molecular formula C19H29NO8 B12100770 Broussonetine A

Broussonetine A

Cat. No.: B12100770
M. Wt: 399.4 g/mol
InChI Key: OCDRLZFZBHZTKQ-ACAGNQJTSA-N
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Description

Broussonetine A is a useful research compound. Its molecular formula is C19H29NO8 and its molecular weight is 399.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H29NO8

Molecular Weight

399.4 g/mol

IUPAC Name

(11Z)-4,7-dihydroxy-4-(1-hydroxyethyl)-6,7,14-trimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione

InChI

InChI=1S/C19H29NO8/c1-11-9-19(26,12(2)21)17(24)28-14-6-8-20(4)7-5-13(15(14)22)10-27-16(23)18(11,3)25/h5,11-12,14,21,25-26H,6-10H2,1-4H3/b13-5-

InChI Key

OCDRLZFZBHZTKQ-ACAGNQJTSA-N

Isomeric SMILES

CC1CC(C(=O)OC2CCN(C/C=C(\C2=O)/COC(=O)C1(C)O)C)(C(C)O)O

Canonical SMILES

CC1CC(C(=O)OC2CCN(CC=C(C2=O)COC(=O)C1(C)O)C)(C(C)O)O

Origin of Product

United States

Foundational & Exploratory

Isolating Broussonetine A from Broussonetia kazinoki: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Isolation, Quantification, and Biological Activity of Broussonetine A

This technical guide provides a comprehensive overview of the isolation and purification of this compound, a potent glycosidase inhibitor, from the plant Broussonetia kazinoki. Detailed experimental protocols, quantitative data, and an exploration of its biological activity are presented to facilitate further research and drug development efforts.

Introduction

Broussonetia kazinoki, a deciduous shrub belonging to the Moraceae family, is a rich source of various bioactive compounds, including a class of pyrrolidine (B122466) alkaloids known as broussonetines. Among these, this compound has garnered significant interest due to its potent inhibitory activity against various glycosidases. These enzymes play crucial roles in numerous physiological and pathological processes, making them attractive targets for the development of therapeutics for a range of diseases, including diabetes, viral infections, and cancer. This guide outlines a detailed methodology for the extraction, isolation, and purification of this compound from the branches of Broussonetia kazinoki.

Experimental Protocols

The isolation of this compound is a multi-step process involving extraction, fractionation, and several stages of chromatography. The following protocols are compiled from various scientific reports and provide a detailed workflow for obtaining pure this compound.

Plant Material and Extraction

Fresh or dried branches of Broussonetia kazinoki are the primary source for the isolation of this compound.

Protocol:

  • Milling: Grind the dried branches of Broussonetia kazinoki into a coarse powder.

  • Extraction: Perform a hot water extraction of the powdered plant material. While ethanol (B145695) extraction is also a viable method, hot water extraction is commonly cited for obtaining the alkaloidal fraction containing broussonetines.

  • Concentration: Concentrate the aqueous extract under reduced pressure to yield a crude extract.

Fractionation of the Crude Extract

The crude extract is subjected to ion-exchange chromatography to isolate the basic alkaloidal fraction.

Protocol:

  • Adsorption: Dissolve the crude extract in water and apply it to a column packed with a strong cation-exchange resin (e.g., Amberlite IR-120B H+ form).

  • Washing: Wash the column thoroughly with water and then with 50% methanol (B129727) to remove neutral and acidic compounds.

  • Elution: Elute the adsorbed basic fraction, containing the alkaloids, using a solution of 50% methanol and 28% ammonia (B1221849) solution (9:1 v/v).

  • Concentration: Concentrate the eluted basic fraction under reduced pressure to obtain the crude alkaloid mixture.

Chromatographic Purification

A combination of column chromatography techniques is employed to purify this compound from the crude alkaloid mixture.

Protocol:

  • Initial Column Chromatography (Dowex 50W-X4):

    • Column Preparation: Pack a column with Dowex 50W-X4 resin (200-400 mesh) and equilibrate with a 0.2 M ammonium (B1175870) formate (B1220265) buffer (pH 5.7).

    • Sample Loading: Dissolve the crude alkaloid mixture in the equilibration buffer and load it onto the column.

    • Gradient Elution: Elute the column with a gradient of increasing ammonia concentration, starting with water and gradually increasing to a 9:1 mixture of water and 28% ammonia solution.

    • Fraction Collection and Analysis: Collect fractions and monitor them by thin-layer chromatography (TLC) using a ninhydrin (B49086) spray reagent to detect the presence of alkaloids. Pool the fractions containing the broussonetines.

  • Silica (B1680970) Gel Chromatography:

    • Column Packing: Pack a column with silica gel (e.g., Chromatorex DM1020).

    • Elution: Apply the pooled fractions from the previous step and elute with a chloroform-methanol solvent system.

    • Fraction Collection: Collect fractions and analyze by TLC to identify those containing this compound.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Column: Asahipak ODP-50 10E column (or equivalent C18 reversed-phase column).

    • Mobile Phase: A mixture of acetonitrile (B52724) (CH3CN) and water, adjusted to pH 12.0 with an ammonia solution. A typical starting ratio is 15:85 (v/v) CH3CN:H2O.

    • Flow Rate: 1.5 mL/min.

    • Detection: UV detector at an appropriate wavelength.

    • Injection and Collection: Inject the semi-purified fractions containing this compound and collect the peak corresponding to the target compound.

    • Purity: Commercial sources report purities of 95% to 99% for this compound obtained through similar methods[1].

Data Presentation

Quantitative Yield

Quantitative data on the yield of this compound from Broussonetia kazinoki is not extensively reported in the literature, as yields can vary depending on the plant source, collection time, and extraction methodology. However, the isolation of a series of broussonetines suggests that this compound is one of the more abundant alkaloids in the branches. One study reported obtaining 46 g of a basic fraction from an initial extraction, from which various broussonetines were isolated.

Glycosidase Inhibitory Activity

This compound and its related compounds are potent inhibitors of various glycosidases. The inhibitory activity is typically quantified by determining the half-maximal inhibitory concentration (IC50).

GlycosidaseBroussonetine AnalogueIC50 (µM)Reference
α-GlucosidaseBroussonetine E/FStrong Inhibition[2]
β-GlucosidaseBroussonetine E/FStrong Inhibition[2]
β-GalactosidaseBroussonetine E/FStrong Inhibition[2]
α-MannosidaseBroussonetinine A/BStrong Inhibition[2]
β-MannosidaseBroussonetine E/FStrong Inhibition[2]

Mandatory Visualizations

Experimental Workflow

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification plant Broussonetia kazinoki Branches powder Powdered Plant Material plant->powder extract Hot Water Extraction powder->extract crude_extract Crude Aqueous Extract extract->crude_extract ion_exchange Cation-Exchange Chromatography (Amberlite IR-120B) crude_extract->ion_exchange basic_fraction Basic Alkaloid Fraction ion_exchange->basic_fraction dowex_column Dowex 50W-X4 Chromatography basic_fraction->dowex_column silica_column Silica Gel Chromatography dowex_column->silica_column prep_hplc Preparative HPLC (Asahipak ODP-50) silica_column->prep_hplc pure_broussonetine_a Pure this compound prep_hplc->pure_broussonetine_a

Caption: Workflow for the isolation of this compound.

Signaling Pathway Inhibition

This compound's primary mechanism of action is the inhibition of glycosidases. These enzymes are critical for the proper folding and processing of glycoproteins. Inhibition of glycosidases can disrupt these processes, leading to the accumulation of misfolded proteins and triggering cellular stress responses. While the direct downstream signaling pathways affected by this compound are not fully elucidated, the inhibition of glycosidases is known to impact pathways such as the unfolded protein response (UPR) and can influence cell survival and apoptosis.

G cluster_pathway Proposed Downstream Effects of Glycosidase Inhibition brous_a This compound glycosidase α/β-Glucosidases brous_a->glycosidase Inhibits glycoprotein Improper Glycoprotein Folding & Processing glycosidase->glycoprotein Disrupts er_stress Endoplasmic Reticulum Stress (UPR) glycoprotein->er_stress Induces apoptosis Apoptosis er_stress->apoptosis Leads to cell_cycle Cell Cycle Arrest er_stress->cell_cycle Leads to

Caption: Glycosidase inhibition by this compound.

Conclusion

This technical guide provides a detailed framework for the successful isolation of this compound from Broussonetia kazinoki. The outlined protocols, from extraction to final purification by preparative HPLC, offer a reproducible methodology for obtaining this potent glycosidase inhibitor. The provided data on the biological activity of related broussonetines highlights the therapeutic potential of this class of compounds. Further research is warranted to fully elucidate the specific downstream signaling pathways modulated by this compound and to explore its full therapeutic potential in various disease models. This guide serves as a valuable resource for researchers and drug development professionals aiming to advance the study of this compound and other related natural products.

References

Broussonetine A: A Deep Dive into its Structure and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation, characterization, and biological activity of Broussonetine A, a pyrrolidine (B122466) alkaloid isolated from Broussonetia kazinoki. This document details the experimental methodologies employed for its isolation and structural determination, presents its known biological activities with a focus on glycosidase inhibition, and explores the potential signaling pathways it may modulate.

Physicochemical Properties and Structural Elucidation

This compound is a polyhydroxylated pyrrolidine alkaloid with the molecular formula C24H45NO10.[1] Its structure is characterized by a core pyrrolidine ring, substituted with hydroxyl groups and a long, functionalized alkyl chain.

Isolation and Purification

This compound is naturally found in the branches of Broussonetia kazinoki SIEB. (Moraceae).[2][3] The general procedure for its isolation involves the following steps:

Experimental Protocol: Isolation of Broussonetines

  • Extraction: Dried and finely cut branches of Broussonetia kazinoki are extracted with hot water (90°C).

  • Ion Exchange Chromatography: The aqueous extract is subjected to cation exchange chromatography, for example, using an Amberlite CG-50 (H+ form) column. After washing with water and 50% methanol (B129727), the basic fraction containing the alkaloids is eluted with a mixture of 50% methanol and 28% ammonia (B1221849) solution (9:1).

  • Further Ion Exchange Chromatography: The basic fraction is further purified on a Dowex 50W-X4 column using a formic acid-ammonium formate (B1220265) buffer.

  • Silica (B1680970) Gel Chromatography: The fractions containing broussonetines are then rechromatographed on a silica gel column using a chloroform (B151607) and methanol mobile phase.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification of this compound is achieved by preparative HPLC. A typical system might use an Asahipak ODP 5E column with a mobile phase of acetonitrile (B52724) and water (e.g., in a ratio between 12:88 and 17:83), adjusted to a basic pH (around 12.0) with an ammonia solution, at a flow rate of approximately 1.5 mL/min.[4]

Experimental Workflow for this compound Isolation

G cluster_extraction Extraction cluster_purification Purification cluster_product Final Product start Broussonetia kazinoki branches extraction Hot Water Extraction start->extraction ion_exchange1 Amberlite CG-50 (H+ form) extraction->ion_exchange1 ion_exchange2 Dowex 50W-X4 ion_exchange1->ion_exchange2 silica_gel Silica Gel Chromatography ion_exchange2->silica_gel prep_hplc Preparative HPLC silica_gel->prep_hplc end Pure this compound prep_hplc->end

Caption: Workflow for the isolation and purification of this compound.

Structural Determination

The definitive structure of this compound was elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H NMR: To determine the proton environment and coupling constants.

  • 13C NMR & DEPT: To identify the number and types of carbon atoms (CH3, CH2, CH, C).

  • COSY (Correlation Spectroscopy): To establish proton-proton spin-spin couplings within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for assembling the molecular skeleton.

Mass Spectrometry (MS):

High-resolution mass spectrometry is employed to determine the exact molecular formula of this compound.[1] Fragmentation patterns observed in tandem MS (MS/MS) experiments provide valuable information about the connectivity of the molecule, particularly the structure of the pyrrolidine core and the side chain. Common fragmentation pathways for similar compounds include cleavage of the side chain and losses of water and other small neutral molecules from the polyhydroxylated core.

Biological Activity: Glycosidase Inhibition

This compound belongs to the class of iminosugars, which are known for their ability to inhibit glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds. While specific inhibitory data for this compound is limited in publicly available literature, the activities of its close analogs, Broussonetine M and Broussonetine W, provide strong indications of its potential biological effects.

CompoundEnzymeSourceIC50 (µM)
Broussonetine M α-GlucosidaseRice1.2[5][6][7][8][9]
MaltaseRat Intestinal0.29[5][6][7][8][9]
β-GlucosidaseBovine Liver6.3[5][6][7][8][9]
β-GalactosidaseBovine Liver2.3[5][6][7][8][9]
Broussonetine W α-Glucosidase-0.047 (enantiomer)[6]
β-Galactosidase-0.03[6]

Experimental Protocol: Glycosidase Inhibition Assay

A common method to determine the inhibitory activity of compounds like this compound against glycosidases involves the following steps:

  • Enzyme and Substrate Preparation: The target glycosidase (e.g., α-glucosidase, β-galactosidase) and a suitable chromogenic substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase) are prepared in an appropriate buffer at the optimal pH for the enzyme.

  • Incubation: The enzyme is pre-incubated with varying concentrations of the inhibitor (this compound) for a specific period at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: The substrate is added to the enzyme-inhibitor mixture to start the reaction.

  • Reaction Termination: The reaction is stopped after a defined time by adding a solution such as sodium carbonate.

  • Quantification: The amount of product released (e.g., p-nitrophenol) is quantified spectrophotometrically at a specific wavelength (e.g., 400 nm).

  • IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Potential Signaling Pathways

The primary mechanism of action of this compound is expected to be the inhibition of glycosidases. This inhibition can have significant downstream effects on various cellular signaling pathways, particularly those involved in glycoprotein (B1211001) processing and metabolism. While direct studies on this compound's impact on signaling are yet to be extensively reported, the known consequences of glycosidase inhibition by other iminosugars provide a basis for a putative mechanism.

Inhibition of endoplasmic reticulum (ER) α-glucosidases I and II by iminosugars can disrupt the proper folding of nascent glycoproteins. This interference with the calnexin/calreticulin cycle, a key quality control mechanism in the ER, can lead to the accumulation of misfolded proteins and induce the unfolded protein response (UPR). The UPR is a complex signaling network that aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged.

Furthermore, by inhibiting intestinal α-glucosidases, this compound could potentially modulate glucose uptake and impact insulin (B600854) signaling pathways, a mechanism relevant to the management of type 2 diabetes.

Putative Signaling Pathway Modulated by this compound

G cluster_inhibition Glycosidase Inhibition cluster_cellular_effects Downstream Cellular Effects broussonetine_a This compound er_glucosidases ER α-Glucosidases I & II broussonetine_a->er_glucosidases Inhibition intestinal_glucosidases Intestinal α-Glucosidases broussonetine_a->intestinal_glucosidases Inhibition misfolded_glycoproteins Misfolded Glycoproteins Accumulation er_glucosidases->misfolded_glycoproteins reduced_glucose Reduced Glucose Uptake intestinal_glucosidases->reduced_glucose upr Unfolded Protein Response (UPR) misfolded_glycoproteins->upr apoptosis Apoptosis upr->apoptosis insulin_signaling Modulation of Insulin Signaling reduced_glucose->insulin_signaling

Caption: Potential signaling pathways affected by this compound.

Conclusion and Future Directions

This compound is a promising natural product with significant potential as a glycosidase inhibitor. Its structural features, particularly the polyhydroxylated pyrrolidine core and the long alkyl chain, are key determinants of its biological activity. While data on its specific inhibitory profile and mechanism of action are still emerging, the information available for its analogs suggests that it could be a valuable lead compound for the development of therapeutics for a range of diseases, including metabolic disorders and viral infections where glycoprotein processing is crucial.

Future research should focus on:

  • Obtaining a complete and assigned NMR dataset for this compound.

  • Conducting comprehensive glycosidase inhibition screening to determine its IC50 values against a wide panel of enzymes.

  • Investigating its effects on specific cellular signaling pathways to elucidate its precise mechanism of action.

  • Exploring its potential in various disease models through in vivo studies.

This in-depth technical guide serves as a foundational resource for researchers and professionals in the field, summarizing the current knowledge on this compound and highlighting the exciting avenues for future investigation.

References

The Glycosidase Inhibitory Activity of Broussonetine A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Broussonetine A is a polyhydroxylated pyrrolidine (B122466) alkaloid, a class of compounds more commonly known as iminosugars or azasugars. Isolated from the branches of Broussonetia kazinoki SIEB, a plant used in traditional Asian medicine, this compound belongs to a large family of structurally related natural products that have garnered significant interest for their potent biological activities.[1] Structurally, this compound is the 4-O-β-D-glucopyranoside of Broussonetinine A, featuring a core pyrrolidine ring adorned with hydroxyl groups and a long, functionalized alkyl side chain. This structural mimicry of monosaccharide oxocarbenium ion transition states allows broussonetines and other iminosugars to act as powerful and often selective inhibitors of glycosidases—the enzymes responsible for the cleavage of glycosidic bonds in carbohydrates. This inhibitory action is the foundation of their therapeutic potential in a range of diseases, including diabetes, viral infections, and cancer. This guide provides a technical overview of the glycosidase inhibitory activity of this compound, including available quantitative data for its closest analogues, detailed experimental protocols for activity assessment, and an examination of the downstream cellular signaling consequences of its enzymatic inhibition.

Section 1: Quantitative Glycosidase Inhibitory Activity

Table 1: Glycosidase Inhibitory Activity (IC50) of this compound Analogues

CompoundGlycosidaseEnzyme SourceIC50 (µM)
Broussonetine E α-GlucosidaseYeast1.8
β-GlucosidaseAlmond1.8
β-GalactosidaseBovine Liver1.5
β-MannosidaseSnail3.5
Broussonetine F α-GlucosidaseYeast1.6
β-GlucosidaseAlmond1.6
β-GalactosidaseBovine Liver1.4
β-MannosidaseSnail3.2
Broussonetinine A α-GlucosidaseYeast> 100
β-GlucosidaseAlmond> 100
β-GalactosidaseBovine Liver1.5
α-MannosidaseJack Bean2.5

Data sourced from Shibano M, et al. Chem Pharm Bull (Tokyo). 1997.[1][2]

Section 2: Experimental Protocols

The evaluation of glycosidase inhibitory activity is typically conducted using colorimetric in vitro assays. The following protocols describe standard methodologies for determining the inhibitory potency of compounds like this compound against α-glucosidase and other glycosidases.

Protocol 1: α-Glucosidase Inhibition Assay (Colorimetric)

This protocol is a widely adopted method for screening α-glucosidase inhibitors, relying on the chromogenic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

A. Reagents and Materials:

  • Enzyme: α-glucosidase from Saccharomyces cerevisiae (e.g., 0.1-1.0 unit/mL).

  • Substrate: 0.5-1.0 mM p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Buffer: 0.1 M Phosphate (B84403) buffer or PBS, pH 7.0.

  • Test Compound: this compound or analogues, dissolved in buffer or DMSO, prepared in serial dilutions.

  • Stop Solution: 1.0 M Sodium Carbonate (Na₂CO₃).

  • Positive Control: Acarbose or other known α-glucosidase inhibitor.

  • Instrumentation: 96-well microplate reader.

B. Detailed Methodology:

  • Preparation: Add 50 µL of 0.1 M phosphate buffer (pH 7.0) to each well of a 96-well microplate.

  • Inhibitor Addition: Add 25 µL of the test compound solution at various concentrations to the designated wells. For the enzyme control well (100% activity), add 25 µL of buffer or the solvent used for the test compound.

  • Enzyme Addition & Pre-incubation: Add 25 µL of the α-glucosidase solution (e.g., 0.1 unit/mL) to each well. Mix gently and pre-incubate the plate at 37°C for 30 minutes.[3]

  • Reaction Initiation: Initiate the enzymatic reaction by adding 25 µL of the 0.5 mM pNPG substrate solution to all wells.[3][4]

  • Incubation: Incubate the plate at 37°C for an additional 30 minutes.

  • Reaction Termination: Stop the reaction by adding 50 µL of 1.0 M sodium carbonate to each well. The addition of the alkaline solution develops the yellow color of the p-nitrophenol product.

  • Detection: Measure the absorbance of each well at 405 nm using a microplate reader.

  • Calculation: The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] × 100

    • Abscontrol is the absorbance of the enzyme control (without inhibitor).

    • Abssample is the absorbance of the reaction with the test compound.

  • IC50 Determination: Plot the percentage inhibition against the logarithm of the inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by non-linear regression analysis.

G cluster_prep 1. Assay Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Data Analysis prep_buffer Pipette 50 µL Buffer (0.1 M Phosphate, pH 7.0) to each well prep_inhibitor Add 25 µL Test Compound (e.g., this compound) or Control Solvent add_enzyme Add 25 µL α-Glucosidase (0.1 unit/mL) prep_inhibitor->add_enzyme pre_incubate Pre-incubate: 37°C for 30 min add_enzyme->pre_incubate add_substrate Add 25 µL Substrate (0.5 mM pNPG) pre_incubate->add_substrate incubate Incubate: 37°C for 30 min add_substrate->incubate add_stop Add 50 µL Stop Solution (1.0 M Na₂CO₃) incubate->add_stop read_abs Measure Absorbance at 405 nm add_stop->read_abs calc_ic50 Calculate % Inhibition and determine IC50 read_abs->calc_ic50

Caption: Workflow for the in vitro α-glucosidase inhibitory assay.

Section 3: Cellular Effects and Signaling Pathways

The primary mechanism of this compound and related iminosugars involves direct, competitive inhibition of glycosidase enzymes. While this action does not typically trigger a conventional receptor-mediated signaling cascade, it has profound consequences for cellular homeostasis, particularly when the targeted enzymes reside in the endoplasmic reticulum (ER).

The Unfolded Protein Response (UPR)

Many secreted and membrane-bound proteins are N-glycosylated in the ER, a critical quality control step for proper folding. This process is mediated by ER-resident glycosidases, namely α-glucosidase I and II. By inhibiting these enzymes, iminosugars like this compound can prevent the trimming of glucose residues from nascent glycoproteins. This leads to the accumulation of misfolded glycoproteins within the ER lumen, a condition known as ER stress .[5]

The cell responds to ER stress by activating a complex signaling network called the Unfolded Protein Response (UPR).[6] The UPR aims to restore homeostasis by:

  • Attenuating overall protein translation to reduce the load on the ER.

  • Upregulating the expression of ER chaperones to assist in protein folding.

  • Enhancing the degradation of misfolded proteins.

If ER stress is prolonged or overwhelming, the UPR switches from a pro-survival to a pro-apoptotic pathway, eliminating the damaged cell.[6] The UPR is initiated by three main ER transmembrane sensors: IRE1α , PERK , and ATF6 .[7]

  • IRE1α (Inositol-requiring enzyme 1α): Upon activation, its RNase domain catalyzes the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. The resulting spliced XBP1s is a potent transcription factor that drives the expression of genes involved in protein folding and degradation.[6]

  • PERK (PKR-like ER kinase): Activated PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), which leads to a global attenuation of protein synthesis. Paradoxically, this also promotes the translation of specific mRNAs, such as Activating Transcription Factor 4 (ATF4), which upregulates stress-response genes.

  • ATF6 (Activating Transcription Factor 6): Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to release a cytosolic fragment that acts as a transcription factor to upregulate ER chaperones.

The inhibition of ER glucosidases by this compound is therefore a potent trigger for the UPR signaling network, a critical consideration for its application in virology (many viral envelope proteins require N-glycosylation) and oncology.

G cluster_ER Endoplasmic Reticulum (ER) cluster_UPR_Sensors UPR Sensors cluster_Cytosol Cytosol / Nucleus BroussonetineA This compound Glucosidase ER α-Glucosidase I & II BroussonetineA->Glucosidase Inhibits Misfolded Accumulation of Misfolded Glycoproteins (ER Stress) Glucosidase->Misfolded Prevents Trimming IRE1 IRE1α Misfolded->IRE1 PERK PERK Misfolded->PERK ATF6 ATF6 Misfolded->ATF6 XBP1s XBP1s (spliced) IRE1->XBP1s Splices XBP1 mRNA ATF4 ATF4 PERK->ATF4 Phosphorylates eIF2α, leading to translation ATF6f ATF6 (cleaved fragment) ATF6->ATF6f Translocates to Golgi & is cleaved Response Adaptive Response: ↑ Chaperones ↑ ERAD ↓ Translation Apoptosis (if severe) XBP1s->Response ATF4->Response ATF6f->Response

Caption: UPR signaling initiated by ER glucosidase inhibition.

Conclusion

This compound is a member of a potent family of iminosugar glycosidase inhibitors. While its specific inhibitory profile has not been fully detailed, data from its aglycone and co-isolated analogues demonstrate powerful, multi-enzyme inhibition in the low micromolar range. The established protocols for assessing glycosidase inhibition provide a clear path for the future characterization of this compound and its synthetic derivatives. Mechanistically, its impact extends beyond simple enzyme inhibition, with the potential to induce significant ER stress and activate the Unfolded Protein Response. This downstream cellular effect underscores its potential as a pharmacological tool and a lead compound for developing therapeutics targeting processes reliant on glycoprotein (B1211001) processing, such as viral replication and cancer cell survival. Further research is warranted to fully elucidate the specific IC50 and Ki values of this compound and to explore the therapeutic window of its UPR-modulating activity.

References

Broussonetine A: A Technical Guide to a Potent Alpha-Glucosidase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Alpha-glucosidase is a crucial enzyme located in the brush border of the small intestine responsible for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose. Inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This mechanism forms the basis for the clinical use of alpha-glucosidase inhibitors in the management of type 2 diabetes mellitus.

Broussonetines are a family of iminosugar alkaloids characterized by a polyhydroxylated pyrrolidine (B122466) ring. Various members of this family, isolated from Broussonetia kazinoki, have demonstrated significant inhibitory activity against a range of glycosidases. Notably, the stereochemistry of the pyrrolidine core and the structure of the side chain play a crucial role in determining the potency and selectivity of these compounds. This guide focuses on the potential of Broussonetine A and its analogues as alpha-glucosidase inhibitors.

Quantitative Inhibitory Activity

While specific IC50 values for this compound against alpha-glucosidase are not prominently reported, studies on its close analogues provide strong evidence for the potent inhibitory capacity of this structural class. The following tables summarize the half-maximal inhibitory concentration (IC50) values for various Broussonetine analogues against different alpha-glucosidases.

Table 1: α-Glucosidase Inhibitory Activity of Broussonetine Analogues

CompoundEnzyme SourceIC50 (µM)Reference
ent-Broussonetine MRice α-glucosidase1.2[1]
ent-Broussonetine MRat intestinal maltase0.29[1]
ent-10'-epi-Broussonetine MRice α-glucosidase1.3[1]
Enantiomer of (+)-Broussonetine Wα-Glucosidase0.047[2][3]
Broussonetine ENot SpecifiedStrong Inhibition[4]
Broussonetine FNot SpecifiedStrong Inhibition[4]

*Note: The original publication by Shibano et al. (1997) reported strong inhibition but did not provide a specific IC50 value.[4]

Mechanism of Action and Signaling Pathway

Alpha-glucosidase inhibitors act locally in the gastrointestinal tract. By competitively and reversibly inhibiting alpha-glucosidase enzymes, they delay the cleavage of complex carbohydrates into glucose and other monosaccharides. This leads to a slower and more gradual absorption of glucose into the bloodstream, thereby mitigating postprandial hyperglycemia.

alpha_glucosidase_inhibition_pathway Carbohydrates Complex Carbohydrates (Starch, Sucrose) AlphaGlucosidase α-Glucosidase (in Small Intestine) Carbohydrates->AlphaGlucosidase Digestion Glucose Glucose AlphaGlucosidase->Glucose Hydrolysis Absorption Glucose Absorption (into Bloodstream) Glucose->Absorption BloodGlucose Increased Blood Glucose Levels Absorption->BloodGlucose BroussonetineA This compound (Inhibitor) BroussonetineA->AlphaGlucosidase Inhibition

Mechanism of α-glucosidase inhibition by this compound.

Experimental Protocols

In Vitro α-Glucosidase Inhibitory Assay

This protocol is a generalized procedure based on commonly cited methods for assessing alpha-glucosidase inhibition.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (or other relevant source)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • This compound or its analogue (test compound)

  • Acarbose (positive control)

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) for stopping the reaction

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of α-glucosidase in phosphate buffer.

  • Prepare various concentrations of the test compound (this compound analogue) and the positive control (acarbose) in the buffer.

  • In a 96-well microplate, add a specific volume of the enzyme solution to each well.

  • Add the test compound or control solution to the respective wells and incubate for a predefined period (e.g., 10-15 minutes) at 37°C.

  • Initiate the reaction by adding the pNPG substrate solution to all wells.

  • Incubate the plate at 37°C for a set time (e.g., 20-30 minutes).

  • Stop the reaction by adding the sodium carbonate solution.

  • Measure the absorbance of the produced p-nitrophenol at a specific wavelength (typically 405 nm) using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

experimental_workflow A Prepare Solutions (Enzyme, Substrate, Inhibitor) B Add Enzyme and Inhibitor to Microplate Wells A->B C Pre-incubate B->C D Add Substrate (pNPG) to Initiate Reaction C->D E Incubate D->E F Stop Reaction (add Na2CO3) E->F G Measure Absorbance (405 nm) F->G H Calculate % Inhibition and IC50 Value G->H

Workflow for the in vitro α-glucosidase inhibitory assay.

Synthesis Workflow

The total synthesis of Broussonetine alkaloids typically involves a multi-step process starting from a chiral precursor. The following diagram illustrates a generalized synthetic workflow for this compound and its analogues.

synthesis_workflow Start Chiral Precursor (e.g., D-Arabinose) Nitrone Formation of Cyclic Nitrone Start->Nitrone Coupling Coupling Reaction (e.g., Grignard, Wittig) Nitrone->Coupling SideChain Side Chain Precursor Synthesis SideChain->Coupling Modification Functional Group Modifications Coupling->Modification Deprotection Deprotection Modification->Deprotection Final This compound (or Analogue) Deprotection->Final

Generalized synthetic workflow for this compound.

Structure-Activity Relationship (SAR)

The inhibitory activity of Broussonetine analogues is highly dependent on their stereochemistry and the nature of the side chain.

  • Stereochemistry of the Pyrrolidine Ring: The configuration of the hydroxyl groups on the pyrrolidine ring is critical for potent and selective inhibition. Studies on Broussonetine M and W have shown that enantiomers can exhibit dramatically different selectivity for alpha- versus beta-glucosidases.[1][2]

  • Side Chain Structure: The length, branching, and presence of functional groups on the alkyl side chain significantly influence the inhibitory potency.

Conclusion and Future Directions

This compound and its analogues represent a promising class of natural product-based alpha-glucosidase inhibitors. The potent activity observed for several analogues underscores the potential of this scaffold for the development of novel therapeutics for type 2 diabetes. Future research should focus on:

  • The total synthesis of this compound to enable definitive biological evaluation.

  • Detailed kinetic studies to elucidate the precise mechanism of inhibition.

  • In vivo studies to confirm the anti-hyperglycemic effects and assess the pharmacokinetic and safety profiles.

  • Further exploration of the structure-activity relationships to design and synthesize even more potent and selective inhibitors.

This technical guide provides a foundational resource for researchers embarking on the investigation of this compound and its therapeutic potential. The provided data, protocols, and visualizations are intended to streamline experimental design and accelerate the drug discovery process in this exciting area.

References

Unveiling the Therapeutic Potential of Broussonetine A and Its Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Broussonetine A, a polyhydroxylated pyrrolidine (B122466) alkaloid isolated from the branches of Broussonetia kazinoki Sieb, and its analogues have emerged as a promising class of compounds with a diverse range of biological activities. Primarily recognized for their potent glycosidase inhibitory effects, recent studies have begun to uncover their potential in other therapeutic areas, including cancer, viral infections, and inflammation. This technical guide provides a comprehensive overview of the current state of research on this compound and its analogues, with a focus on their biological activities, underlying mechanisms of action, and the experimental methodologies used for their evaluation.

Glycosidase Inhibition: A Core Activity

The most extensively studied biological activity of this compound and its analogues is their potent and often selective inhibition of various glycosidase enzymes. These enzymes play crucial roles in numerous physiological and pathological processes, making them attractive targets for the development of therapeutic agents for metabolic disorders, viral infections, and cancer.

Quantitative Data on Glycosidase Inhibition

The inhibitory activities of this compound and its analogues are typically quantified by their half-maximal inhibitory concentration (IC50) values. A summary of the reported IC50 values for various Broussonetine analogues against different glycosidases is presented below.

CompoundEnzymeSourceIC50 (µM)
Broussonetine M β-Glucosidase-6.3[1][2][3]
β-GalactosidaseBovine Liver2.3[1][2][3]
α-Glucosidase (rice)Rice1.2 (for ent-3)[1][2][3]
MaltaseRat Intestinal0.29 (for ent-3)[1][2][3]
10'-epi-Broussonetine M β-Glucosidase-0.8[1][2][3]
β-GalactosidaseBovine Liver0.2[1][2][3]
(+)-Broussonetine W β-Galactosidase-0.03[4][5][6]
ent-(+)-Broussonetine W α-Glucosidase-0.047[4][5][6]

Emerging Biological Activities

Beyond their well-established role as glycosidase inhibitors, Broussonetine analogues have shown promise in other therapeutic areas. While research in these areas is less mature, the preliminary findings are encouraging and warrant further investigation.

Anti-Cancer Activity

Recent studies have begun to explore the anti-proliferative and cytotoxic effects of Broussonetine analogues against various cancer cell lines.

CompoundCell LineActivityIC50 (µM)
Broussonetine Analogue 3 Caco-2 (colorectal adenocarcinoma)Anti-proliferative5.1[4]
Jurkat (T-cell leukemia)Anti-proliferative5.8[4]

Broussonetine E, F, and G have also been suggested to have potential as antitumor agents, although specific quantitative data is not yet widely available.[1]

Anti-HIV Activity

The potential of Broussonetine analogues as anti-HIV agents has been noted, likely linked to their glycosidase inhibitory properties which can interfere with viral glycoprotein (B1211001) processing. Broussonetine E, F, and G have been highlighted for their potential in this area.[1] However, specific EC50 values from targeted anti-HIV assays are needed to validate this potential.

Anti-Inflammatory and Neuroprotective Effects

While extracts from Broussonetia papyrifera, the plant source of Broussonetines, have demonstrated anti-inflammatory properties, the direct anti-inflammatory and neuroprotective activities of isolated Broussonetine compounds are still under investigation. Further studies are required to isolate the effects of specific analogues and quantify their potency.

Experimental Protocols

A clear understanding of the methodologies used to evaluate the biological activities of this compound and its analogues is crucial for the replication and advancement of research in this field.

Glycosidase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of a specific glycosidase enzyme. The enzyme's activity is determined by monitoring the cleavage of a substrate, which often results in a colorimetric or fluorometric signal.

Detailed Protocol for β-Glucosidase Inhibition Assay:

  • Reagent Preparation:

    • Prepare a stock solution of the Broussonetine analogue in a suitable solvent (e.g., DMSO).

    • Prepare a solution of β-glucosidase in an appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.0).

    • Prepare a solution of the substrate, p-nitrophenyl-β-D-glucopyranoside (pNPG), in the same buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the enzyme solution.

    • Add various concentrations of the Broussonetine analogue to the wells. A control well should contain the solvent only.

    • Pre-incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the pNPG substrate solution to all wells.

    • Incubate the plate at the same temperature for a specific time (e.g., 30 minutes).

    • Stop the reaction by adding a stop solution (e.g., sodium carbonate).

    • Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the analogue using the formula: % Inhibition = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which can be quantified spectrophotometrically.

Detailed Protocol:

  • Cell Culture:

    • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the Broussonetine analogue for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).

  • MTT Incubation:

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization:

    • Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways through which this compound and its analogues exert their biological effects are an active area of investigation. Understanding these mechanisms is critical for rational drug design and development.

Glycosidase Inhibition Mechanism

The primary mechanism of action for the glycosidase inhibitory activity of Broussonetines involves their structural mimicry of the natural sugar substrates of these enzymes. The polyhydroxylated pyrrolidine ring of the Broussonetines can fit into the active site of the glycosidase, leading to competitive inhibition.

Glycosidase_Inhibition cluster_0 Enzyme Active Site Enzyme Glycosidase Enzyme ActiveSite Active Site Product Product ActiveSite->Product Catalyzes Inhibition Inhibition ActiveSite->Inhibition Broussonetine Broussonetine Analogue Broussonetine->ActiveSite Competitively Binds Substrate Natural Substrate Substrate->ActiveSite Binds Anti_Cancer_Pathways cluster_0 Cell Proliferation & Survival cluster_1 Inflammation cluster_2 Cell Fate Broussonetine Broussonetine Analogue PI3K_Akt PI3K/Akt Pathway Broussonetine->PI3K_Akt Inhibits? MAPK MAPK Pathway Broussonetine->MAPK Modulates? NFkB NF-κB Pathway Broussonetine->NFkB Inhibits? Apoptosis Apoptosis Broussonetine->Apoptosis Induces? PI3K_Akt->Apoptosis Inhibits MAPK->Apoptosis Regulates NFkB->Apoptosis Inhibits

References

Broussonetine A: A Technical Guide to its Natural Origin and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Broussonetine A, a polyhydroxylated pyrrolidine (B122466) alkaloid, has garnered significant interest within the scientific community due to its potent glycosidase inhibitory activity. This technical guide provides an in-depth exploration of the natural sources and the intricate biosynthetic pathway of this promising bioactive compound. Quantitative data on its isolation and biological activity are systematically presented, alongside detailed experimental protocols. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a comprehensive understanding of the core concepts.

Natural Source of this compound

This compound is a naturally occurring alkaloid isolated from the branches of Broussonetia kazinoki Sieb., a deciduous tree belonging to the Moraceae family.[1] This plant is also the source of a variety of other structurally related broussonetines, including Broussonetine B, E, and F.[1] The discovery of this class of compounds has primarily been from this specific plant species, highlighting it as the principal natural reservoir.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process that is intricately linked to the well-established sphingolipid metabolic pathway in plants. Feeding experiments utilizing [1-¹³C]glucose have provided strong evidence that the carbon skeleton of broussonetines originates from precursors in the sphingosine (B13886) and phytosphingosine (B30862) biosynthetic routes. While the complete enzymatic cascade leading to this compound is yet to be fully elucidated, a plausible pathway can be proposed based on the known steps of sphingolipid synthesis.

The initial and rate-limiting step in sphingolipid biosynthesis is the condensation of L-serine and palmitoyl-CoA to form 3-ketosphinganine. This reaction is catalyzed by the enzyme serine palmitoyltransferase (SPT) , a heterodimeric protein composed of LCB1 and LCB2 subunits.[2] The resulting 3-ketosphinganine is then reduced to sphinganine (B43673) (dihydrosphingosine).

Subsequent hydroxylation and desaturation steps lead to the formation of various sphingoid long-chain bases, including phytosphingosine. It is hypothesized that a sphingoid base precursor undergoes a series of enzymatic modifications, including cyclization, to form the characteristic polyhydroxylated pyrrolidine ring of this compound. The long alkyl chain of the sphingoid base is retained in the final structure of this compound.

Proposed Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway of this compound, commencing from the primary metabolites L-serine and Palmitoyl-CoA and proceeding through the sphingolipid pathway.

BroussonetineA_Biosynthesis L_Serine L-Serine Ketosphinganine 3-Ketosphinganine L_Serine->Ketosphinganine Serine Palmitoyltransferase (SPT) Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->Ketosphinganine Serine Palmitoyltransferase (SPT) Sphinganine Sphinganine Ketosphinganine->Sphinganine 3-Ketosphinganine reductase Phytosphingosine Phytosphingosine Sphinganine->Phytosphingosine Sphinganine C4-hydroxylase Pyrrolidine_Precursor Hypothetical Pyrrolidine Precursor Phytosphingosine->Pyrrolidine_Precursor Series of enzymatic steps (cyclization, etc.) Broussonetine_A This compound Pyrrolidine_Precursor->Broussonetine_A Further modifications

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

Isolation of this compound from Broussonetia kazinoki

The following is a generalized protocol for the isolation of this compound based on published methodologies. Specific yields may vary depending on the plant material and extraction conditions.

Workflow for Isolation of this compound

Isolation_Workflow Start Dried branches of Broussonetia kazinoki Extraction Extraction with Methanol (B129727) Start->Extraction Concentration1 Concentration in vacuo Extraction->Concentration1 Suspension Suspension in H₂O Concentration1->Suspension Partition Partition with n-Hexane & EtOAc Suspension->Partition Aqueous_Layer Aqueous Layer Partition->Aqueous_Layer Diaion Diaion HP-20 Column Chromatography Aqueous_Layer->Diaion Elution1 Elution with H₂O, MeOH, and aq. NH₃ Diaion->Elution1 Basic_Fraction Basic Fraction Elution1->Basic_Fraction Dowex Dowex 50W-X4 Column Chromatography Basic_Fraction->Dowex Elution2 Elution with aq. NH₃ Dowex->Elution2 Silica_Gel Silica (B1680970) Gel Column Chromatography Elution2->Silica_Gel HPLC Preparative HPLC Silica_Gel->HPLC Final_Product Pure this compound HPLC->Final_Product

Caption: Experimental workflow for the isolation of this compound.

Methodology:

  • Extraction: Dried and powdered branches of Broussonetia kazinoki are extracted exhaustively with methanol at room temperature.

  • Solvent Partitioning: The methanol extract is concentrated under reduced pressure. The resulting residue is suspended in water and partitioned successively with n-hexane and ethyl acetate (B1210297) to remove non-polar and medium-polar compounds.

  • Ion-Exchange Chromatography (1): The aqueous layer is subjected to column chromatography on a Diaion HP-20 resin. The column is washed with water, followed by methanol, and the alkaloid fraction is eluted with aqueous ammonia (B1221849) in methanol.

  • Ion-Exchange Chromatography (2): The basic fraction is further purified by column chromatography on Dowex 50W-X4 (H⁺ form). The column is washed with water, and the broussonetines are eluted with aqueous ammonia.

  • Silica Gel Chromatography: The ammonia eluate is subjected to silica gel column chromatography using a chloroform-methanol-water solvent system of increasing polarity.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are pooled and subjected to preparative HPLC on an ODS column with a mobile phase of acetonitrile (B52724) and water containing a basic modifier (e.g., ammonia) to afford pure this compound.

Quantitative Data

The following table summarizes the reported glycosidase inhibitory activities of this compound and its close analogs. This data highlights the potent and often selective nature of these compounds as enzyme inhibitors.

CompoundEnzymeSourceIC₅₀ (µM)
This compound aglycone β-GalactosidaseBovine Liver-
Broussonetine M β-Glucosidase-6.3[3][4][5]
β-GalactosidaseBovine Liver2.3[3][4][5]
α-GlucosidaseRice1.2[3][4][5]
MaltaseRat Intestine0.29[3][4][5]
Broussonetine W β-Galactosidase-0.03[6][7]
α-Glucosidase-0.047[6][7]

Conclusion

This compound, sourced from Broussonetia kazinoki, represents a compelling class of polyhydroxylated pyrrolidine alkaloids with significant potential in drug development, primarily owing to its potent glycosidase inhibitory properties. Its biosynthesis, intricately linked to the fundamental sphingolipid pathway, offers a fascinating area for further biochemical investigation. The isolation and purification of this compound, while multi-step, can be achieved through a combination of extraction and chromatographic techniques. The quantitative data on the biological activity of related broussonetines underscore the therapeutic promise of this natural product family. Further research into the specific enzymes of the this compound biosynthetic pathway and a more detailed toxicological and pharmacological profiling are warranted to fully exploit its potential.

References

The Discovery and Initial Bioactivity of Broussonetine A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and initial bioactivity screening of Broussonetine A, a pyrrolidine (B122466) alkaloid with significant potential as a glycosidase inhibitor. This document details the experimental methodologies employed in its initial characterization and presents the quantitative data in a clear, structured format.

Discovery and Structural Elucidation

This compound is a naturally occurring pyrrolidine alkaloid first isolated from the branches of the deciduous tree Broussonetia kazinoki Sieb., a plant species belonging to the Moraceae family.[1] The discovery of this compound and its congeners was part of a broader investigation into the chemical constituents of Broussonetia species, which are known for their use in traditional medicine.[2]

The structural elucidation of this compound was accomplished through a combination of spectroscopic and chemical methods. Its chemical structure was determined to be 2β-hydroxymethyl-3β-hydroxy-5α-(10-oxo-13-hydroxytridecyl)-pyrrolidine-4-O-β-D-glucopyranoside.[1][3]

Experimental Protocols

Isolation of this compound

The following is a representative protocol for the isolation of broussonetines from Broussonetia kazinoki, based on established methodologies.

Diagram of the Isolation Workflow

G plant_material Dried Branches of Broussonetia kazinoki extraction Extraction with Methanol (B129727) plant_material->extraction concentration Concentration in vacuo extraction->concentration acid_base_partition Acid-Base Partition concentration->acid_base_partition cation_exchange Cation-Exchange Chromatography (Dowex 50W-X4) acid_base_partition->cation_exchange elution Elution with NH4OH cation_exchange->elution basic_fraction Basic Alkaloid Fraction elution->basic_fraction silica_gel Silica (B1680970) Gel Chromatography basic_fraction->silica_gel hplc Preparative HPLC (Asahipak ODP) silica_gel->hplc broussonetine_a Purified this compound hplc->broussonetine_a

Caption: General workflow for the isolation of this compound.

Methodology:

  • Extraction: Dried and powdered branches of Broussonetia kazinoki are extracted with methanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is suspended in water and partitioned with chloroform (B151607) to remove non-polar compounds. The aqueous layer is then acidified (e.g., with 1 M HCl) and washed again with chloroform. The acidic aqueous layer is subsequently basified (e.g., with 28% ammonia (B1221849) solution) and extracted with a chloroform-methanol mixture to obtain a crude basic fraction containing the alkaloids.

  • Cation-Exchange Chromatography: The crude basic fraction is dissolved in water and applied to a cation-exchange column (e.g., Dowex 50W-X4, H+ form). The column is washed with water and then with 50% methanol. The broussonetines are subsequently eluted with a solution of 50% methanol containing 28% ammonia solution (9:1 v/v).

  • Silica Gel Chromatography: The eluted basic fraction is subjected to silica gel column chromatography using a gradient of chloroform and methanol to separate the different broussonetine analogues.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC on an ODS column (e.g., Asahipak ODP) with a mobile phase of acetonitrile (B52724) and water containing ammonia to yield pure this compound.

Bioactivity Screening: Glycosidase Inhibition Assay

The initial bioactivity screening of this compound and its analogues focused on their ability to inhibit various glycosidases. The following is a generalized protocol for such an assay.

Diagram of the Glycosidase Inhibition Assay Workflow

G prepare_reagents Prepare Enzyme, Substrate, and Inhibitor Solutions incubation Incubate Enzyme with This compound (Inhibitor) prepare_reagents->incubation add_substrate Add p-Nitrophenyl Glycoside (Substrate) incubation->add_substrate reaction Enzymatic Reaction add_substrate->reaction stop_reaction Stop Reaction (e.g., with Na2CO3) reaction->stop_reaction measure_absorbance Measure Absorbance of p-Nitrophenol at 405 nm stop_reaction->measure_absorbance calculate_inhibition Calculate % Inhibition and IC50 Value measure_absorbance->calculate_inhibition

Caption: Workflow for a typical glycosidase inhibition assay.

Methodology:

  • Reagent Preparation: Solutions of the target glycosidase (e.g., α-glucosidase, β-glucosidase, β-galactosidase), the corresponding p-nitrophenyl (pNP) glycoside substrate, and various concentrations of this compound are prepared in an appropriate buffer at the optimal pH for the enzyme.

  • Incubation: A solution of the glycosidase is pre-incubated with different concentrations of this compound for a specified period at a controlled temperature (e.g., 37 °C).

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the pNP-glycoside substrate.

  • Reaction Termination: After a defined incubation time, the reaction is terminated by adding a stop solution, such as a concentrated sodium carbonate solution, which also enhances the color of the product.

  • Absorbance Measurement: The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm using a spectrophotometer.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of this compound. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Initial Bioactivity Data

Table 1: Glycosidase Inhibitory Activity of Selected Broussonetines

CompoundEnzymeSourceIC50 (μM)Reference(s)
(+)-Broussonetine W β-GalactosidaseBovine Liver0.03[4][5]
ent-(−)-Broussonetine Wα-GlucosidaseRice0.047[4][5][6]
Broussonetine M β-GalactosidaseBovine Liver8.1
β-GlucosidaseBovine Liver6.3[4][7][8]
β-GalactosidaseBovine Liver2.3[4][7][8]
10'-epi-Broussonetine M β-GlucosidaseBovine Liver0.8[4][7][8]
β-GalactosidaseBovine Liver0.2[4][7][8]
ent-Broussonetine M α-GlucosidaseRice1.2[4][7][8]
MaltaseRat Intestine0.29[4][7][8]
ent-10'-epi-Broussonetine M α-GlucosidaseRice1.3[4][7][8]
MaltaseRat Intestine18[4][7][8]

Putative Biological Impact of Glycosidase Inhibition by this compound

While specific signaling pathways directly modulated by this compound have not been extensively characterized, its potent glycosidase inhibitory activity suggests a significant impact on biological processes involving carbohydrate metabolism and glycoprotein (B1211001) processing. The following diagram illustrates a hypothetical pathway affected by the inhibition of a generic glycosidase.

Diagram of the Consequence of Glycosidase Inhibition

G broussonetine_a This compound glycosidase Glycosidase (e.g., α-glucosidase, β-galactosidase) broussonetine_a->glycosidase Inhibition product Simple Sugars or Modified Glycoprotein glycosidase->product Catalysis disruption Disruption of Biological Processes glycosidase->disruption substrate Complex Carbohydrate or Glycoprotein substrate->glycosidase downstream Downstream Biological Processes (e.g., Energy Metabolism, Protein Folding, Cell Signaling) product->downstream

Caption: Hypothetical impact of this compound on a glycosidase-mediated pathway.

This inhibition can lead to the accumulation of undigested carbohydrates or the presence of misfolded glycoproteins, which can, in turn, affect a variety of cellular functions, including energy homeostasis and cell signaling. The therapeutic potential of broussonetines in conditions such as diabetes and viral infections is an active area of research.[2]

References

An In-depth Technical Guide on the Mechanism of Action of Broussonetine A on Glycosidases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Broussonetine A, a polyhydroxylated pyrrolidine (B122466) alkaloid isolated from Broussonetia kazinoki SIEB, belongs to the iminosugar class of compounds. These natural products are potent inhibitors of glycosidases, enzymes crucial for carbohydrate metabolism and glycoprotein (B1211001) processing. This technical guide delineates the mechanism of action of this compound and its analogs on various glycosidases, consolidating available quantitative data, detailing experimental methodologies, and visualizing the inhibitory mechanism. While specific quantitative inhibitory data for this compound is limited in the available literature, this guide will draw upon data from its closely related analogs, Broussonetine E and F, which were isolated in the same seminal study and exhibit strong glycosidase inhibition.

Core Mechanism of Action: Transition-State Analogy

The primary mechanism by which this compound and other iminosugars inhibit glycosidases is through their structural mimicry of the transition state of the natural substrate during enzymatic hydrolysis. Glycosidase-catalyzed cleavage of glycosidic bonds proceeds through a transition state with significant oxacarbenium ion character, where the endocyclic oxygen of the sugar bears a partial positive charge.

The protonated nitrogen atom within the pyrrolidine ring of this compound mimics this positively charged intermediate. This structural and electrostatic similarity allows the inhibitor to bind with high affinity to the enzyme's active site, effectively blocking the access of the natural carbohydrate substrate. The multiple hydroxyl groups on the pyrrolidine ring and its side chain further contribute to a network of hydrogen bonds with the amino acid residues in the active site, enhancing the binding affinity and stability of the enzyme-inhibitor complex.

dot

Experimental_Workflow Start Start Preparation Prepare Reagents: - Enzyme Solution - Substrate Solution - Inhibitor Dilutions - Buffer Start->Preparation Plate_Setup Plate Setup: Add Buffer, Inhibitor/Control, and Enzyme to 96-well plate Preparation->Plate_Setup Pre_incubation Pre-incubate at 37°C for 10 minutes Plate_Setup->Pre_incubation Reaction_Initiation Add Substrate (pNPG) to all wells Pre_incubation->Reaction_Initiation Incubation Incubate at 37°C for 20 minutes Reaction_Initiation->Incubation Reaction_Termination Add Stop Solution (Na₂CO₃) Incubation->Reaction_Termination Measurement Measure Absorbance at 405 nm Reaction_Termination->Measurement Data_Analysis Calculate % Inhibition and IC50 Value Measurement->Data_Analysis End End Data_Analysis->End Logical_Relationship Structure This compound Structure: - Polyhydroxylated Pyrrolidine Ring - Protonated Nitrogen Mimicry Mimics Oxacarbenium Ion Transition State Structure->Mimicry Binding High-Affinity Binding to Glycosidase Active Site Mimicry->Binding Inhibition Competitive Inhibition: Blocks Substrate Access Binding->Inhibition Effect Reduced Glycosidase Activity Inhibition->Effect

Identifying the Biological Targets of Broussonetine A: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Broussonetine A, a pyrrolidine (B122466) alkaloid isolated from plants of the genus Broussonetia, has garnered significant interest for its potent biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's biological targets. The primary and most well-characterized targets are various glycosidase enzymes. This guide summarizes the quantitative data on the inhibitory effects of this compound and its analogues on these enzymes. Furthermore, we delve into the detailed experimental protocols utilized for these determinations. Based on its potent glycosidase inhibitory activity, we propose and visualize the downstream signaling pathways likely affected by this compound, including the Unfolded Protein Response (UPR) via Endoplasmic Reticulum (ER) stress and potential anti-inflammatory mechanisms. This guide also outlines a standard experimental workflow for broader target identification, an essential next step in fully elucidating the pharmacological profile of this promising natural product.

Primary Biological Targets: Glycosidases

The most extensively documented biological targets of this compound and its related compounds are glycosidases. These enzymes play crucial roles in various physiological and pathological processes, making them attractive therapeutic targets. The inhibitory activity of Broussonetine analogues is often stereospecific, with different isomers exhibiting varying potencies against different types of glycosidases.

Quantitative Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound's analogues against a panel of glycosidase enzymes. This data is compiled from multiple studies and showcases the potency and selectivity of these compounds.

Table 1: Glycosidase Inhibitory Activity of Broussonetine M and its Analogues [1][2]

Compoundβ-Glucosidase (IC50, μM)β-Galactosidase (IC50, μM)α-Glucosidase (rice) (IC50, μM)Maltase (rat intestinal) (IC50, μM)
Broussonetine M6.32.3>100>100
10'-epi-Broussonetine M0.80.2>100>100
ent-Broussonetine M>100>1001.20.29
ent-10'-epi-Broussonetine M>100>1001.318

Table 2: Glycosidase Inhibitory Activity of Broussonetine W and its Enantiomer [3][4]

Compoundβ-Galactosidase (IC50, μM)α-Glucosidase (IC50, μM)
(+)-Broussonetine W0.03-
enantiomer of (+)-Broussonetine W-0.047

Table 3: Glycosidase Inhibitory Activity of other Broussonetine Alkaloids [5]

Compoundα-Glucosidaseβ-Glucosidaseβ-Galactosidaseα-Mannosidase
Broussonetine EStrong InhibitionStrong InhibitionStrong InhibitionStrong Inhibition
Broussonetine FStrong InhibitionStrong InhibitionStrong InhibitionStrong Inhibition
Broussonetinine ANo significant inhibitionNo significant inhibitionStrong InhibitionStrong Inhibition
Broussonetinine BNo significant inhibitionNo significant inhibitionStrong InhibitionStrong Inhibition

Note: "Strong Inhibition" indicates potent activity was observed, but specific IC50 values were not provided in the cited abstract.

Experimental Protocols

Glycosidase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of compounds against various glycosidases.

Objective: To quantify the IC50 value of a test compound (e.g., this compound) against a specific glycosidase.

Materials:

  • Glycosidase enzyme (e.g., α-glucosidase, β-galactosidase from commercial sources like Sigma-Aldrich).

  • Substrate: Corresponding p-nitrophenyl glycoside (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase).

  • Buffer solution at the optimal pH for the specific enzyme.

  • Test compound (this compound) dissolved in an appropriate solvent (e.g., DMSO).

  • Stop solution (e.g., 400 mM Na2CO3).

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In a 96-well plate, add the buffer solution, the enzyme, and the test compound dilution (or solvent control).

  • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the p-nitrophenyl glycoside substrate.

  • Incubate the reaction for a specific time, ensuring the reaction remains in the linear range.

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance of the released p-nitrophenol at a specific wavelength (e.g., 405 nm) using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound compared to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Target Identification via Affinity Chromatography

While not yet reported for this compound, affinity chromatography is a powerful technique for identifying the direct binding partners of a small molecule from a complex biological sample.

Objective: To isolate and identify proteins that directly bind to this compound.

Workflow:

  • Probe Synthesis: Synthesize a this compound analogue that incorporates a linker arm and a reactive group for immobilization (e.g., an amine or carboxyl group).

  • Immobilization: Covalently attach the this compound probe to a solid support matrix (e.g., agarose (B213101) beads) to create an affinity resin.

  • Cell Lysate Preparation: Prepare a protein extract from cells or tissues of interest under non-denaturing conditions.

  • Affinity Chromatography:

    • Incubate the cell lysate with the this compound-coupled resin to allow for binding of target proteins.

    • Wash the resin extensively with buffer to remove non-specifically bound proteins.

    • Elute the specifically bound proteins using a competitive ligand (e.g., free this compound) or by changing the buffer conditions (e.g., pH or ionic strength).

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands of interest and subject them to in-gel digestion with a protease (e.g., trypsin).

    • Analyze the resulting peptides by mass spectrometry (e.g., LC-MS/MS).

    • Identify the proteins by searching the obtained peptide fragmentation data against a protein database.

Postulated Signaling Pathways and Mechanisms of Action

Based on the known glycosidase inhibitory profile of this compound, we can postulate its involvement in several key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these proposed mechanisms.

Induction of Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

Inhibition of ER-resident α-glucosidases I and II by this compound would disrupt the proper folding of newly synthesized glycoproteins, leading to an accumulation of misfolded proteins in the ER lumen. This condition, known as ER stress, triggers the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER homeostasis.

ER_Stress_UPR cluster_ER Endoplasmic Reticulum cluster_UPR Unfolded Protein Response (UPR) BroussonetineA This compound Glucosidase_I_II α-Glucosidases I & II BroussonetineA->Glucosidase_I_II Inhibits Glycoprotein_Folding Glycoprotein Folding (Calnexin/Calreticulin Cycle) Glucosidase_I_II->Glycoprotein_Folding Required for Misfolded_Proteins Accumulation of Misfolded Proteins Glycoprotein_Folding->Misfolded_Proteins Disruption leads to ER_Stress ER Stress Misfolded_Proteins->ER_Stress Induces PERK PERK ER_Stress->PERK Activates IRE1 IRE1 ER_Stress->IRE1 Activates ATF6 ATF6 ER_Stress->ATF6 Activates Adaptive_Response Adaptive Response (Chaperone Upregulation, ERAD) PERK->Adaptive_Response Apoptosis Apoptosis (Prolonged Stress) PERK->Apoptosis IRE1->Adaptive_Response IRE1->Apoptosis ATF6->Adaptive_Response

Caption: Proposed mechanism of this compound-induced ER stress and UPR.

Potential Anti-Inflammatory Mechanism via β-Galactosidase Inhibition

Recent studies have implicated extracellular β-galactosidase in promoting neuroinflammation. Potent inhibition of this enzyme by Broussonetine analogues could represent a novel anti-inflammatory mechanism.

Anti_Inflammatory_Mechanism Activated_Microglia Activated Microglia Released_BetaGal Released β-Galactosidase Activated_Microglia->Released_BetaGal Releases Inflammatory_Signaling Pro-inflammatory Signaling in Microglia Released_BetaGal->Inflammatory_Signaling Promotes Broussonetine_W Broussonetine W Broussonetine_W->Released_BetaGal Inhibits Neuronal_Damage Neuronal Damage Inflammatory_Signaling->Neuronal_Damage Leads to

Caption: Hypothesized anti-inflammatory action via β-galactosidase inhibition.

General Experimental Workflow for Target Identification

The following diagram illustrates a standard workflow for identifying the cellular targets of a bioactive small molecule like this compound using affinity-based proteomics.

Target_ID_Workflow cluster_Preparation Probe Preparation & Lysate cluster_Binding_Elution Binding & Elution cluster_Analysis Analysis BroussonetineA This compound Probe_Synthesis Synthesize Affinity Probe BroussonetineA->Probe_Synthesis Immobilization Immobilize on Beads Probe_Synthesis->Immobilization Incubation Incubate Beads with Lysate Immobilization->Incubation Cell_Culture Cell Culture Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Cell_Lysis->Incubation Wash Wash Non-specific Binders Incubation->Wash Elution Elute Bound Proteins Wash->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Digestion In-gel Digestion SDS_PAGE->Digestion LC_MS LC-MS/MS Digestion->LC_MS Database_Search Database Search & Protein ID LC_MS->Database_Search

Caption: Workflow for affinity chromatography-based target identification.

Future Directions and Conclusion

The current body of research strongly supports the role of glycosidases as primary biological targets of this compound and its analogues. The potent and often selective inhibition of these enzymes provides a solid foundation for understanding their therapeutic potential. The proposed links to ER stress, the UPR, and anti-inflammatory pathways are compelling hypotheses derived from this primary mechanism of action and warrant direct experimental validation.

To fully unlock the therapeutic potential of this compound, future research should focus on unbiased, large-scale target identification studies. Methodologies such as affinity chromatography coupled with mass spectrometry, cellular thermal shift assays (CETSA), and drug affinity responsive target stability (DARTS) will be instrumental in identifying the complete repertoire of this compound's binding partners. A comprehensive understanding of its target profile will not only elucidate its mechanisms of action but also aid in predicting potential off-target effects, thereby accelerating its development as a novel therapeutic agent.

References

In Vitro Enzymatic Inhibition of Broussonetine A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Introduction to Broussonetine A and Glycosidase Inhibition

This compound is a member of the broussonetine class of alkaloids, which are characterized by a polyhydroxylated pyrrolidine (B122466) ring structure.[1] These natural products are of significant interest to the scientific community due to their structural similarity to monosaccharides, which allows them to act as inhibitors of glycosidases. Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. The inhibition of these enzymes has therapeutic applications in a range of diseases, including diabetes, viral infections, and cancer.

Chemical Structures

The chemical structures of this compound and its closely related, biologically active analogues are presented below. Broussonetinine A is the aglycone of this compound.

  • This compound: C24H45NO10[2]

  • Broussonetinine A: Aglycone of this compound.[1]

  • Broussonetine E: C18H35NO6

  • Broussonetine F: C18H35NO6[3]

In Vitro Enzymatic Inhibition Profile

While quantitative inhibitory data for this compound is not available in the reviewed literature, the initial study by Shibano et al. (1997) reported strong qualitative inhibitory activity for its aglycone (Broussonetinine A) and other co-isolated broussonetines (E and F) against several glycosidases.[1]

Table 1: Qualitative Glycosidase Inhibition by Broussonetine Analogs

Compoundα-Glucosidaseβ-Glucosidaseβ-Galactosidaseα-Mannosidaseβ-Mannosidase
Broussonetinine A Not ReportedNot ReportedStrong InhibitionStrong InhibitionNot Reported
Broussonetinine B Not ReportedNot ReportedStrong InhibitionStrong InhibitionNot Reported
Broussonetine E Strong InhibitionStrong InhibitionStrong InhibitionNot ReportedStrong Inhibition
Broussonetine F Strong InhibitionStrong InhibitionStrong InhibitionNot ReportedStrong Inhibition

Data sourced from Shibano et al., 1997.[1] "Strong Inhibition" indicates potent activity as described in the original publication; specific IC50 values were not provided in the abstract.

Detailed Experimental Protocols

The following is a representative protocol for an in vitro glycosidase inhibition assay, based on common methodologies. The specific protocol used for the initial characterization of broussonetines was not available in the reviewed literature.

4.1. Principle

The assay measures the ability of a test compound to inhibit the enzymatic hydrolysis of a chromogenic or fluorogenic substrate by a specific glycosidase. The rate of product formation is monitored spectrophotometrically or fluorometrically, and the percentage of inhibition is calculated by comparing the rate in the presence and absence of the inhibitor.

4.2. Materials and Reagents

  • Glycosidase enzyme (e.g., α-glucosidase from Saccharomyces cerevisiae)

  • Chromogenic substrate (e.g., p-nitrophenyl-α-D-glucopyranoside, pNPG)

  • Test compound (this compound or its analogs)

  • Positive control inhibitor (e.g., acarbose)

  • Assay buffer (e.g., 50 mM phosphate (B84403) buffer, pH 6.8)

  • Stop solution (e.g., 0.1 M Na2CO3)

  • 96-well microplate

  • Microplate reader

4.3. Assay Procedure

  • Preparation of Reagents:

    • Prepare a stock solution of the glycosidase enzyme in assay buffer.

    • Prepare a stock solution of the substrate (pNPG) in assay buffer.

    • Prepare serial dilutions of the test compound and positive control in the assay buffer.

  • Assay in 96-Well Plate:

    • Add 50 µL of the assay buffer to all wells.

    • Add 10 µL of the test compound dilutions or positive control to the respective wells.

    • Add 20 µL of the enzyme solution to each well, except for the blank wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the substrate solution to all wells.

    • Incubate the plate at 37°C for 30 minutes.

  • Termination and Measurement:

    • Stop the reaction by adding 50 µL of the stop solution to each well.

    • Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.

4.4. Data Analysis

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the control (enzyme and substrate without inhibitor) and Abs_sample is the absorbance of the reaction with the test compound.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by non-linear regression analysis.

Visualizations

5.1. Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) plate Prepare 96-well Plate add_reagents Add Reagents to Plate pre_incubate Pre-incubation add_reagents->pre_incubate add_substrate Add Substrate pre_incubate->add_substrate incubate Incubation add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction read_plate Read Absorbance stop_reaction->read_plate calculate Calculate % Inhibition & IC50 read_plate->calculate

Generalized workflow for an in vitro enzymatic inhibition assay.

5.2. Hypothetical Signaling Pathway

Glycosidase inhibitors can impact various signaling pathways. For instance, α-glucosidase inhibitors used in diabetes management affect the insulin (B600854) signaling pathway by modulating glucose uptake.

signaling_pathway cluster_inhibition Glycosidase Inhibition cluster_digestion Carbohydrate Digestion cluster_downstream Downstream Effects broussonetine This compound (Hypothetical) glucosidase α-Glucosidase broussonetine->glucosidase Inhibits glucose Glucose glucosidase->glucose Hydrolyzes carbs Complex Carbohydrates glucose_uptake Decreased Glucose Absorption glucose->glucose_uptake insulin_pathway Modulation of Insulin Signaling glucose_uptake->insulin_pathway

Hypothetical impact of this compound on a biological pathway.

Conclusion

This compound belongs to a class of pyrrolidine alkaloids with demonstrated potential as glycosidase inhibitors. While specific quantitative data for this compound's inhibitory activity is currently lacking in the accessible literature, the strong activity of its close structural relatives, Broussonetine E, F, and its aglycone, Broussonetinine A, against key glycosidases suggests that this compound is a promising candidate for further investigation. Future research should focus on the total synthesis of this compound to enable comprehensive in vitro enzymatic assays to determine its IC50 and Ki values against a panel of glycosidases. Such studies are essential to fully elucidate its therapeutic potential.

References

Preliminary Cytotoxicity Assessment of Broussonetine A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Broussonetine A is a pyrrolidine (B122466) alkaloid isolated from the branches of Broussonetia kazinoki Sieb.[1]. Primarily recognized for its potent and selective inhibitory activity against glycosidases, this compound and its analogues are subjects of interest for various therapeutic applications[1][2]. While extensive research has focused on their glycosidase inhibition, the direct cytotoxic effects of this compound on cancer cell lines remain largely unexplored in publicly available literature. This technical guide provides a preliminary assessment of the potential cytotoxicity of this compound by examining the cytotoxic activities of extracts from the Broussonetia genus and by discussing the anticancer potential of glycosidase inhibitors and pyrrolidine alkaloids as a class of compounds.

Cytotoxicity of Broussonetia Genus Extracts

Studies on extracts from different species of the Broussonetia genus have demonstrated cytotoxic effects against various cancer cell lines. These findings suggest that the constituent compounds of these plants, which include this compound, may contribute to this activity.

Table 1: Cytotoxicity of Broussonetia papyrifera Methanolic Extracts
Extract SourceCancer Cell LineAssayIC50 (µg/mL)
LeafMCF-7 (Breast)Trypan Blue105
LeafMCF-7 (Breast)MTT87.5
LeafHeLa (Cervical)Trypan Blue110
LeafHeLa (Cervical)MTT106.2
BarkHeLa (Cervical)MTT75.3
BarkHepG2 (Liver)MTT88.3
LeafHepG2 (Liver)MTTModerate Activity
FruitMCF-7, HeLa, HepG2MTTInsignificant Activity

Data extracted from a study on the cytotoxic activity of Broussonetia papyrifera (L.) Vent[3].

Table 2: Cytotoxicity of Broussonetia luzonica Ethyl Acetate Extract
Extract SourceCancer Cell LineAssayIC50 (µg/mL)
LeavesHepG2 (Liver)MTT1.118

Data extracted from a study on the bioactive compounds and cytotoxicity of Broussonetia luzonica (Moraceae) Blanco leaves[4]. For comparison, the positive control doxorubicin (B1662922) had an IC50 of 5.068 µg/mL in the same study[4].

Potential Anticancer Mechanisms of this compound as a Glycosidase Inhibitor

Glycosidase inhibitors are a class of compounds that interfere with the function of glycosidases, enzymes crucial for various biological processes, including glycoprotein (B1211001) processing. In the context of cancer, the inhibition of these enzymes can lead to anti-proliferative and cytotoxic effects. The anticancer potential of glycosidase inhibitors is an active area of research[5].

The mechanisms by which glycosidase inhibitors may exert anticancer effects include:

  • Induction of Apoptosis: Disruption of normal glycoprotein synthesis can trigger cellular stress responses, leading to programmed cell death (apoptosis) in cancer cells.

  • Inhibition of Metastasis: Glycosidases are involved in cell-cell and cell-matrix interactions, which are critical for cancer cell invasion and metastasis. By inhibiting these enzymes, compounds like this compound could potentially retard cell migration[5].

  • Modulation of Immune Response: Some glycosidases are implicated in immune suppression in cancer patients. Their inhibition could restore immune function against tumors[5].

Experimental Protocols for Cytotoxicity Assessment

The following are detailed methodologies for standard in vitro cytotoxicity assays that can be employed for the assessment of this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

MTT_Assay_Workflow start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Treat with this compound incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add Solubilizing Agent incubate3->solubilize read Read Absorbance at 570nm solubilize->read analyze Calculate IC50 read->analyze

MTT Assay Experimental Workflow.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate (B86563) dehydrogenase released from damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add a stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.

  • Data Analysis: Determine the amount of LDH released, which is proportional to the number of dead cells.

LDH_Assay_Workflow start Seed & Treat Cells collect Collect Supernatant start->collect react Mix with LDH Reaction Mixture collect->react incubate Incubate 30 min react->incubate stop Add Stop Solution incubate->stop read Read Absorbance at 490nm stop->read analyze Quantify Cytotoxicity read->analyze

LDH Assay Experimental Workflow.

Apoptosis Signaling Pathway

Should this compound induce cytotoxicity, one of the key mechanisms to investigate would be the induction of apoptosis. A common pathway involved in chemotherapy-induced apoptosis is the intrinsic or mitochondrial pathway.

Apoptosis_Pathway cluster_stimulus Cytotoxic Stimulus cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol BroussonetineA This compound Bcl2 Bcl-2 (Anti-apoptotic) BroussonetineA->Bcl2 Inhibits BaxBak Bax/Bak (Pro-apoptotic) BroussonetineA->BaxBak Activates Bcl2->BaxBak Inhibits CytoC Cytochrome c release BaxBak->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Intrinsic Apoptosis Signaling Pathway.

Conclusion and Future Directions

While direct evidence for the cytotoxicity of this compound is currently lacking in the scientific literature, preliminary data from extracts of the Broussonetia genus suggest that its constituents possess cytotoxic properties. As a potent glycosidase inhibitor and a member of the pyrrolidine alkaloid family, this compound represents a compound of interest for anticancer research.

Future studies should focus on:

  • Evaluating the direct cytotoxic effects of purified this compound on a panel of cancer cell lines to determine its IC50 values.

  • Investigating the mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

  • Exploring the structure-activity relationship of this compound analogues to optimize potential anticancer activity.

This technical guide serves as a foundational resource for researchers embarking on the investigation of this compound's potential as a cytotoxic agent. The provided protocols and conceptual frameworks offer a starting point for a comprehensive evaluation of this promising natural product.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Broussonetine A: Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the common starting materials and initial synthetic transformations utilized in the total synthesis of Broussonetine A and its analogues. This compound, a polyhydroxylated pyrrolidine (B122466) alkaloid, has garnered significant interest due to its potent glycosidase inhibitory activity, making it a valuable target for therapeutic development. These notes detail various synthetic strategies, offering comparative data and step-by-step protocols for key initial reactions.

Introduction to Synthetic Strategies

The total synthesis of this compound has been approached from several distinct chiral pool starting materials. The core of the molecule, a substituted pyrrolidine ring, is often constructed through strategic transformations of readily available carbohydrates or other chiral molecules. Common strategies involve the formation of key intermediates such as cyclic nitrones, which can then undergo nucleophilic addition and subsequent cyclization, or the use of stereoselective rearrangements to install the required stereocenters. The choice of starting material dictates the overall synthetic route and the methods used to control the stereochemistry of the final product.

Comparison of Starting Materials and Key Transformations

The selection of a starting material is a critical decision in the total synthesis of this compound, influencing the efficiency and stereochemical outcome of the synthesis. The following table summarizes the most common starting materials, the key initial transformations, and reported overall yields for the synthesis of Broussonetine analogues.

Starting MaterialKey Initial Transformation(s)Key IntermediateOverall Yield (%)Number of StepsReference
D-Arabinose 1. Protection of hydroxyl groups. 2. Oximation. 3. Oxidative cyclization.Cyclic Nitrone26-31~5[1]
R-Glyceraldehyde 1. Acetonide protection. 2. Wittig reaction. 3. Asymmetric dihydroxylation.Dihydropyranone18-1916-18[2]
Diethyl L-tartrate 1. Conversion to an allylic diol. 2. Orthoamide Overman rearrangement.Allylic Amino AlcoholNot specified in initial stepsNot specified[3][4][5][6]
D-Mannose 1. Acetonide protection.2,3:5,6-Di-O-isopropylidene-α-D-mannofuranoseNot specified in initial stepsNot specified

Experimental Protocols

The following section provides detailed experimental protocols for the key initial transformations of the starting materials listed above.

Synthesis of a Cyclic Nitrone from D-Arabinose

This protocol describes the multi-step conversion of D-arabinose to a key cyclic nitrone intermediate, a versatile precursor for various Broussonetine analogues.[1]

Step 1: Benzylation of D-Arabinose

  • To a suspension of D-arabinose (1.0 eq) in dimethylformamide (DMF), add sodium hydride (5.0 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 1 hour.

  • Add benzyl (B1604629) bromide (5.0 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by the slow addition of methanol, followed by water.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the perbenzylated D-arabinose derivative.

Step 2: Formation of the Oxime

  • Dissolve the benzylated D-arabinose derivative (1.0 eq) in a mixture of ethanol (B145695) and pyridine.

  • Add hydroxylamine (B1172632) hydrochloride (2.0 eq) to the solution.

  • Reflux the mixture for 4 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the crude oxime, which is used in the next step without further purification.

Step 3: Oxidative Cyclization to the Cyclic Nitrone

  • Dissolve the crude oxime (1.0 eq) in dichloromethane.

  • Add Dess-Martin periodinane (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 2 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired cyclic nitrone.

Synthesis of (R)-2,3-O-Isopropylideneglyceraldehyde from R-Glyceraldehyde

This protocol details the protection of the diol functionality of R-glyceraldehyde, a common starting point for building the pyrrolidine core.

  • Suspend D-mannitol (1.0 eq) in acetone (B3395972) containing a catalytic amount of a Lewis acid (e.g., anhydrous FeCl₃ or I₂).

  • Stir the suspension at room temperature until the D-mannitol has completely dissolved.

  • Neutralize the catalyst with a suitable base (e.g., sodium carbonate).

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain 1,2:5,6-di-O-isopropylidene-D-mannitol.

  • Dissolve the diacetonide (1.0 eq) in a mixture of water and a suitable organic solvent (e.g., diethyl ether).

  • Cool the solution to 0 °C and add sodium periodate (B1199274) (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction for 1 hour at 0 °C.

  • Filter the reaction mixture to remove the inorganic salts.

  • Extract the filtrate with diethyl ether.

  • Dry the combined organic layers over anhydrous magnesium sulfate and concentrate carefully under reduced pressure to obtain crude (R)-2,3-O-isopropylideneglyceraldehyde. Note: This product is volatile and should be handled with care.

Initial Steps Towards Broussonetine F from Diethyl L-tartrate

The synthesis of Broussonetine F from diethyl L-tartrate features a key Overman rearrangement. The initial steps involve the formation of an allylic diol precursor.[3][4][5][6]

Step 1: Protection and Reduction

  • Protect the diol of diethyl L-tartrate (1.0 eq) as its corresponding acetonide by reacting with 2,2-dimethoxypropane (B42991) in the presence of a catalytic amount of p-toluenesulfonic acid.

  • Reduce the resulting diester with a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous solvent like tetrahydrofuran (B95107) (THF) at 0 °C to yield the corresponding diol.

Step 2: Conversion to a Dienoate

  • Perform a Swern oxidation on the diol (1.0 eq) to yield the corresponding dialdehyde (B1249045).

  • Subject the dialdehyde to a Wittig-type olefination using a phosphorane, such as (carboethoxymethylene)triphenylphosphorane, to introduce the α,β-unsaturated ester moieties, forming a dienoate.

Step 3: Selective Reduction to the Allylic Diol

  • Selectively reduce the ester groups of the dienoate (1.0 eq) in the presence of the double bonds using a reagent like diisobutylaluminium hydride (DIBAL-H) at low temperature (e.g., -78 °C) to afford the key allylic diol, which is the precursor for the Overman rearrangement.

Preparation of 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose from D-Mannose

This protocol describes the protection of D-mannose as a diacetonide, a common intermediate in syntheses of Broussonetine analogues.

  • To a suspension of D-mannose (1.0 eq) in anhydrous acetone, add a catalytic amount of a Lewis acid such as anhydrous ferric chloride or a protic acid such as sulfuric acid.

  • Stir the mixture at room temperature. The reaction progress can be monitored by the dissolution of D-mannose.

  • Once the reaction is complete, neutralize the acid catalyst with a base (e.g., aqueous ammonia (B1221849) or sodium bicarbonate).

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., acetone/hexane) to yield pure 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose as a white crystalline solid.

Synthetic Workflow and Logic

The following diagrams illustrate the generalized synthetic workflows starting from the discussed materials.

Broussonetine_A_Synthesis_Workflow cluster_0 Starting Materials cluster_1 Key Intermediates D-Arabinose D-Arabinose Cyclic Nitrone Cyclic Nitrone D-Arabinose->Cyclic Nitrone Multi-step R-Glyceraldehyde R-Glyceraldehyde Dihydropyranone Dihydropyranone R-Glyceraldehyde->Dihydropyranone Multi-step Diethyl L-tartrate Diethyl L-tartrate Allylic Amino Alcohol Allylic Amino Alcohol Diethyl L-tartrate->Allylic Amino Alcohol Overman Rearrangement D-Mannose D-Mannose Protected Mannofuranose Protected Mannofuranose D-Mannose->Protected Mannofuranose Protection This compound Core This compound Core Cyclic Nitrone->this compound Core Dihydropyranone->this compound Core Allylic Amino Alcohol->this compound Core Protected Mannofuranose->this compound Core This compound This compound This compound Core->this compound Side-chain installation & Deprotection

Caption: Generalized workflow for this compound synthesis.

The diagram above illustrates the convergent nature of this compound synthesis, where various starting materials are transformed into key intermediates that ultimately lead to the core pyrrolidine structure. The final steps typically involve the installation of the characteristic side chain and global deprotection to yield the natural product.

These notes are intended to serve as a guide for researchers in the field of natural product synthesis and drug development. The provided protocols for the initial, crucial steps of this compound synthesis from various readily available starting materials should facilitate the efficient construction of this important class of molecules.

References

Asymmetric Synthesis of the Broussonetine A Core Structure: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Broussonetine A, a polyhydroxylated pyrrolidine (B122466) alkaloid, has garnered significant interest in the scientific community due to its potential as a glycosidase inhibitor. This application note provides a detailed overview of a viable asymmetric synthesis strategy for the core structure of this compound. The presented methodology is based on established synthetic routes for related broussonetine analogues and focuses on a convergent approach, combining a chiral pool starting material with key asymmetric reactions to ensure high stereoselectivity. Detailed, generalized experimental protocols for the key transformations and a summary of expected quantitative data are provided to guide researchers in this field.

Introduction

Broussonetines are a class of naturally occurring iminosugars characterized by a polyhydroxylated pyrrolidine ring and a long alkyl side chain. Their structural similarity to monosaccharides allows them to act as potent and selective inhibitors of various glycosidases, making them attractive targets for the development of therapeutic agents against a range of diseases, including diabetes, viral infections, and cancer. This compound, in particular, features a unique 10-oxo-13-hydroxytridecyl side chain attached to the pyrrolidine core. The asymmetric synthesis of this complex molecule presents a significant challenge, requiring precise control over multiple stereocenters. This document outlines a robust synthetic strategy, highlighting key reactions and providing detailed protocols to facilitate the synthesis of the this compound core structure.

Synthetic Strategy

The asymmetric synthesis of the this compound core structure can be achieved through a convergent strategy that involves the synthesis of a chiral pyrrolidine core and a functionalized side chain, followed by their coupling. A common and effective approach utilizes a chiral starting material derived from a readily available sugar, such as D-arabinose, to construct the polyhydroxylated pyrrolidine ring.

Key features of the proposed synthetic strategy include:

  • Chiral Pool Approach: Utilization of a D-arabinose-derived cyclic nitrone as the starting material to establish the stereochemistry of the pyrrolidine core.

  • Diastereoselective Grignard Addition: Introduction of a precursor to the side chain via a highly diastereoselective Grignard addition to the cyclic nitrone.

  • Side Chain Functionalization: Synthesis of the 10-oxo-13-hydroxytridecyl side chain with the required stereochemistry.

  • Cross-Metathesis Reaction: Coupling of the pyrrolidine core with the functionalized side chain using a Grubbs-catalyzed cross-metathesis reaction.

Experimental Protocols

The following are generalized, detailed protocols for the key steps in the asymmetric synthesis of the this compound core structure. These protocols are based on established procedures for the synthesis of related broussonetine analogues and may require optimization for the specific target molecule.

Protocol 1: Synthesis of the Pyrrolidine Core

This protocol describes the synthesis of the functionalized pyrrolidine ring from a D-arabinose-derived cyclic nitrone.

1.1 Diastereoselective Grignard Addition:

  • To a solution of the D-arabinose-derived cyclic nitrone (1.0 eq) in anhydrous THF (0.1 M) under an argon atmosphere at -78 °C, add the Grignard reagent (e.g., a protected version of the side chain precursor) (1.5 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude hydroxylamine (B1172632) adduct. This product is often used in the next step without further purification.

1.2 Reduction and Protection:

  • To a solution of the crude hydroxylamine from the previous step in a mixture of acetic acid and ethanol (B145695) (1:1, 0.1 M), add activated zinc dust (5.0 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Filter the reaction mixture through a pad of Celite and wash with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable solvent (e.g., THF/water) and add a protecting group precursor (e.g., Boc anhydride (B1165640) or Cbz-Cl) and a base (e.g., NaHCO3).

  • Stir the mixture at room temperature for 4-6 hours.

  • Extract the product with an organic solvent, dry the combined organic layers, and purify by flash column chromatography to afford the protected pyrrolidine core.

Protocol 2: Synthesis of the Functionalized Side Chain

This protocol outlines the synthesis of the olefinic precursor of the 10-oxo-13-hydroxytridecyl side chain required for the cross-metathesis reaction.

2.1 Asymmetric Allylation:

  • To a solution of a suitable aldehyde precursor to the side chain in an anhydrous solvent (e.g., CH2Cl2) at -78 °C, add a chiral catalyst (e.g., (S)-BINOL) and a Lewis acid (e.g., Ti(O-iPr)4).

  • After stirring for 30 minutes, add an allylating agent (e.g., allyltributyltin).

  • Stir the reaction at -78 °C for 24-48 hours.

  • Quench the reaction with a saturated aqueous solution of NaHCO3.

  • Purify the product by flash column chromatography to yield the chiral homoallylic alcohol.

2.2 Oxidation and further functionalization:

  • Protect the newly formed hydroxyl group with a suitable protecting group (e.g., TBDMS).

  • Perform ozonolysis on the terminal double bond followed by a reductive workup to yield the corresponding aldehyde.

  • This aldehyde can then be further elaborated to introduce the keto and hydroxyl functionalities of the this compound side chain through standard organic transformations.

Protocol 3: Cross-Metathesis and Final Deprotection

This protocol describes the coupling of the pyrrolidine core with the side chain and the final deprotection steps.

3.1 Cross-Metathesis:

  • Dissolve the protected pyrrolidine core (1.0 eq) and the functionalized side-chain olefin (1.2 eq) in anhydrous CH2Cl2 (0.05 M).

  • Add a Grubbs catalyst (e.g., Grubbs II) (5-10 mol%) to the solution.

  • Reflux the reaction mixture for 12-24 hours under an argon atmosphere.

  • Monitor the reaction by TLC. Upon completion, concentrate the mixture and purify by flash column chromatography to obtain the coupled product.

3.2 Deprotection:

  • The final deprotection of all protecting groups (e.g., Boc, Cbz, silyl (B83357) ethers) is typically achieved under acidic conditions (e.g., TFA in CH2Cl2 or HCl in MeOH) or by hydrogenolysis (e.g., H2, Pd/C).

  • Purify the final product by appropriate chromatographic techniques to yield the this compound core structure.

Quantitative Data Summary

The following table summarizes typical yields and stereoselectivities for the key reactions in the asymmetric synthesis of broussonetine analogues, which can be expected to be similar for the synthesis of the this compound core structure.

StepReactionReagents/CatalystYield (%)Stereoselectivity (dr or ee)Reference
1Diastereoselective Grignard AdditionGrignard Reagent, Cyclic Nitrone85-95>95:5 dr[1][2]
2Keck Asymmetric Allylation(S)-BINOL, Ti(O-iPr)4, Allyltributyltin80-90>95% ee[1][3]
3Cross-MetathesisGrubbs II Catalyst60-80N/A[1][4]
4Final DeprotectionH2, Pd/C or TFA80-95N/A[1][4]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the asymmetric synthesis of the this compound core structure.

G A D-Arabinose B Cyclic Nitrone A->B Multi-step synthesis D Hydroxylamine Adduct B->D C Grignard Reagent (Side Chain Precursor) C->D Diastereoselective Grignard Addition E Protected Pyrrolidine Core D->E Reduction & Protection J Cross-Metathesis E->J F Side Chain Aldehyde H Chiral Homoallylic Alcohol F->H Keck Asymmetric Allylation G Keck Asymmetric Allylation I Functionalized Side Chain Olefin H->I Functional Group Manipulation I->J K Coupled Product J->K L Deprotection K->L M This compound Core Structure L->M

Caption: General workflow for the asymmetric synthesis of the this compound core structure.

Key Signaling Pathway Analogy (Hypothetical)

While there isn't a direct signaling pathway involved in the chemical synthesis, the logical flow of the synthesis can be represented in a similar manner, showing the progression from starting materials to the final product through key intermediates and reactions.

G cluster_0 Pyrrolidine Core Synthesis cluster_1 Side Chain Synthesis cluster_2 Coupling and Final Steps Start_Core D-Arabinose Nitrone Cyclic Nitrone Start_Core->Nitrone Adduct Hydroxylamine Nitrone->Adduct Core Protected Pyrrolidine Adduct->Core Coupled Coupled Intermediate Core->Coupled Cross-Metathesis Start_Side Aldehyde Precursor Allyl_Alcohol Chiral Alcohol Start_Side->Allyl_Alcohol Asymmetric Allylation Side_Chain Functionalized Olefin Allyl_Alcohol->Side_Chain Side_Chain->Coupled Final_Product This compound Core Coupled->Final_Product Deprotection

References

Application Notes and Protocols: Cross-Metathesis in the Synthesis of Broussonetine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Broussonetine A and its analogues are polyhydroxylated pyrrolidine (B122466) alkaloids isolated from plants of the genus Broussonetia. These natural products have garnered significant interest in the scientific community due to their potent and selective inhibition of various glycosidases. This inhibitory activity makes them promising candidates for the development of therapeutic agents for a range of diseases, including diabetes, viral infections, and cancer.

A key strategic reaction in the chemical synthesis of Broussonetine analogues is the olefin cross-metathesis. This powerful carbon-carbon double bond forming reaction, often catalyzed by ruthenium-based complexes such as Grubbs or Hoveyda-Grubbs catalysts, allows for the efficient and stereoselective coupling of complex molecular fragments. This document provides detailed application notes and protocols for the use of cross-metathesis in the synthesis of Broussonetine M, a representative member of the Broussonetine family.

Biological Context: Glycosidase Inhibition and Signaling Pathways

Broussonetines function as iminosugars, which are structural mimics of the transition state of glycosidase-catalyzed reactions. By inhibiting these enzymes, they can modulate various cellular processes. For instance, inhibition of α-glucosidase in the digestive tract can slow the absorption of glucose, a mechanism relevant to the management of type 2 diabetes.

The therapeutic potential of Broussonetines is linked to their influence on cellular signaling pathways. One of the key pathways indirectly affected by glycosidase inhibitors is the insulin (B600854) signaling pathway . By controlling blood glucose levels, these inhibitors can help to alleviate insulin resistance, a condition where cells fail to respond effectively to insulin. Improved insulin sensitivity can lead to enhanced glucose uptake by cells, primarily through the PI3K/Akt signaling cascade.

Key Reaction: Cross-Metathesis in Broussonetine M Synthesis

The synthesis of Broussonetine M provides an excellent case study for the application of cross-metathesis in natural product synthesis. The core strategy involves the coupling of a protected pyrrolidine core, bearing a terminal alkene, with a long-chain olefinic alcohol.

Experimental Workflow

The overall synthetic strategy can be visualized as a multi-step process where the cross-metathesis reaction is a pivotal step in constructing the characteristic long alkyl side chain of the Broussonetine molecule.

G cluster_start Starting Materials cluster_synthesis Synthesis of Precursors cluster_cm Key Cross-Metathesis Step cluster_final Final Steps D-Arabinose D-Arabinose Cyclic Nitrone Formation Cyclic Nitrone Formation D-Arabinose->Cyclic Nitrone Formation Olefinic Alcohol Olefinic Alcohol Cross-Metathesis Cross-Metathesis Olefinic Alcohol->Cross-Metathesis Grignard Addition Grignard Addition Cyclic Nitrone Formation->Grignard Addition Pyrrolidine Core Synthesis Pyrrolidine Core Synthesis Grignard Addition->Pyrrolidine Core Synthesis Pyrrolidine Core Synthesis->Cross-Metathesis Reduction Reduction Cross-Metathesis->Reduction Deprotection Deprotection Reduction->Deprotection Broussonetine M Broussonetine M Deprotection->Broussonetine M

Caption: Synthetic workflow for Broussonetine M.

Cross-Metathesis Reaction Parameters

The success of the cross-metathesis reaction is highly dependent on the choice of catalyst, solvent, and reaction conditions. Below is a summary of typical conditions reported for the synthesis of Broussonetine M analogues.[1]

ParameterValue/ConditionNotes
Substrate 1 Protected Pyrrolidine with Terminal OlefinTypically derived from a chiral pool starting material like D-arabinose.
Substrate 2 Long-chain Terminal Olefinic AlcoholThe length and functionality of this chain can be varied to produce different analogues.
Catalyst Grubbs II or Hoveyda-Grubbs IIThese second-generation catalysts generally show good functional group tolerance and high activity.
Catalyst Loading 2-10 mol%Higher loadings may be necessary for sterically hindered or less reactive olefins.
Solvent Dichloromethane (B109758) (DCM) or TolueneAnhydrous and degassed solvents are crucial to prevent catalyst deactivation.
Temperature Room Temperature to 40 °CReactions are often run at reflux in DCM.
Reaction Time 2-12 hoursMonitored by TLC or LC-MS for consumption of the starting materials.
Yield 60-85%Yields can vary depending on the specific substrates and catalyst used.

Detailed Experimental Protocol: Cross-Metathesis Step

The following protocol is a representative example for the cross-metathesis reaction in the synthesis of a Broussonetine M precursor.

Materials:

  • Protected pyrrolidine with a terminal olefin (1.0 eq)

  • Long-chain olefinic alcohol (1.2-1.5 eq)

  • Grubbs II catalyst (5 mol%)

  • Anhydrous, degassed dichloromethane (DCM)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the protected pyrrolidine (1.0 eq) and the long-chain olefinic alcohol (1.2 eq).

  • Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous, degassed DCM via syringe to dissolve the substrates (concentration typically 0.05-0.1 M).

  • In a separate vial, weigh the Grubbs II catalyst (0.05 eq) under a positive pressure of argon.

  • Add the catalyst to the reaction flask as a solid or as a solution in a small amount of anhydrous, degassed DCM.

  • Heat the reaction mixture to reflux (approx. 40 °C) and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired cross-metathesis product.

Visualization of the Cross-Metathesis Catalytic Cycle

The mechanism of the Grubbs-catalyzed cross-metathesis involves a series of [2+2] cycloaddition and cycloreversion steps, facilitated by the ruthenium carbene complex.

G Ru=CHPh Grubbs Catalyst [Ru]=CHPh R1-CH=CH2 Substrate 1 (Pyrrolidine) Ru=CHPh->R1-CH=CH2 + Metallacyclobutane1 Metallacyclobutane Intermediate 1 R1-CH=CH2->Metallacyclobutane1 Ru=CHR1 New Ruthenium Carbene [Ru]=CHR1 Metallacyclobutane1->Ru=CHR1 - Ph-CH=CH2 R2-CH=CH2 Substrate 2 (Alcohol) Ru=CHR1->R2-CH=CH2 + Metallacyclobutane2 Metallacyclobutane Intermediate 2 R2-CH=CH2->Metallacyclobutane2 Metallacyclobutane2->Ru=CHPh - CH2=CH2 R1-CH=CH-R2 Cross-Metathesis Product Metallacyclobutane2->R1-CH=CH-R2

Caption: Simplified Grubbs cross-metathesis cycle.

Conclusion

The cross-metathesis reaction is a robust and versatile tool for the synthesis of this compound and its analogues. Its tolerance of various functional groups and the commercial availability of highly active catalysts make it an attractive method for constructing the complex architecture of these biologically important molecules. The protocols and data presented here provide a foundation for researchers to apply this powerful reaction in their own synthetic endeavors, paving the way for the discovery and development of new glycosidase inhibitors with therapeutic potential.

References

Application Notes and Protocols: Keck Asymmetric Allylation for Broussonetine A Side Chain Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the use of the Keck asymmetric allylation in the synthesis of the polyhydroxylated side chain of Broussonetine A, a potent glycosidase inhibitor. This reaction is a key step in introducing a chiral center with high stereocontrol, which is crucial for the biological activity of the final natural product.

Introduction

This compound is a polyhydroxylated pyrrolidine (B122466) alkaloid that exhibits significant inhibitory activity against various glycosidases. Its structure features a long, hydroxylated side chain which plays a critical role in its biological function. The stereoselective synthesis of this side chain is a considerable challenge. The Keck asymmetric allylation offers a reliable and highly enantioselective method for the formation of homoallylic alcohols from aldehydes, making it an ideal reaction for constructing key chiral centers within the this compound side chain.[1][2] This reaction utilizes a chiral titanium-based Lewis acid catalyst derived from 1,1'-bi-2-naphthol (B31242) (BINOL) to control the stereochemical outcome of the nucleophilic addition of an allylstannane to an aldehyde.[1]

Reaction Principle

The Keck asymmetric allylation involves the reaction of an aldehyde with an allylstannane, typically allyltributyltin, in the presence of a chiral catalyst generated in situ from a titanium(IV) alkoxide, such as titanium(IV) isopropoxide (Ti(Oi-Pr)₄), and an enantiopure BINOL ligand. The titanium catalyst acts as a Lewis acid, activating the aldehyde for nucleophilic attack by the allylstannane. The chiral environment provided by the BINOL ligand directs the approach of the allyl group, leading to the formation of a homoallylic alcohol with high enantiomeric excess (ee).

Quantitative Data

The following table summarizes typical results for the Keck asymmetric allylation of long-chain aliphatic aldehydes, which are representative substrates for the synthesis of the this compound side chain. The data is compiled from literature reports on analogous systems.

Aldehyde SubstrateCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)ee (%)
Long-chain aliphatic aldehyde10 - 20CH₂Cl₂-20 to 024 - 7275 - 90>90
Aldehyde with proximal protecting groups10 - 20CH₂Cl₂-20 to 048 - 9670 - 85>95

Experimental Protocols

This section provides a detailed protocol for the Keck asymmetric allylation reaction adapted for the synthesis of a key intermediate of the this compound side chain.

Materials and Reagents
  • (R)- or (S)-BINOL

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

  • Allyltributyltin

  • Aldehyde precursor of the this compound side chain

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • 4 Å molecular sieves, powdered

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Celite

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Standard laboratory glassware, flame-dried under vacuum

  • Inert atmosphere (Argon or Nitrogen)

Catalyst Preparation (in situ)
  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add (R)-BINOL (0.2 mmol, 2.0 equiv relative to Ti).

  • Add anhydrous dichloromethane (5 mL).

  • To the resulting solution, add powdered 4 Å molecular sieves (approx. 500 mg).

  • Stir the suspension at room temperature for 30 minutes.

  • Slowly add titanium(IV) isopropoxide (0.1 mmol, 1.0 equiv) via syringe.

  • Stir the resulting yellow-orange solution at room temperature for 1-2 hours.

Asymmetric Allylation Reaction
  • Cool the catalyst mixture to the desired reaction temperature (e.g., -20 °C) using a suitable cooling bath.

  • In a separate flame-dried flask, dissolve the aldehyde precursor (1.0 mmol) in anhydrous dichloromethane (5 mL).

  • Add the aldehyde solution to the pre-formed catalyst mixture via cannula.

  • To this mixture, add allyltributyltin (1.2 mmol, 1.2 equiv) dropwise via syringe over 5 minutes.

  • Stir the reaction mixture at the same temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion (typically 24-72 hours), quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

Work-up and Purification
  • Allow the reaction mixture to warm to room temperature and stir vigorously for 1 hour.

  • Filter the mixture through a pad of Celite to remove the molecular sieves and titanium salts. Wash the filter cake with dichloromethane.

  • Transfer the combined filtrate to a separatory funnel and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired homoallylic alcohol.

Mandatory Visualizations

Keck Asymmetric Allylation Catalytic Cycle

Keck_Allylation_Cycle cluster_catalyst Catalyst Formation cluster_reaction Allylation Reaction Ti(OiPr)4 Ti(OiPr)4 Active_Catalyst Chiral Ti-BINOL Complex Ti(OiPr)4->Active_Catalyst 2 equiv BINOL BINOL BINOL BINOL->Active_Catalyst Intermediate Aldehyde-Catalyst Complex Active_Catalyst->Intermediate + Aldehyde Aldehyde Aldehyde Aldehyde->Intermediate AllylSnBu3 Allyl-SnBu₃ Product_Complex Product-Catalyst Complex AllylSnBu3->Product_Complex Intermediate->Product_Complex + Allyl-SnBu₃ Product_Complex->Active_Catalyst Release Homoallylic_Alcohol Homoallylic Alcohol Product_Complex->Homoallylic_Alcohol Hydrolysis SnBu3_byproduct Bu₃Sn-OiPr Product_Complex->SnBu3_byproduct

Caption: Catalytic cycle of the Keck asymmetric allylation.

Synthetic Workflow for this compound Side Chain

Broussonetine_A_Workflow Start Protected Long-Chain Aldehyde Keck_Allylation Keck Asymmetric Allylation Start->Keck_Allylation Homoallylic_Alcohol Chiral Homoallylic Alcohol Keck_Allylation->Homoallylic_Alcohol Protection Hydroxyl Group Protection Homoallylic_Alcohol->Protection Protected_Alcohol Protected Alcohol Protection->Protected_Alcohol Ozonolysis Ozonolysis of Alkene Protected_Alcohol->Ozonolysis New_Aldehyde New Aldehyde Ozonolysis->New_Aldehyde Chain_Elongation Further Chain Elongation Steps New_Aldehyde->Chain_Elongation Final_Side_Chain This compound Side Chain Chain_Elongation->Final_Side_Chain

Caption: A plausible synthetic workflow for the this compound side chain.

References

Application Notes and Protocols for Broussonetine A in Glycosidase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Broussonetine A is a polyhydroxylated pyrrolidine (B122466) alkaloid, a class of compounds known as iminosugars, which are analogues of monosaccharides where the ring oxygen has been replaced by a nitrogen atom. These compounds are of significant interest in drug discovery due to their ability to inhibit glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Glycosidase inhibitors have therapeutic potential in a range of diseases, including diabetes, viral infections, and cancer. This compound and its analogues have demonstrated potent and selective inhibition of various glycosidases.

This document provides a detailed protocol for assessing the inhibitory activity of this compound against common glycosidases, such as α-glucosidase and β-glucosidase, using a chromogenic substrate-based assay.

Principle of the Assay

The glycosidase inhibition assay is based on the enzymatic hydrolysis of a synthetic chromogenic substrate, typically a p-nitrophenyl (pNP) glycoside, by a specific glycosidase. The enzyme cleaves the glycosidic bond, releasing p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically by measuring its absorbance at 400-410 nm. The presence of an inhibitor, such as this compound, will reduce the rate of this reaction. The inhibitory activity is determined by comparing the rate of p-nitrophenol formation in the presence and absence of the inhibitor.

Quantitative Data: Glycosidase Inhibition by Broussonetine Analogues

Table 1: IC50 Values of Broussonetine M and its Enantiomer [1][2][3]

Compoundα-Glucosidase (rice)β-Glucosidase (almond)β-Galactosidase (bovine liver)Rat Intestinal Maltase
Broussonetine M-6.3 µM2.3 µM-
ent-Broussonetine M1.2 µM--0.29 µM

Table 2: IC50 Values of Broussonetine W and its Enantiomer [4]

Compoundα-Glucosidaseβ-Galactosidase
(+)-Broussonetine W-0.03 µM
ent-(+)-Broussonetine W0.047 µM-

Experimental Protocols

This section provides a detailed methodology for determining the inhibitory activity of this compound against α-glucosidase and β-glucosidase.

Materials and Reagents
  • Enzymes:

    • α-glucosidase from Saccharomyces cerevisiae

    • β-glucosidase from almonds

  • Substrates:

    • p-nitrophenyl-α-D-glucopyranoside (pNPG)

    • p-nitrophenyl-β-D-glucopyranoside (pNPBG)

  • Inhibitor:

    • This compound (or a solution of known concentration)

  • Positive Control:

  • Buffers:

    • Phosphate buffer (50 mM, pH 6.8) for α-glucosidase assay

    • Acetate buffer (100 mM, pH 5.0) for β-glucosidase assay

  • Stop Solution:

  • Equipment:

    • 96-well microplate reader

    • Incubator set to 37°C

    • Micropipettes and tips

    • 96-well microplates

Preparation of Solutions
  • Enzyme Solutions: Prepare stock solutions of α-glucosidase (e.g., 1 U/mL) and β-glucosidase (e.g., 0.5 U/mL) in their respective assay buffers. The optimal concentration should be determined empirically to ensure a linear reaction rate over the assay period.

  • Substrate Solutions: Prepare stock solutions of pNPG (e.g., 5 mM) and pNPBG (e.g., 5 mM) in their respective assay buffers.

  • Inhibitor Solutions: Prepare a stock solution of this compound in the appropriate solvent (e.g., water or DMSO). Prepare a series of dilutions of this compound in the respective assay buffer to determine the IC50 value.

  • Positive Control Solutions: Prepare stock solutions of acarbose and deoxynojirimycin in their respective assay buffers.

  • Stop Solution: Prepare a 0.1 M solution of sodium carbonate or 0.2 M sodium hydroxide in deionized water.

Assay Procedure (96-Well Plate Format)
  • Assay Setup:

    • Blank: 20 µL of buffer

    • Control (No Inhibitor): 10 µL of buffer + 10 µL of enzyme solution

    • Test Sample: 10 µL of this compound solution (at various concentrations) + 10 µL of enzyme solution

    • Positive Control: 10 µL of positive control inhibitor solution + 10 µL of enzyme solution

  • Pre-incubation: Add the components listed above to the wells of a 96-well plate. Mix gently and pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate Reaction: Add 20 µL of the respective substrate solution (pNPG for α-glucosidase or pNPBG for β-glucosidase) to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 20-30 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range.

  • Stop Reaction: Add 50 µL of the stop solution to each well to terminate the reaction. The addition of the alkaline stop solution also develops the yellow color of the p-nitrophenol product.

  • Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

Data Analysis
  • Correct for Blank: Subtract the absorbance of the blank from the absorbance of all other wells.

  • Calculate Percentage Inhibition: The percentage of glycosidase inhibition by this compound is calculated using the following formula:

    % Inhibition = [(A_control - A_sample) / A_control] x 100

    Where:

    • A_control = Absorbance of the control (enzyme + substrate, no inhibitor)

    • A_sample = Absorbance of the test sample (enzyme + substrate + this compound)

  • Determine IC50 Value: The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, can be determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the glycosidase inhibition assay.

Glycosidase_Inhibition_Assay_Workflow prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) setup Assay Plate Setup (Blank, Control, Samples) prep->setup preincubate Pre-incubation (10-15 min at 37°C) setup->preincubate reaction Reaction Initiation (Add Substrate) preincubate->reaction incubate Incubation (20-30 min at 37°C) reaction->incubate stop Reaction Termination (Add Stop Solution) incubate->stop measure Absorbance Measurement (405 nm) stop->measure analyze Data Analysis (% Inhibition, IC50) measure->analyze

Caption: Workflow for the in vitro glycosidase inhibition assay.

Mechanism of Action

The diagram below illustrates the basic principle of competitive inhibition of a glycosidase enzyme by an iminosugar like this compound.

Inhibition_Mechanism E Enzyme ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex (Inactive) E->EI + I S Substrate I Inhibitor (this compound) ES->E - S P Products ES->P Reaction EI->E - I P->E

Caption: Competitive inhibition of a glycosidase by this compound.

References

Application Notes and Protocols: Synthesis and Therapeutic Applications of Broussonetine A Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of Broussonetine A derivatives and their potential therapeutic applications. The protocols and data presented are intended to guide researchers in the development of novel therapeutics based on these potent glycosidase inhibitors.

Introduction

This compound and its analogues are polyhydroxylated pyrrolidine (B122466) alkaloids that have garnered significant interest in medicinal chemistry due to their potent and selective inhibition of various glycosidases.[1][2] These enzymes play crucial roles in a wide range of biological processes, including carbohydrate metabolism, glycoprotein (B1211001) processing, and intercellular recognition. Consequently, the inhibition of glycosidases by this compound derivatives presents a promising therapeutic strategy for a variety of diseases, including diabetes, viral infections (such as HIV), and cancer.[1][2]

This document outlines the chemical synthesis of key this compound derivatives, summarizes their biological activities, and provides detailed protocols for their synthesis and evaluation.

Data Presentation: Glycosidase Inhibitory Activity

The therapeutic potential of this compound derivatives is primarily attributed to their ability to inhibit specific glycosidases. The following tables summarize the in vitro inhibitory activities (IC50 values) of several synthesized this compound analogues against a panel of glycosidase enzymes.

Table 1: Glycosidase Inhibition by Broussonetine M and its Analogues [1][2]

Compoundα-Glucosidase (rice) IC50 (µM)β-Glucosidase (almond) IC50 (µM)α-Galactosidase (green coffee bean) IC50 (µM)β-Galactosidase (bovine liver) IC50 (µM)Maltase (rat intestine) IC50 (µM)
Broussonetine M> 1006.3> 1002.3> 100
ent-Broussonetine M1.2> 100> 100> 1000.29
10'-epi-Broussonetine M> 1000.8> 1000.2> 100
ent-10'-epi-Broussonetine M1.3> 100> 100> 10018

Table 2: Glycosidase Inhibition by Broussonetine W and its Analogues

Compoundα-Glucosidase (rice) IC50 (µM)β-Galactosidase (bovine liver) IC50 (µM)
(+)-Broussonetine W> 1000.03
ent-(−)-Broussonetine W0.047> 100

Experimental Protocols

I. General Synthesis of Broussonetine M

The synthesis of Broussonetine M is a multi-step process that can be achieved from a readily available chiral starting material, D-arabinose. The key steps involve the formation of a pyrrolidine core and the subsequent attachment of the side chain via a cross-metathesis reaction.[1][3][4]

A. Synthesis of the Pyrrolidine Core (Compound 13) [1]

  • Grignard Reaction: To a solution of D-arabinose-derived cyclic nitrone (14) in an appropriate solvent, add a Grignard reagent prepared from 8-bromo-1-octene. This reaction affords the hydroxylamine (B1172632) (19) with high diastereoselectivity.[1]

  • Zinc Reduction and N-Cbz Protection: Due to its instability, the crude hydroxylamine (19) is directly subjected to zinc reduction. The resulting amine is then protected with a carboxybenzyl (Cbz) group to yield the stable pyrrolidine precursor (13).[1]

B. Synthesis of the Side Chain Alcohol (Compound 15) [1]

  • Asymmetric Keck Allylation: The side chain alcohol (15) containing a stereocenter is synthesized via an asymmetric Keck allylation of the corresponding aldehyde.[1]

C. Assembly and Final Steps [1][4]

  • Cross-Metathesis (CM): The pyrrolidine core (13) and the side chain alcohol (15) are coupled using a Grubbs II catalyst in a cross-metathesis reaction to form the olefin (12).[1][4]

  • Hydrogenation: The double bond in the olefin (12) is reduced by catalytic hydrogenation (e.g., using Pd/C) in an acidic methanolic solution to yield the final product, Broussonetine M (3).[1][4]

II. Protocol for α-Glucosidase Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of this compound derivatives against α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate (B84403) buffer (pH 6.8)

  • Test compounds (this compound derivatives)

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compounds and the positive control (acarbose) in phosphate buffer.

  • In a 96-well plate, add 50 µL of the α-glucosidase solution to each well.

  • Add 50 µL of the test compound or control solution to the respective wells and incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of the pNPG substrate solution to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 100 µL of 0.1 M Na2CO3 solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

  • Determine the IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition of the enzyme activity.

Therapeutic Applications and Mechanisms of Action

This compound derivatives have shown potential in the treatment of several diseases, primarily through the inhibition of glycosidases.

Anti-Diabetic Activity

By inhibiting α-glucosidases in the digestive tract, this compound derivatives can delay the breakdown of complex carbohydrates into glucose. This leads to a slower absorption of glucose into the bloodstream, thereby reducing postprandial hyperglycemia.[5][6][7] This mechanism is particularly relevant for the management of type 2 diabetes.

Anti-HIV Activity

The replication of many enveloped viruses, including HIV, relies on the proper folding and maturation of their surface glycoproteins, a process that occurs in the endoplasmic reticulum (ER) of the host cell and involves host cell glycosidases. This compound derivatives, as potent glycosidase inhibitors, can interfere with the N-linked glycan processing of viral glycoproteins.[8][9] This disruption leads to misfolded glycoproteins, which can impair viral entry, assembly, and release, thus inhibiting viral replication.

Anti-Cancer Activity

Altered glycosylation is a hallmark of cancer cells, affecting cell-cell adhesion, recognition, and signaling pathways that contribute to tumor growth and metastasis. While the direct anti-cancer mechanisms of this compound derivatives are still under investigation, their ability to modulate glycosylation suggests they could interfere with these cancer-associated processes. Related compounds have been shown to induce apoptosis and disrupt microtubule dynamics in cancer cells.[10]

Visualizations

experimental_workflow cluster_synthesis Synthesis of Broussonetine M D-Arabinose Nitrone D-Arabinose Nitrone Grignard Reaction Grignard Reaction D-Arabinose Nitrone->Grignard Reaction Hydroxylamine Hydroxylamine Grignard Reaction->Hydroxylamine Reduction & Protection Reduction & Protection Hydroxylamine->Reduction & Protection Pyrrolidine Core Pyrrolidine Core Reduction & Protection->Pyrrolidine Core Cross-Metathesis Cross-Metathesis Pyrrolidine Core->Cross-Metathesis Side Chain Aldehyde Side Chain Aldehyde Keck Allylation Keck Allylation Side Chain Aldehyde->Keck Allylation Side Chain Alcohol Side Chain Alcohol Keck Allylation->Side Chain Alcohol Side Chain Alcohol->Cross-Metathesis Olefin Intermediate Olefin Intermediate Cross-Metathesis->Olefin Intermediate Hydrogenation Hydrogenation Olefin Intermediate->Hydrogenation Broussonetine M Broussonetine M Hydrogenation->Broussonetine M

Caption: Synthetic workflow for Broussonetine M.

signaling_pathway_hiv cluster_ER Endoplasmic Reticulum Viral Glycoprotein Synthesis Viral Glycoprotein Synthesis N-linked Glycosylation N-linked Glycosylation Viral Glycoprotein Synthesis->N-linked Glycosylation Glycan Trimming Glycan Trimming N-linked Glycosylation->Glycan Trimming Calnexin/Calreticulin Cycle Calnexin/Calreticulin Cycle Glycan Trimming->Calnexin/Calreticulin Cycle Properly Folded Glycoprotein Properly Folded Glycoprotein Calnexin/Calreticulin Cycle->Properly Folded Glycoprotein Misfolded Glycoprotein Misfolded Glycoprotein Calnexin/Calreticulin Cycle->Misfolded Glycoprotein Viral Assembly & Release Viral Assembly & Release Properly Folded Glycoprotein->Viral Assembly & Release Misfolded Glycoprotein->Viral Assembly & Release Broussonetine Derivative Broussonetine Derivative Broussonetine Derivative->Glycan Trimming Inhibits (α-glucosidase I & II) Infectious Virion Infectious Virion Viral Assembly & Release->Infectious Virion Non-infectious Virion Non-infectious Virion Viral Assembly & Release->Non-infectious Virion

Caption: Anti-HIV mechanism of Broussonetine derivatives.

signaling_pathway_cancer Broussonetine Derivative Broussonetine Derivative Glycosidase Inhibition Glycosidase Inhibition Broussonetine Derivative->Glycosidase Inhibition Altered Cell Surface Glycosylation Altered Cell Surface Glycosylation Glycosidase Inhibition->Altered Cell Surface Glycosylation Disruption of Cell Adhesion Disruption of Cell Adhesion Altered Cell Surface Glycosylation->Disruption of Cell Adhesion Altered Receptor Function Altered Receptor Function Altered Cell Surface Glycosylation->Altered Receptor Function Inhibition of Metastasis Inhibition of Metastasis Disruption of Cell Adhesion->Inhibition of Metastasis Aberrant Signaling Aberrant Signaling Altered Receptor Function->Aberrant Signaling Induction of Apoptosis Induction of Apoptosis Aberrant Signaling->Induction of Apoptosis

Caption: Potential anti-cancer mechanisms.

References

Application Notes and Protocols for the Purification of Broussonetine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Broussonetine A is a pyrrolidine (B122466) alkaloid first isolated from the branches of Broussonetia kazinoki Sieb. (Moraceae).[1] This natural product belongs to a class of iminosugars that are of significant interest to the pharmaceutical industry due to their potent and selective inhibitory activities against various glycosidases. The unique structure of this compound, featuring a polyhydroxylated pyrrolidine ring and a long lipophilic side chain, contributes to its biological activity and presents specific challenges and considerations for its extraction and purification.

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the successful isolation and purification of this compound from its natural source. The methodologies described herein are compiled from established literature and are intended to guide researchers in obtaining high-purity this compound for further biological evaluation and drug development endeavors.

Overview of Purification Strategy

The purification of this compound from the branches of Broussonetia kazinoki is a multi-step process designed to isolate this specific polar alkaloid from a complex mixture of other natural products. The general workflow involves an initial extraction followed by a series of chromatographic separations with increasing resolving power.

A typical purification workflow for this compound is depicted below:

BroussonetineA_Purification_Workflow Start Dried Branches of Broussonetia kazinoki Extraction Hot Water Extraction Start->Extraction Filtration Filtration Extraction->Filtration IonExchange Cation-Exchange Chromatography (e.g., Dowex 50W-X4 or Amberlite CG-50) Filtration->IonExchange Elution Elution with Aqueous Ammonia (B1221849) IonExchange->Elution Concentration Concentration of Alkaloidal Fraction Elution->Concentration PrepHPLC Preparative Reversed-Phase HPLC Concentration->PrepHPLC PurityAnalysis Purity Analysis (Analytical HPLC, NMR, MS) PrepHPLC->PurityAnalysis FinalProduct Pure this compound PurityAnalysis->FinalProduct

Caption: General workflow for the purification of this compound.

Experimental Protocols

Extraction of Crude Alkaloids

This initial step is designed to extract the water-soluble alkaloids, including this compound, from the plant material.

Protocol:

  • Preparation of Plant Material: Dried branches of Broussonetia kazinoki (7.5 kg) are finely cut or powdered to increase the surface area for extraction.[2]

  • Hot Water Extraction: The plant material is extracted with hot water (e.g., 40 L) for approximately 2 hours. This process is typically repeated multiple times to ensure exhaustive extraction.[2]

  • Filtration and Concentration: The aqueous extracts are combined, filtered to remove solid plant debris, and then concentrated under reduced pressure to a smaller volume.

Ion-Exchange Chromatography for Alkaloid Fractionation

This step selectively isolates the basic alkaloids from the crude extract.

Protocol:

  • Column Preparation: A cation-exchange column (e.g., Dowex 50W-X4 or Amberlite CG-50, H+ form) is prepared and equilibrated.[2]

  • Sample Loading: The concentrated aqueous extract is loaded onto the ion-exchange column. The alkaloids, being basic, will bind to the acidic resin.

  • Washing: The column is washed thoroughly with water to remove neutral and acidic compounds.

  • Elution: The bound alkaloids are eluted from the resin using an aqueous ammonia solution (e.g., H₂O–28% ammonia solution, 9:1).[2]

  • Concentration: The ammonia-containing eluate is collected and concentrated under reduced pressure to yield the crude alkaloidal fraction.

Preparative High-Performance Liquid Chromatography (HPLC)

This is the final and most critical step for obtaining high-purity this compound. A generalized protocol based on methods for related compounds is provided below.

Protocol:

  • Sample Preparation: The crude alkaloidal fraction is dissolved in the initial mobile phase for injection.

  • Chromatographic System: A preparative HPLC system equipped with a UV or an Evaporative Light Scattering Detector (ELSD) is used.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., Asahipak ODP-50) is commonly employed.[2]

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used. The mobile phase is often made slightly basic (e.g., pH 12 with ammonia solution) to ensure the alkaloids are in their neutral form, which can improve peak shape and retention on a C18 column.[2]

    • Flow Rate: The flow rate is adjusted based on the column dimensions.

    • Detection: Detection can be performed using a UV detector, although this compound lacks a strong chromophore. An ELSD is a suitable alternative as it is a mass-based detector.

  • Fraction Collection: Fractions corresponding to the peak of this compound are collected.

  • Solvent Removal: The collected fractions are concentrated under reduced pressure, and the residue is lyophilized to obtain pure this compound.

Data Presentation

The following table summarizes the key analytical techniques and expected outcomes for the purification of this compound. Please note that specific yields and purities can vary depending on the starting material and the precise experimental conditions.

Purification StepAnalytical TechniqueKey ParametersExpected Purity
Extraction N/AHot water extraction<1%
Ion-Exchange Chromatography Thin-Layer Chromatography (TLC)Stationary Phase: Silica gel; Mobile Phase: CHCl₃-MeOH-AcOH-H₂O (e.g., 20:10:7:5); Detection: Ninhydrin reagent5-15%
Preparative HPLC Analytical HPLCColumn: C18; Mobile Phase: Acetonitrile/Water gradient with modifier; Detection: ELSD or DAD>95%

Analytical Characterization of this compound

The structural elucidation and confirmation of this compound are typically performed using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule and, consequently, its molecular formula.

TechniqueIonization ModeObserved m/zMolecular Formula
HR-SI-MSPositive[M+H]⁺C₂₄H₄₆NO₁₀
Nuclear Magnetic Resonance (NMR) Spectroscopy

1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for the complete structural assignment of this compound. The following diagram illustrates the key correlations for structural elucidation.

BroussonetineA_NMR cluster_structure This compound Structure cluster_techniques NMR Techniques Pyrrolidine Ring Pyrrolidine Ring Sugar Moiety Sugar Moiety Alkyl Chain Alkyl Chain 1H_NMR 1H NMR (Proton Signals) 1H_NMR->Pyrrolidine Ring Identifies proton environments 1H_NMR->Sugar Moiety 1H_NMR->Alkyl Chain 13C_NMR 13C NMR (Carbon Signals) 13C_NMR->Pyrrolidine Ring Identifies carbon environments 13C_NMR->Sugar Moiety 13C_NMR->Alkyl Chain COSY COSY (H-H Correlations) COSY->Pyrrolidine Ring Connects adjacent protons COSY->Sugar Moiety COSY->Alkyl Chain HSQC HSQC (Direct C-H Correlations) HSQC->Pyrrolidine Ring Assigns protons to carbons HSQC->Sugar Moiety HSQC->Alkyl Chain HMBC HMBC (Long-Range C-H Correlations) HMBC->Pyrrolidine Ring Connects non-adjacent C and H HMBC->Sugar Moiety HMBC->Alkyl Chain

Caption: NMR techniques for the structural elucidation of this compound.

Conclusion

The purification of this compound from Broussonetia kazinoki is a well-established, albeit multi-step, process. The combination of hot water extraction, ion-exchange chromatography, and preparative reversed-phase HPLC provides a robust method for obtaining this valuable alkaloid in high purity. The detailed protocols and analytical data presented in these application notes serve as a comprehensive guide for researchers in the field of natural product chemistry and drug discovery. The successful isolation of pure this compound is a critical first step in unlocking its full therapeutic potential.

References

Broussonetine A: A Potent Tool for Elucidating Glycosidase Function

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Broussonetine A is a polyhydroxylated pyrrolidine (B122466) alkaloid, a class of compounds known as iminosugars, originally isolated from the branches of Broussonetia kazinoki SIEB.[1] As structural mimics of monosaccharides, iminosugars are potent and specific inhibitors of glycosidases, the enzymes responsible for the cleavage of glycosidic bonds in carbohydrates and glycoconjugates. This property makes this compound and its analogs invaluable chemical probes for studying the physiological and pathological roles of glycosidases. Their ability to interfere with glycan processing pathways has significant implications for research in viral infections, cancer, and genetic disorders such as lysosomal storage diseases.

This document provides detailed application notes and experimental protocols for utilizing this compound and its related compounds as tools to investigate glycosidase function.

Physicochemical Information

PropertyValueSource
Chemical Formula C₂₄H₄₅NO₁₀[2]
Molecular Weight 507.6 g/mol [2]
CAS Number 173220-07-0[2][3]
Structure 1-hydroxy-13-[(3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidin-2-yl]tridecan-4-one[2]

Glycosidase Inhibitory Activity

While specific quantitative inhibitory data for this compound is limited in publicly available literature, extensive studies on its structural analogs, such as Broussonetine M and W, provide strong evidence for the potent and selective nature of this class of inhibitors. The following table summarizes the inhibitory concentrations (IC₅₀) of Broussonetine analogs against a range of glycosidases.

CompoundGlycosidaseSource OrganismIC₅₀ (µM)Reference
Broussonetine M α-GlucosidaseRice1.2[4][5]
β-GlucosidaseBovine Liver6.3[4][5]
α-Galactosidase->100[4]
β-GalactosidaseBovine Liver2.3[4][5]
MaltaseRat Intestine0.29[4][5]
ent-Broussonetine M α-GlucosidaseRice1.3[4][5]
β-GlucosidaseBovine Liver>100[4]
MaltaseRat Intestine18[4][5]
(+)-Broussonetine W α-Glucosidase-0.047[6][7][8]
β-Galactosidase-0.03[6][7][8]
Broussonetine E & F α-Glucosidase-Strong Inhibition[1]
β-Glucosidase-Strong Inhibition[1]
β-Galactosidase-Strong Inhibition[1]
β-Mannosidase-Strong Inhibition[1]

Applications in Glycosidase Research

Probing Glycosidase Specificity and Mechanism

The diverse structures of Broussonetine analogs allow for the investigation of structure-activity relationships (SAR) and the mapping of glycosidase active sites. By comparing the inhibitory profiles of different analogs, researchers can infer the structural requirements for potent and selective inhibition of a target glycosidase.

Investigating the Role of Glycosidases in Cellular Processes

a) Endoplasmic Reticulum (ER) α-Glucosidase and Glycoprotein (B1211001) Folding:

ER α-glucosidases I and II are key enzymes in the quality control of glycoprotein folding. Inhibition of these enzymes by iminosugars like this compound can lead to the accumulation of misfolded glycoproteins, inducing the Unfolded Protein Response (UPR) and ER-associated degradation (ERAD). This makes this compound a potential tool to study the mechanisms of ER stress and its implications in various diseases.

ER_Glycoprotein_Folding cluster_ER Endoplasmic Reticulum Nascent_Glycoprotein Nascent Glycoprotein (Glc3Man9GlcNAc2) Glucosidase_I α-Glucosidase I Nascent_Glycoprotein->Glucosidase_I Calnexin_Calreticulin Calnexin/ Calreticulin Cycle Correctly_Folded Correctly Folded Glycoprotein Calnexin_Calreticulin->Correctly_Folded Folding Misfolded_Glycoprotein Misfolded Glycoprotein Calnexin_Calreticulin->Misfolded_Glycoprotein Incorrect Folding Golgi Golgi Apparatus Correctly_Folded->Golgi Exit ERAD ER-Associated Degradation (ERAD) Misfolded_Glycoprotein->ERAD Degradation Glucosidase_II α-Glucosidase II Glucosidase_I->Glucosidase_II Glucosidase_II->Calnexin_Calreticulin Monoglucosylated (Glc1Man9GlcNAc2) Broussonetine_A This compound Broussonetine_A->Glucosidase_I Broussonetine_A->Glucosidase_II

Caption: Inhibition of ER α-glucosidases by this compound.

b) Lysosomal α-Glucosidase and Lysosomal Storage Diseases:

Deficiencies in lysosomal glycosidases lead to the accumulation of undegraded substrates, resulting in lysosomal storage diseases (LSDs) like Pompe disease (acid α-glucosidase deficiency). Some iminosugars can act as pharmacological chaperones, binding to and stabilizing mutant enzymes, thereby facilitating their proper folding and trafficking to the lysosome and partially restoring their function. This compound can be investigated for its potential as a pharmacological chaperone for specific LSDs.

Pharmacological_Chaperone cluster_Cell Cell cluster_ER Endoplasmic Reticulum cluster_Lysosome Lysosome Mutant_Enzyme_Unfolded Misfolded Mutant Glycosidase ERQC ER Quality Control Mutant_Enzyme_Unfolded->ERQC Mutant_Enzyme_Folded Correctly Folded Mutant Glycosidase Mutant_Enzyme_Unfolded->Mutant_Enzyme_Folded ERAD ERAD ERQC->ERAD Degradation Functional_Enzyme Functional Glycosidase Substrate Substrate Functional_Enzyme->Substrate Cleavage Product Product Substrate->Product Broussonetine_A This compound (Pharmacological Chaperone) Broussonetine_A->Mutant_Enzyme_Unfolded Binding & Stabilization Mutant_Enzyme_Folded->Functional_Enzyme Trafficking

Caption: Mechanism of pharmacological chaperoning by this compound.

Experimental Protocols

Protocol 1: In Vitro Glycosidase Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of this compound against a specific glycosidase using a chromogenic substrate.

Materials:

  • Glycosidase of interest (e.g., α-glucosidase from rice, β-glucosidase from bovine liver)

  • This compound (or analog) stock solution (in water or appropriate buffer)

  • Chromogenic substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase)

  • Assay buffer (specific to the enzyme's optimal pH)

  • Stop solution (e.g., 1 M Na₂CO₃)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dilute the glycosidase to the desired concentration in the assay buffer.

    • Prepare a series of dilutions of this compound in the assay buffer.

    • Prepare the substrate solution in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of each this compound dilution to triplicate wells.

    • For control wells (100% enzyme activity), add 20 µL of assay buffer.

    • For blank wells (no enzyme activity), add 40 µL of assay buffer.

  • Enzyme Addition:

    • Add 20 µL of the diluted glycosidase solution to all wells except the blanks.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a pre-determined time (e.g., 10 minutes).

  • Substrate Addition and Incubation:

    • Add 20 µL of the substrate solution to all wells to initiate the reaction.

    • Incubate the plate at the optimal temperature for a specific time (e.g., 20 minutes). The incubation time should be within the linear range of the reaction.

  • Stop Reaction and Read Absorbance:

    • Add 100 µL of the stop solution to all wells.

    • Read the absorbance at the appropriate wavelength for the released chromophore (e.g., 405 nm for p-nitrophenol).

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Inhibitor, Substrate) Start->Prepare_Reagents Setup_Plate Set up 96-well Plate (Inhibitor dilutions, Controls) Prepare_Reagents->Setup_Plate Add_Enzyme Add Enzyme Solution Setup_Plate->Add_Enzyme Pre_incubation Pre-incubate Add_Enzyme->Pre_incubation Add_Substrate Add Substrate to Initiate Reaction Pre_incubation->Add_Substrate Incubation Incubate at Optimal Temperature Add_Substrate->Incubation Stop_Reaction Stop Reaction with Stop Solution Incubation->Stop_Reaction Read_Absorbance Read Absorbance Stop_Reaction->Read_Absorbance Analyze_Data Analyze Data (Calculate % Inhibition, Determine IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End Cellular_Assay_Workflow cluster_Protein_Analysis Protein Level Analysis cluster_RNA_Analysis Transcript Level Analysis Start Start Cell_Culture Culture and Seed Cells Start->Cell_Culture Treat_Cells Treat Cells with this compound Cell_Culture->Treat_Cells Harvest_Cells Harvest Cells Treat_Cells->Harvest_Cells Cell_Lysis Cell Lysis Harvest_Cells->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant RNA_Extraction RNA Extraction Cell_Lysis->RNA_Extraction Western_Blot Western Blot for UPR Markers (BiP, CHOP) Protein_Quant->Western_Blot RT_qPCR RT-qPCR for UPR Genes (XBP1s, ATF4) RNA_Extraction->RT_qPCR End End Western_Blot->End RT_qPCR->End

References

Application of Broussonetine A in Metabolic Disorder Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Broussonetine A, a polyhydroxylated pyrrolidine (B122466) iminosugar, has garnered attention in metabolic disorder research primarily due to its potent inhibitory effects on glycosidase enzymes. This activity suggests its potential as a therapeutic agent for managing conditions such as type 2 diabetes by modulating postprandial hyperglycemia. This document provides detailed application notes and experimental protocols for investigating the therapeutic potential of this compound in metabolic disorders. The protocols are based on established methodologies in the field and can be adapted for both in vitro and in vivo studies.

Mechanism of Action

The primary mechanism of action of this compound in the context of metabolic disorders is its ability to inhibit α-glucosidases. These enzymes are located in the brush border of the small intestine and are responsible for breaking down complex carbohydrates into absorbable monosaccharides. By inhibiting these enzymes, this compound can delay carbohydrate digestion and absorption, leading to a reduction in the post-meal rise in blood glucose levels.

Quantitative Data: Glycosidase Inhibition

The inhibitory activity of this compound and its analogs against various glycosidases is a key quantitative measure of its potential efficacy. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its enantiomer against relevant enzymes.

CompoundEnzymeSourceIC50 (µM)
(+)-Broussonetine W (analogue) α-glucosidase-0.047
(+)-Broussonetine W (analogue) β-galactosidase-0.03
ent-broussonetine M α-glucosidaseRice1.2
ent-broussonetine M MaltaseRat intestinal0.29
Broussonetine M β-glucosidase-6.3
Broussonetine M β-galactosidase-2.3

Signaling Pathways

1. Impact on Glucose Metabolism via α-Glucosidase Inhibition:

This compound's primary role in glucose metabolism is its direct inhibition of α-glucosidase in the small intestine. This action reduces the rate of glucose absorption into the bloodstream, thereby lowering postprandial blood glucose spikes.

Dietary Carbohydrates Dietary Carbohydrates α-Glucosidase α-Glucosidase Dietary Carbohydrates->α-Glucosidase Digestion Glucose Absorption Glucose Absorption α-Glucosidase->Glucose Absorption Leads to Blood Glucose Blood Glucose Glucose Absorption->Blood Glucose Increases This compound This compound This compound->α-Glucosidase Inhibits cluster_0 Normal Insulin Signaling cluster_1 Potential Influence of this compound Insulin Insulin Insulin Receptor Insulin Receptor Insulin->Insulin Receptor IRS-1 IRS-1 Insulin Receptor->IRS-1 PI3K PI3K IRS-1->PI3K AKT AKT PI3K->AKT GLUT4 Translocation GLUT4 Translocation AKT->GLUT4 Translocation Glucose Uptake Glucose Uptake GLUT4 Translocation->Glucose Uptake This compound This compound Reduced Glycemic Load Reduced Glycemic Load This compound->Reduced Glycemic Load Leads to Improved Insulin Sensitivity Improved Insulin Sensitivity Reduced Glycemic Load->Improved Insulin Sensitivity Potentially enhances Improved Insulin Sensitivity->Insulin Receptor Enhances signaling This compound This compound Altered Cellular Energy Status Altered Cellular Energy Status This compound->Altered Cellular Energy Status Potentially causes AMP/ATP Ratio AMP/ATP Ratio Altered Cellular Energy Status->AMP/ATP Ratio Increases AMPK Activation AMPK Activation AMP/ATP Ratio->AMPK Activation Glucose Uptake Glucose Uptake AMPK Activation->Glucose Uptake Fatty Acid Oxidation Fatty Acid Oxidation AMPK Activation->Fatty Acid Oxidation Reduced Lipogenesis Reduced Lipogenesis AMPK Activation->Reduced Lipogenesis Start Start Induce Obesity (HFD) Induce Obesity (HFD) Start->Induce Obesity (HFD) Randomize Mice Randomize Mice Induce Obesity (HFD)->Randomize Mice Treatment Period Treatment Period Randomize Mice->Treatment Period Monitor Body Weight & Food Intake Monitor Body Weight & Food Intake Treatment Period->Monitor Body Weight & Food Intake OGTT & ITT OGTT & ITT Treatment Period->OGTT & ITT Sample Collection Sample Collection OGTT & ITT->Sample Collection Data Analysis Data Analysis Sample Collection->Data Analysis End End Data Analysis->End

Troubleshooting & Optimization

Technical Support Center: Enhancing the Total Synthesis of Broussonetine A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the total synthesis of Broussonetine A and its analogues. Our aim is to help improve overall yield and efficiency in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the total synthesis of this compound that affect the overall yield?

The total synthesis of this compound, a complex pyrrolidine (B122466) alkaloid, presents several challenges that can impact the final yield. Key difficulties include:

  • Stereocontrol: Establishing the correct stereochemistry of the multiple chiral centers in the pyrrolidine core and the side chain is a primary challenge.

  • Protecting Group Strategy: The numerous hydroxyl groups necessitate a robust protecting group strategy that is stable through various reaction conditions and can be selectively removed.

  • Carbon-Carbon Bond Formation: The construction of the long alkyl side chain and its attachment to the pyrrolidine core often involves multi-step sequences that can be low-yielding.

  • Purification: The high polarity and structural similarity of intermediates to byproducts can make purification by chromatography challenging, leading to material loss.

Q2: From which starting materials are Broussonetine analogues commonly synthesized?

A common and effective strategy for the synthesis of Broussonetine analogues, such as Broussonetine M and W, utilizes sugar-derived cyclic nitrones. For instance, the total synthesis of (+)-Broussonetine W starts from a D-arabinose derived cyclic nitrone.[1][2] This approach is favored as it provides a chiral pool starting material with pre-defined stereocenters, which can be elaborated to form the desired pyrrolidine core.

Q3: What are some key reactions used in the synthesis of Broussonetine analogues?

Several key reactions are pivotal in the synthesis of Broussonetine analogues. For the synthesis of Broussonetine M, cross-metathesis (CM) and Keck asymmetric allylation are crucial steps.[3][4][5] The Keck allylation is instrumental in setting the stereochemistry of a hydroxyl group on the remote side chain, while cross-metathesis is used to couple the side chain with the pyrrolidine core.

Troubleshooting Guide

Problem 1: Low yield in the Keck asymmetric allylation for the side chain synthesis.

  • Q: My Keck asymmetric allylation reaction to produce the chiral alcohol for the side chain is giving a low yield. What are the potential causes and how can I improve it?

  • A: Low yields in this reaction can stem from several factors:

    • Reagent Quality: Ensure the purity of your aldehyde substrate and the allylation reagent. Impurities can interfere with the catalyst.

    • Catalyst Activity: The activity of the BINOL-Ti complex is critical. Ensure the (S)- or (R)-BINOL is of high purity and the titanium isopropoxide is fresh. The catalyst should be prepared in situ under strictly anhydrous and inert conditions.

    • Reaction Conditions: The reaction is sensitive to temperature. Maintaining the recommended low temperature (e.g., -20 °C) is crucial to minimize side reactions.

    • Solvent Purity: Use of dry, degassed solvents is essential as moisture can deactivate the catalyst.

Problem 2: Inefficient cross-metathesis reaction to couple the side chain and the pyrrolidine core.

  • Q: The Grubbs-catalyzed cross-metathesis reaction between my pyrrolidine alkene and the side chain alcohol is inefficient, resulting in a low yield of the coupled product. What can I do to optimize this step?

  • A: Inefficient cross-metathesis can be due to:

    • Catalyst Choice: While Grubbs' second-generation catalyst is commonly used, consider screening other metathesis catalysts (e.g., Hoveyda-Grubbs catalysts) which may offer better stability or reactivity for your specific substrates.

    • Reaction Conditions: Ensure the reaction is run under an inert atmosphere (argon or nitrogen) to prevent catalyst decomposition. The reaction temperature and time should be optimized.

    • Substrate Purity: Impurities in the alkene coupling partners can poison the catalyst. Ensure both the pyrrolidine and side-chain fragments are of high purity.

    • Ethenolysis: The self-metathesis of the terminal alkene on the pyrrolidine can be a competing reaction. Using one of the coupling partners in slight excess can sometimes favor the desired cross-metathesis.

Problem 3: Difficulty in the purification of polar, polyhydroxylated intermediates.

  • Q: I am experiencing significant material loss during the chromatographic purification of my broussonetine intermediates. How can I improve the purification process?

  • A: The purification of highly polar compounds can be challenging. Consider the following:

    • Chromatography Stationary Phase: If using silica (B1680970) gel, deactivation with triethylamine (B128534) in the eluent can help to reduce tailing and improve separation of basic pyrrolidine intermediates. Alternatively, consider using a different stationary phase like alumina (B75360) or reverse-phase silica.

    • Protecting Groups: If purification is consistently an issue, it may be beneficial to revisit the protecting group strategy. Protecting some of the free hydroxyl groups can reduce the polarity of the molecule, making it more amenable to standard purification techniques.

    • Alternative Purification Methods: For final products, techniques like ion-exchange chromatography or preparative HPLC can be effective for purifying highly polar compounds.[6]

Quantitative Data Summary

The following table summarizes the overall yields for the total synthesis of different Broussonetine analogues as reported in the literature.

Broussonetine AnalogueStarting MaterialNumber of StepsOverall Yield (%)Reference
(+)-Broussonetine WD-arabinose derived cyclic nitrone1131[1][2]
Broussonetine MD-arabinose-derived cyclic nitrone526-31[3][4][5]

Experimental Protocols

1. Keck Asymmetric Allylation for Side Chain Synthesis (Adapted from the synthesis of Broussonetine M) [5]

  • Objective: To synthesize the chiral alcohol side chain precursor via an enantioselective Keck allylation.

  • Procedure:

    • To a solution of (S)-BINOL in dry dichloromethane (B109758) at room temperature under an argon atmosphere, add Ti(OiPr)₄.

    • Stir the resulting solution for 1 hour.

    • Cool the solution to -20 °C and add the aldehyde substrate.

    • Add allyltributyltin dropwise and stir the reaction mixture at -20 °C.

    • Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Allow the mixture to warm to room temperature and stir vigorously for 1 hour.

    • Filter the mixture through Celite, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired alcohol.

2. Cross-Metathesis for Coupling of Pyrrolidine and Side Chain (General Procedure)

  • Objective: To couple the protected pyrrolidine core with the side chain via a Grubbs-catalyzed cross-metathesis reaction.

  • Procedure:

    • Dissolve the N-protected pyrrolidine alkene and the side chain alcohol in dry, degassed dichloromethane under an argon atmosphere.

    • Add Grubbs' second-generation catalyst to the solution.

    • Heat the reaction mixture to reflux and stir for the required time, monitoring by TLC.

    • Upon completion, cool the reaction to room temperature and add a quenching agent (e.g., ethyl vinyl ether) to deactivate the catalyst.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to yield the coupled product.

Visualizations

Synthetic_Workflow Start D-Arabinose Derived Nitrone Pyrrolidine Protected Pyrrolidine Core Synthesis Start->Pyrrolidine Multi-step CM Cross-Metathesis (Grubbs II) Pyrrolidine->CM Side_Chain_Aldehyde Side Chain Aldehyde Preparation Keck Keck Asymmetric Allylation Side_Chain_Aldehyde->Keck Side_Chain_Alcohol Chiral Side Chain Alcohol Keck->Side_Chain_Alcohol Side_Chain_Alcohol->CM Coupled_Product Coupled Product CM->Coupled_Product Deprotection Global Deprotection Coupled_Product->Deprotection Broussonetine_A This compound Deprotection->Broussonetine_A

Caption: General synthetic workflow for this compound analogues.

Troubleshooting_Workflow Start Low Yield in Key Reaction Check_Purity Check Reagent & Solvent Purity? Start->Check_Purity Impure Purify/Use Fresh Reagents & Solvents Check_Purity->Impure No Pure Purity OK Check_Purity->Pure Yes Check_Conditions Optimize Reaction Conditions? Pure->Check_Conditions Conditions_Not_Opt Adjust Temp, Time, Concentration Check_Conditions->Conditions_Not_Opt No Conditions_Opt Conditions OK Check_Conditions->Conditions_Opt Yes Check_Catalyst Screen Alternative Catalysts? Conditions_Opt->Check_Catalyst New_Catalyst Test Different Catalyst Check_Catalyst->New_Catalyst Yes Revisit_Strategy Re-evaluate Synthetic Strategy Check_Catalyst->Revisit_Strategy No

Caption: Troubleshooting decision tree for a low-yield reaction.

References

Technical Support Center: Stereocontrolled Synthesis of Broussonetine A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the stereocontrolled synthesis of Broussonetine A and its analogues.

Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Poor Stereocontrol in Pyrrolidine (B122466) Ring Formation

Question: We are experiencing low diastereoselectivity during the addition of an organometallic reagent (e.g., Grignard) to our sugar-derived cyclic nitrone. What factors influence this step and how can we improve the selectivity?

Answer: The addition of organometallic reagents to chiral cyclic nitrones is a critical step that establishes a key stereocenter of the pyrrolidine core. High diastereoselectivity is often dependent on the chelation control exerted by the existing stereocenters of the nitrone.

  • Common Causes of Low Selectivity:

    • Grignard Reagent Reactivity: Highly reactive Grignard reagents can sometimes react too quickly, reducing the influence of chelation control.

    • Solvent Effects: The coordinating ability of the solvent (e.g., THF) can influence the transition state geometry.

    • Temperature: Higher reaction temperatures can lead to a decrease in selectivity.

    • Nitrone Stability: The starting nitrone derived from sugars like D-arabinose can be unstable, leading to side reactions.[1]

  • Troubleshooting Steps & Solutions:

    • Choice of Organometallic Reagent: Consider using less reactive organometallics or adding a Lewis acid to enhance chelation. Syntheses of Broussonetine M have shown that using specific Grignard reagents prepared from bromo-alkenes can afford hydroxylamines with excellent diastereoselectivity.[1]

    • Solvent and Temperature Control: Ensure the reaction is run in a suitable coordinating solvent like THF and maintained at a low temperature (e.g., 0 °C to -78 °C) to favor the thermodynamically more stable transition state.

    • Immediate Use of Intermediates: Some key intermediates, like the hydroxylamine (B1172632) formed after Grignard addition, can be chemically unstable. It is often recommended to proceed directly to the next step (e.g., reduction and protection) without purification of the crude intermediate.[1][2]

Issue 2: Inefficient or Low-Yield Cross-Metathesis (CM)

Question: Our cross-metathesis reaction to couple the pyrrolidine core with the side-chain alcohol is giving a low yield. What are the best practices for this key C-C bond formation?

Answer: Cross-metathesis (CM) is a powerful reaction for installing the complex side chain of this compound. However, its efficiency can be sensitive to the catalyst, substrate, and reaction conditions.

  • Common Causes of Low Yield:

    • Catalyst Inactivity: The Grubbs or Hoveyda-Grubbs catalyst may be poisoned by impurities or be incompatible with certain functional groups.

    • Substrate Steric Hindrance: Sterically bulky protecting groups near the reacting alkene can hinder the catalyst's approach.

    • Homodimerization: Self-metathesis of the starting alkenes can be a significant competing reaction.

    • Reaction Conditions: Incorrect solvent, temperature, or reaction time can lead to catalyst decomposition or incomplete conversion.

  • Troubleshooting Steps & Solutions:

    • Catalyst Selection: Grubbs' second-generation and Hoveyda-Grubbs' second-generation catalysts are commonly used and often provide higher yields and better functional group tolerance.

    • Substrate Purity: Ensure starting materials are free of impurities that can poison the catalyst, such as sulfur- or phosphine-containing compounds.

    • Optimize Stoichiometry: Use a slight excess of one of the coupling partners to drive the reaction towards the desired heterodimer.

    • Solvent and Degassing: Use a non-coordinating, degassed solvent like dichloromethane (B109758) (DCM) or toluene. Removing oxygen is critical for catalyst stability.

    • Protecting Groups: In some syntheses, the free hydroxyl group on the side chain is tolerated by the CM catalyst, avoiding extra protection/deprotection steps.[2]

Issue 3: Challenges in Side-Chain Stereocontrol

Question: We are using an asymmetric allylation to install the chiral alcohol on the side chain, but the enantiomeric excess (ee) is suboptimal. How can this be improved?

Answer: Establishing the stereochemistry of the remote hydroxyl group on the side chain is a significant challenge. The Keck asymmetric allylation is a frequently used method for this transformation.[1][2]

  • Common Causes of Low Enantioselectivity:

    • Catalyst Purity/Activity: The chiral ligand (e.g., BINOL) or the titanium catalyst may be impure or improperly prepared.

    • Stoichiometry: Incorrect ratios of the aldehyde, allylstannane, and catalyst can negatively impact the ee.

    • Temperature Control: As with most asymmetric reactions, selectivity is highly temperature-dependent.

    • Moisture: The reaction is sensitive to water, which can deactivate the Lewis acid catalyst.

  • Troubleshooting Steps & Solutions:

    • Catalyst Preparation: Ensure the Ti(Oi-Pr)₄ is of high purity and the chiral ligand is enantiomerically pure. Prepare the catalyst in situ under strictly anhydrous conditions.

    • Strict Anhydrous Conditions: Dry all glassware, solvents, and reagents thoroughly. Run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).

    • Temperature Optimization: Perform the reaction at low temperatures (e.g., -20 °C to 0 °C) to maximize enantioselectivity.

    • Use of Molecular Sieves: Add activated molecular sieves (4 Å) to the reaction mixture to scavenge any trace amounts of water.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in the synthesis of this compound? The primary challenge is the stereocontrolled construction of the 2,3,4,5-tetrasubstituted pyrrolidine unit, which contains multiple contiguous stereocenters.[3] Achieving the correct relative and absolute stereochemistry requires a carefully planned synthetic strategy.

Q2: What are the common starting materials for stereocontrolled syntheses? Many successful syntheses utilize the chiral pool approach, starting from readily available sugars. D-arabinose is a common precursor for preparing a key cyclic nitrone intermediate, which already contains three of the required stereocenters in the correct configuration.[1][3][4]

Q3: How are the different stereocenters typically installed? A convergent strategy is often employed:

  • Pyrrolidine Core: Three stereocenters are often derived from a chiral starting material like D-arabinose. The fourth is set with high diastereoselectivity via the addition of an organometallic reagent to a cyclic nitrone intermediate.[1][2]

  • Side Chain: The stereocenter(s) on the side chain are typically installed using established asymmetric reactions, such as the Keck asymmetric allylation or Brown allylation.[1][5][6]

Q4: What is the role of protecting groups in the synthesis? Protecting groups are essential to mask the multiple hydroxyl groups and the secondary amine of the pyrrolidine core during various synthetic transformations.[7][8] A robust protecting group strategy involves orthogonal groups that can be selectively removed without affecting others. Common groups include silyl (B83357) ethers (e.g., TBS), benzylidene acetals, and carbamates (e.g., Cbz).[3]

Q5: How is the final structure and stereochemistry confirmed? The structure and stereochemistry are confirmed using a combination of spectroscopic techniques, including NMR (¹H, ¹³C, COSY, NOESY) and high-resolution mass spectrometry (HRMS).[3] In many cases, comparison with the reported data for the natural product or the synthesis of all possible diastereomers allows for unambiguous stereochemical assignment.[5][6]

Data & Protocols

Table 1: Comparison of Key Stereoselective Reactions in Broussonetine Syntheses
Reaction TypeKey Reagents/CatalystSubstrate ExampleTypical YieldStereoselectivity (dr or ee)Reference
Grignard Addition Undecenylmagnesium bromide, THFD-arabinose-derived nitrone~80% (for protected product)High diastereoselectivity[3]
Keck Allylation Ti(Oi-Pr)₄, (R)-BINOL, AllyltributylstannaneAliphatic AldehydeGoodHigh ee[1][2]
Brown Allylation (-)-Ipc₂B(allyl)Aldehyde fragmentNot specifiedHigh ee[5][6]
Cross-Metathesis Grubbs' II Catalyst, DCMPyrrolidine alkene + side-chain alcoholQuantitativeN/A[2]
Experimental Protocol: Grignard Addition to D-Arabinose Nitrone Derivative

This protocol is adapted from syntheses of related Broussonetine analogues and illustrates a typical procedure for installing the side chain precursor onto the pyrrolidine core.[3]

Objective: To perform a diastereoselective addition of an alkenyl Grignard reagent to a protected D-arabinose-derived nitrone.

Materials:

  • Protected D-arabinose-derived nitrone

  • Undecenylmagnesium bromide (1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Anhydrous MgSO₄

  • Standard glassware for anhydrous reactions (oven-dried)

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Dissolve the protected nitrone (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the undecenylmagnesium bromide solution (1.2 eq) dropwise to the stirred nitrone solution over 15-20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 3 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and quench carefully by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude hydroxylamine is often used directly in the next step (e.g., reduction/protection) due to potential instability.[1]

Visualized Workflows and Concepts

// Nodes Brous_A [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CM [label="Cross-Metathesis (CM)", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Pyrrolidine [label="Pyrrolidine Core\n(Alkene)", fillcolor="#FBBC05", fontcolor="#202124"]; SideChain [label="Side Chain\n(Alcohol)", fillcolor="#FBBC05", fontcolor="#202124"]; Grignard [label="Grignard Addition", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Nitrone [label="Cyclic Nitrone", fillcolor="#34A853", fontcolor="#FFFFFF"]; Keck [label="Asymmetric\nAllylation", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Aldehyde [label="Side Chain\nAldehyde", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sugar [label="D-Arabinose\n(Chiral Pool)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Brous_A -> CM [label="Disconnection"]; CM -> Pyrrolidine; CM -> SideChain; Pyrrolidine -> Grignard [label="Disconnection"]; Grignard -> Nitrone; Nitrone -> Sugar [label="Synthesis from"]; SideChain -> Keck [label="Synthesis via"]; Keck -> Aldehyde; } dot Caption: Retrosynthesis of this compound.

// Nodes Start [label="Low Diastereoselectivity\nin Grignard Addition", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Temp [label="Is reaction temp\nlow enough? (-78 to 0 °C)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Lower_Temp [label="Action: Lower Temperature\n& Rerun Experiment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Reagent [label="Is Grignard reagent\ntoo reactive?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Change_Reagent [label="Action: Consider alternative\n(e.g., organozinc) or\nadd Lewis Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Solvent [label="Is solvent appropriate?\n(e.g., Anhydrous THF)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Change_Solvent [label="Action: Ensure solvent is\nanhydrous and coordinating", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Check_Temp; Check_Temp -> Lower_Temp [label="No"]; Lower_Temp -> Check_Reagent; Check_Temp -> Check_Reagent [label="Yes"]; Check_Reagent -> Change_Reagent [label="Yes"]; Change_Reagent -> Check_Solvent; Check_Reagent -> Check_Solvent [label="No"]; Check_Solvent -> Change_Solvent [label="No"]; Change_Solvent -> Success; Check_Solvent -> Success [label="Yes"]; } dot Caption: Troubleshooting workflow for low diastereoselectivity.

// Node Definitions Structure [label=" Polyol Intermediate | HO | HO | HO | NH", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Step 1:\nAcetal Formation", shape=ellipse, style="", fontcolor="#202124"]; Protected1 [label=" Benzylidene Acetal | O | O | HO | NH", fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Step 2:\nSilyl Ether Formation", shape=ellipse, style="", fontcolor="#202124"]; Protected2 [label=" Fully Protected (Partial) | O | O | TBDMSO | NH", fillcolor="#34A853", fontcolor="#FFFFFF"]; Step3 [label="Step 3:\nN-Protection", shape=ellipse, style="", fontcolor="#202124"]; Protected3 [label=" Fully Protected | O | O | TBDMSO | N-Cbz", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Structure -> Step1; Step1 -> Protected1; Protected1 -> Step2; Step2 -> Protected2; Protected2 -> Step3; Step3 -> Protected3; } dot Caption: Orthogonal protecting group strategy overview.

References

Technical Support Center: Synthesis of Broussonetine A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Broussonetine A. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthetic route. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the total synthesis of this compound and its analogues?

The synthesis of this compound, a polyhydroxylated pyrrolidine (B122466) alkaloid, presents several key challenges primarily centered around stereocontrol, the management of functional groups, and purification. Key difficult stages include the stereoselective addition of a long alkyl chain to a chiral nitrone, the cross-metathesis reaction to form the characteristic side chain, and the purification of intermediates, particularly the separation of E/Z isomers.[1][2] The instability of certain intermediates, such as hydroxylamines, also requires careful handling to prevent decomposition and side reactions.

Q2: How critical is the choice of protecting groups in the synthesis of this compound?

Protecting group strategy is paramount in the synthesis of this compound due to the multiple hydroxyl and amino functionalities.[3][4] The selection of appropriate protecting groups is essential to prevent unwanted side reactions during various synthetic steps. An orthogonal protecting group strategy is often employed, allowing for the selective deprotection of one functional group in the presence of others.[3][4] For polyhydroxylated systems like this compound, silyl (B83357) ethers (e.g., TBDMS) and benzyl (B1604629) ethers are common choices for protecting hydroxyl groups due to their stability under a range of conditions and their selective removal.[5][6]

Q3: Are there specific safety precautions to consider during the synthesis?

Standard laboratory safety protocols should be strictly followed. Organometallic reagents such as Grignard reagents are highly reactive and pyrophoric, requiring handling under an inert atmosphere (e.g., argon or nitrogen) and the use of anhydrous solvents.[7][8] Cross-metathesis catalysts, like Grubbs catalyst, are air-sensitive and should also be handled under inert conditions.[9][10] Solvents should be appropriately dried, and reactions involving reactive intermediates should be conducted at controlled temperatures.

Troubleshooting Guides

Problem 1: Low yield or multiple products in the Grignard reaction with the cyclic nitrone.

Possible Causes:

  • Moisture in the reaction: Grignard reagents are highly sensitive to moisture, which will quench the reagent and reduce the yield.

  • Side reactions with the nitro group (if applicable): Grignard reagents can react with nitro groups in various ways, including addition and reduction, leading to a mixture of products.[11][12]

  • Steric hindrance: A sterically hindered ketone or nitrone can lead to side reactions such as enolization or reduction, where the Grignard reagent acts as a base or a hydride donor, respectively.[7]

  • Slow addition of the Grignard reagent: For reactions with nitriles (structurally related to nitrones), slow addition of the Grignard reagent can sometimes lead to the formation of byproducts.[13]

Solutions:

Solution Experimental Protocol
Ensure Anhydrous Conditions Dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or argon. Use freshly distilled, anhydrous solvents.
Control Reaction Temperature Perform the Grignard addition at a low temperature (e.g., -78°C to 0°C) to minimize side reactions.
Slow Reagent Addition Add the Grignard reagent dropwise to the solution of the nitrone to maintain a low concentration of the nucleophile and improve selectivity.
Use of Additives In some cases, the use of additives like CeCl₃ (Luche reduction conditions) can enhance the nucleophilicity of the organometallic reagent and suppress enolization.
Problem 2: Inefficient cross-metathesis (CM) reaction and formation of homodimers.

Possible Causes:

  • Catalyst deactivation: The Grubbs catalyst can be deactivated by impurities in the reactants or solvent, or by exposure to air.

  • Suboptimal catalyst choice: The efficiency of the cross-metathesis reaction is highly dependent on the choice of catalyst (e.g., Grubbs I, Grubbs II, Hoveyda-Grubbs catalysts). Sterically hindered alkenes may require a more active, second-generation catalyst.[10]

  • High reaction concentration: Higher concentrations can favor the formation of homodimers.[9]

  • Equilibrium favoring starting materials: The metathesis reaction is an equilibrium process. The removal of a volatile byproduct (e.g., ethylene) can drive the reaction forward.[9]

Solutions:

Solution Experimental Protocol
Catalyst Selection and Handling Use a second-generation Grubbs catalyst for more challenging substrates. Handle the catalyst in a glovebox or under a positive pressure of inert gas.
Reaction Conditions
Concentration: Run the reaction at high dilution (e.g., 0.01-0.05 M) to disfavor homodimerization.[9]
Temperature: The reaction temperature may need to be optimized. While some reactions proceed at room temperature, others may require heating.[14]
Atmosphere: Perform the reaction under an inert atmosphere and consider applying a static vacuum to remove any ethylene (B1197577) formed.[9]
Use of Excess Reagent Employing a large excess of one of the alkene partners can favor the formation of the desired cross-metathesis product.[9]
Problem 3: Difficulty in separating E/Z isomers of the cross-metathesis product.

Possible Causes:

  • The E and Z isomers often have very similar polarities, making their separation by standard silica (B1680970) gel chromatography challenging.[15][16]

Solutions:

Solution Experimental Protocol
Chromatographic Methods
Silver Nitrate Impregnated Silica Gel: Prepare silica gel impregnated with silver nitrate. The silver ions can interact differently with the π-bonds of the E and Z isomers, often allowing for better separation.[16]
High-Performance Liquid Chromatography (HPLC): Preparative HPLC using a suitable stationary phase (e.g., C18) and solvent system can be effective for separating challenging isomer mixtures.[15][17]
Specialized Columns: Chiral chromatography columns can sometimes resolve E/Z isomers even if the molecules themselves are not chiral.[18]
Selective Crystallization If one isomer is significantly less soluble in a particular solvent system, it may be possible to selectively crystallize it from the mixture. This is often unpredictable and requires screening of various solvents.[16]

Visualizing Key Processes

To aid in understanding the synthetic strategy and potential pitfalls, the following diagrams illustrate the core reaction pathway and a troubleshooting workflow.

BroussonetineA_Synthesis_Pathway cluster_start Starting Materials cluster_core_formation Pyrrolidine Core Formation cluster_side_chain_coupling Side-chain Installation cluster_final_steps Final Steps start_nitrone Sugar-derived Cyclic Nitrone hydroxylamine Hydroxylamine Intermediate (Unstable) start_nitrone->hydroxylamine Grignard Addition start_grignard Side-chain Grignard Reagent start_grignard->hydroxylamine pyrrolidine_core Protected Pyrrolidine Core hydroxylamine->pyrrolidine_core Reduction/ Protection cm_product Cross-Metathesis Product (E/Z Mixture) pyrrolidine_core->cm_product Cross-Metathesis (Grubbs Catalyst) alkene_partner Alkene Coupling Partner alkene_partner->cm_product hydrogenation Hydrogenation cm_product->hydrogenation deprotection Deprotection hydrogenation->deprotection broussonetine_a This compound deprotection->broussonetine_a Troubleshooting_Workflow cluster_diagnosis Diagnosis cluster_solutions Potential Solutions start Problem Encountered in Synthesis check_yield Low Yield? start->check_yield check_isomers Mixture of Isomers? start->check_isomers check_byproducts Unexpected Byproducts? start->check_byproducts optimize_conditions Optimize Reaction Conditions (Temp, Conc.) check_yield->optimize_conditions change_reagents Change Reagents (Catalyst, Solvent) check_yield->change_reagents check_isomers->optimize_conditions improve_purification Improve Purification (HPLC, Specialized Silica) check_isomers->improve_purification check_byproducts->change_reagents protecting_groups Re-evaluate Protecting Group Strategy check_byproducts->protecting_groups end Problem Resolved optimize_conditions->end change_reagents->end improve_purification->end protecting_groups->end

References

optimization of protecting group strategy for Broussonetine A

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Broussonetine A

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the protecting group strategy for the total synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in developing a protecting group strategy for this compound?

A1: The primary challenges arise from the molecule's high density of functional groups with similar reactivity. Specifically, chemists must differentiate between multiple hydroxyl groups on the pyrrolidine (B122466) core, the long alkyl side chain, and the appended glucose moiety, in addition to the secondary amine of the pyrrolidine ring.[1][2] An effective strategy requires orthogonal protecting groups that can be selectively removed without affecting others.[3][4][5]

Q2: What is an "orthogonal" protecting group strategy and why is it critical for this synthesis?

A2: An orthogonal strategy employs a set of protecting groups where each group can be removed by a specific set of reagents and conditions that do not cleave the other protecting groups present in the molecule.[4][5] For a complex molecule like this compound, this is essential to deprotect specific functional groups sequentially for modification while the rest of the molecule remains shielded.[1] For instance, an acid-labile group (like Boc on the amine) can be removed without affecting a fluoride-labile group (like a silyl (B83357) ether on a hydroxyl) or a group removed by hydrogenolysis (like a benzyl (B1604629) ether).[4]

Q3: How do I choose the right protecting group for the pyrrolidine nitrogen?

A3: The choice depends on the planned reaction sequence. Carbamates like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) are common choices. Boc is advantageous as it can be removed under acidic conditions which often leave many hydroxyl protecting groups intact.[4] Cbz is stable to acid but is readily removed by catalytic hydrogenolysis, a mild condition suitable for sensitive substrates.[6] The protecting group must be stable during the installation of the side chain and subsequent modifications.

Q4: How can I selectively protect the different hydroxyl groups on the pyrrolidine ring and the side chain?

A4: Selective protection relies on the inherent differences in the reactivity of the hydroxyl groups (primary vs. secondary) and the steric hindrance of the protecting group.

  • Primary vs. Secondary Alcohols: Sterically bulky silyl ethers like TBDMS (tert-butyldimethylsilyl) or TIPS (triisopropylsilyl) will preferentially react with less hindered primary hydroxyls.[4]

  • 1,2- and 1,3-Diols: These can be protected simultaneously as cyclic acetals or ketals (e.g., using acetone (B3395972) or benzaldehyde (B42025) to form an acetonide or benzylidene acetal, respectively).[7] This is a highly efficient method for protecting vicinal diols often found in sugar-derived precursors.[7]

  • Individual Secondary Alcohols: Protecting individual secondary hydroxyls often requires more specific strategies, potentially involving temporary protection of other groups, or using reagents that are highly sensitive to the electronic and steric environment, such as PMB (p-methoxybenzyl) ethers.

Troubleshooting Guide

Problem 1: My silyl ether protecting group (e.g., TBDMS) is unexpectedly cleaved during a reaction.

  • Possible Cause A: Acidic Conditions. Silyl ethers are generally labile to acid.[8] Trace amounts of acid generated as a byproduct or present in reagents can cause premature deprotection.

    • Solution: Ensure all reagents and solvents are anhydrous and free of acid. Reactions can be run with a non-nucleophilic base scavenger, such as proton sponge or 2,6-lutidine, to neutralize any generated acid.

  • Possible Cause B: Nucleophilic Attack. Certain nucleophiles, especially fluoride (B91410) ions (e.g., from TBAF), are standard for silyl ether cleavage.[8] However, other strong nucleophiles under harsh conditions may also cause slow removal.

    • Solution: If possible, switch to a more robust silyl group like TIPS (triisopropylsilyl) or TBDPS (tert-butyldiphenylsilyl), which offer greater steric bulk and stability.[4]

Problem 2: Low yield during the protection of a secondary hydroxyl group.

  • Possible Cause A: Steric Hindrance. The secondary hydroxyl group may be in a sterically congested environment, preventing the protecting group from accessing the reaction site.

    • Solution 1: Switch to a smaller protecting group, such as a MOM (methoxymethyl) or MEM (2-methoxyethoxymethyl) ether.[5]

    • Solution 2: Use more forcing reaction conditions, such as higher temperatures or a more reactive electrophile (e.g., using a silyl triflate instead of a silyl chloride).[9]

  • Possible Cause B: Competing Reactions. Other functional groups in the molecule might be reacting with the reagent.

    • Solution: Re-evaluate your overall protecting group strategy. You may need to protect other functional groups first before targeting the sterically hindered hydroxyl group.

Problem 3: During deprotection, multiple protecting groups are removed simultaneously.

  • Possible Cause: Lack of Orthogonality. The chosen protecting groups are not truly orthogonal and are susceptible to the same deprotection conditions.

    • Solution: Redesign the synthetic route using a genuinely orthogonal set of protecting groups. For example, use a combination of an acid-labile group (Boc), a base-labile group (acetyl ester), a fluoride-labile group (TBDMS), and a hydrogenolysis-labile group (benzyl ether).[4][5]

Data Presentation: Comparison of Common Protecting Groups

Table 1: Protecting Groups for Hydroxyl Functions

Protecting GroupAbbreviationIntroduction ReagentsDeprotection ConditionsStability
tert-Butyldimethylsilyl EtherTBDMS, TBSTBDMSCl, imidazole (B134444), DMFTBAF, THF; or mild acid (AcOH)Stable to base, mild oxidation/reduction. Labile to strong acid and fluoride.
Triisopropylsilyl EtherTIPSTIPSCl, imidazole, DMFTBAF, THF; or HF-PyridineMore stable to acid than TBDMS due to steric bulk.
Benzyl EtherBnBnBr, NaH, THFH₂, Pd/C (Hydrogenolysis)Stable to acid, base, nucleophiles, and many redox reagents.[6]
p-Methoxybenzyl EtherPMBPMBCl, NaH, DMFDDQ or CAN (Oxidative cleavage)Stable to base and hydrogenolysis. Labile to strong acid and oxidants.
Acetyl EsterAcAc₂O, pyridine, DMAPMild base (K₂CO₃, MeOH); or mild acid.[7]Stable to neutral/acidic conditions and hydrogenolysis. Labile to base.[7]
Acetonide (for 1,2-diols)-Acetone or 2,2-DMP, cat. acidMild aqueous acid (e.g., aq. AcOH).[7]Stable to base, redox conditions, and hydrogenolysis. Labile to acid.[7]

Table 2: Protecting Groups for the Pyrrolidine Amine

Protecting GroupAbbreviationIntroduction ReagentsDeprotection ConditionsStability
tert-ButyloxycarbonylBocBoc₂O, Et₃N, DCMStrong acid (TFA, DCM; or HCl in Dioxane).[4]Stable to base, hydrogenolysis, and most nucleophiles. Labile to strong acid.[4]
CarboxybenzylCbz, ZCbzCl, NaHCO₃, H₂O/DioxaneH₂, Pd/C (Hydrogenolysis)Stable to mild acid and base. Labile to strong acid/base and hydrogenolysis.
9-FluorenylmethyloxycarbonylFmocFmoc-OSu, NaHCO₃, H₂O/DioxaneBase (e.g., 20% Piperidine in DMF).[4]Stable to acid and hydrogenolysis. Labile to base.[4]

Experimental Protocols

Protocol 1: Selective Protection of a Primary Hydroxyl as a TBDMS Ether

  • Preparation: Dissolve the polyol substrate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: Add imidazole (1.5 eq) to the solution and stir until dissolved. Cool the mixture to 0 °C in an ice bath.

  • Silylation: Add a solution of tert-butyldimethylsilyl chloride (TBDMSCl) (1.1 eq) in anhydrous DMF dropwise over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (B1210297) (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Global Deprotection of Silyl Ethers with TBAF

  • Preparation: Dissolve the silyl-protected substrate (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere.

  • Deprotection: Add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.2 eq per silyl group) dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Concentrate the mixture under reduced pressure to remove most of the THF.

  • Purification: Directly load the aqueous residue onto a C18 reverse-phase silica column for purification, or extract with a suitable organic solvent, dry, and purify by conventional flash chromatography.

Protocol 3: Protection of the Pyrrolidine Nitrogen with Boc Anhydride

  • Preparation: Dissolve the pyrrolidine substrate (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Reagent Addition: Add sodium bicarbonate (NaHCO₃) (3.0 eq) to the solution. Then, add di-tert-butyl dicarbonate (B1257347) (Boc₂O) (1.5 eq).

  • Reaction: Stir the biphasic mixture vigorously at room temperature overnight.

  • Workup: Add water and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude N-Boc protected product is often pure enough for the next step, but can be purified by flash chromatography if necessary.

Visualizations

G cluster_start Analysis Phase cluster_strategy Strategy Phase cluster_selection Selection & Execution Start Identify All Functional Groups (Amine, 1°/2° OH, Diols) Reactions Define Synthetic Sequence (e.g., C-C coupling, oxidation) Start->Reactions Orthogonality Check for Orthogonality (Acid vs. Base vs. H₂ vs. F⁻) Reactions->Orthogonality Key reactions must be compatible with PGs Selectivity Consider Steric/Electronic Factors (e.g., Bulky Silyl for 1° OH) Orthogonality->Selectivity PG_N Select Amine PG (e.g., Boc for Acid Lability) Selectivity->PG_N PG_OH Select OH PGs (e.g., TBDMS, Bn, Acetonide) Selectivity->PG_OH Protect Execute Protection Steps PG_N->Protect PG_OH->Protect Synthesis Core Synthetic Transformations Protect->Synthesis Proceed with Main Synthesis Deprotect Sequential Deprotection Synthesis->Deprotect Final Final Product Deprotect->Final Obtain this compound

Caption: Workflow for selecting a protecting group strategy.

G cluster_mol Hypothetical this compound Intermediate cluster_deprotection Orthogonal Deprotection Pathways Core Polyhydroxylated Pyrrolidine Core N_Boc N-Boc Core->N_Boc Amine OH_Primary_TBDMS 1° OH-TBDMS Core->OH_Primary_TBDMS Side Chain OH_Secondary_PMB 2° OH-PMB Core->OH_Secondary_PMB Ring Diol_Acetonide 1,2-Diol-Acetonide Core->Diol_Acetonide Ring TFA TFA / DCM (Removes Boc) N_Boc->TFA TBAF TBAF / THF (Removes TBDMS) OH_Primary_TBDMS->TBAF DDQ DDQ (Removes PMB) OH_Secondary_PMB->DDQ AcOH aq. AcOH (Removes Acetonide) Diol_Acetonide->AcOH

Caption: Orthogonal protecting group strategy concept.

References

troubleshooting low efficacy in Broussonetine A bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Broussonetine A bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting low efficacy and other common issues encountered during in vitro experiments with this potent glycosidase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a polyhydroxylated pyrrolidine (B122466) alkaloid, a class of compounds known as iminosugars. Its primary mechanism of action is the inhibition of glycosidase enzymes, particularly α- and β-glucosidases and galactosidases. This inhibition occurs because iminosugars mimic the transition state of the natural carbohydrate substrates of these enzymes. By blocking these enzymes, this compound can interfere with a variety of cellular processes, including glycoprotein (B1211001) processing and lysosomal function.

Q2: I am observing lower than expected inhibitory activity of this compound in my α-glucosidase assay. What are the potential causes?

A2: Low efficacy in an α-glucosidase assay can stem from several factors:

  • Enzyme Inactivity: The α-glucosidase may have lost activity due to improper storage or handling. Always follow the manufacturer's storage recommendations and avoid repeated freeze-thaw cycles.[1]

  • Incorrect Buffer Conditions: Enzyme activity is highly dependent on pH. Ensure your assay buffer is at the optimal pH for the specific α-glucosidase you are using.

  • Substrate Concentration: If the substrate concentration is too high, it can outcompete the inhibitor, leading to apparently lower efficacy.[2] Consider using a substrate concentration around the Km value.

  • Inhibitor Purity and Stability: Verify the purity of your this compound sample. Iminosugars can be sensitive to degradation, so ensure it has been stored correctly.

  • Incubation Times: The pre-incubation time of the enzyme with this compound before adding the substrate may be insufficient for optimal binding.

Q3: Are there specific handling and storage recommendations for this compound?

A3: As a polyhydroxylated alkaloid, this compound is susceptible to degradation. It should be stored in a cool, dry, and dark place. For long-term storage, -20°C is recommended. Solutions should be prepared fresh for each experiment. The stability of iminosugars in aqueous solutions can be pH-dependent, so it is crucial to use the appropriate buffer for your assay.

Q4: Can this compound exhibit off-target effects?

A4: Yes, as an iminosugar that mimics glucose, this compound can potentially interact with other carbohydrate-binding proteins or enzymes. Off-target effects can include inhibition of other glycosidases beyond the intended target or interaction with glucose transporters. It is advisable to perform counter-screening against a panel of related enzymes to assess the selectivity of this compound in your experimental system.

Q5: My this compound sample is not dissolving well in the assay buffer. What can I do?

A5: Poor solubility can be a challenge with some alkaloid compounds. This compound is generally soluble in water and polar organic solvents. If you encounter solubility issues, you can try the following:

  • Gentle warming and vortexing.

  • Using a small percentage of a co-solvent like DMSO or ethanol (B145695) in your stock solution, ensuring the final concentration in the assay does not affect enzyme activity.

  • Preparing a fresh, saturated solution and then diluting it to the desired concentration.

Troubleshooting Guide for Low Efficacy

This guide provides a systematic approach to diagnosing and resolving issues of low efficacy in this compound bioassays.

Problem Potential Cause Recommended Solution
No or very low inhibition observed 1. Inactive this compound- Verify the source and purity of the compound.- Prepare fresh stock solutions.- Ensure proper storage conditions (-20°C, protected from light and moisture).
2. Inactive enzyme- Purchase a new batch of enzyme.- Check the enzyme's activity with a known substrate and without any inhibitor.- Avoid repeated freeze-thaw cycles of the enzyme solution.[1]
3. Incorrect assay setup- Double-check all reagent concentrations and volumes.- Ensure the correct buffer composition and pH for optimal enzyme activity.
Inconsistent results between replicates 1. Pipetting errors- Calibrate and use appropriate micropipettes for the volumes being dispensed.- Ensure thorough mixing of all components in the assay wells.
2. Temperature fluctuations- Maintain a consistent temperature throughout the assay, especially during incubation steps.
3. Edge effects in microplates- Avoid using the outer wells of the microplate, or fill them with buffer to minimize evaporation.
IC50 value is higher than expected 1. Sub-optimal inhibitor concentration range- Perform a wider range of serial dilutions of this compound to ensure you capture the full dose-response curve.
2. High substrate concentration- Titrate the substrate concentration. Using a concentration close to the enzyme's Km value can increase the apparent potency of competitive inhibitors.[2]
3. Insufficient pre-incubation time- Increase the pre-incubation time of the enzyme with this compound before adding the substrate to allow for equilibrium binding.

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound and its close analogs against various glycosidases. IC50 values can vary depending on the specific assay conditions (e.g., enzyme source, substrate, pH, temperature).

Table 1: IC50 Values of Broussonetine Analogs against α-Glucosidases

CompoundEnzyme SourceIC50 (µM)Reference
ent-(+)-Broussonetine WRice α-glucosidase0.047[3]
ent-Broussonetine MRice α-glucosidase1.2[4][5][6]
ent-10'-epi-Broussonetine MRice α-glucosidase1.3[4][5][6]
ent-Broussonetine MRat intestinal maltase0.29[4][5][6]
ent-10'-epi-Broussonetine MRat intestinal maltase18[4][5][6]

Table 2: IC50 Values of Broussonetine Analogs against β-Glucosidases and β-Galactosidases

CompoundEnzyme SourceIC50 (µM)Reference
(+)-Broussonetine WBovine liver β-galactosidase0.03[3]
Broussonetine MBovine liver β-galactosidase2.3[4][5][6]
10'-epi-Broussonetine MBovine liver β-galactosidase0.2[4][5][6]
Broussonetine Mβ-glucosidase6.3[4][5][6]
10'-epi-Broussonetine Mβ-glucosidase0.8[4][5][6]

Experimental Protocols

α-Glucosidase Inhibition Assay (Colorimetric)

This protocol is a general guideline and should be optimized for your specific enzyme and experimental conditions.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

  • This compound

  • Sodium phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) for stopping the reaction

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of α-glucosidase in phosphate buffer.

    • Prepare a stock solution of pNPG in phosphate buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and perform serial dilutions in phosphate buffer to obtain a range of concentrations.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of your this compound dilutions to the sample wells.

    • Add 20 µL of buffer to the control wells (100% enzyme activity) and blank wells (no enzyme).

    • Add 20 µL of a known inhibitor (e.g., acarbose) to positive control wells.

  • Enzyme Addition and Pre-incubation:

    • Add 20 µL of the α-glucosidase solution to the sample, control, and positive control wells. Do not add enzyme to the blank wells.

    • Mix gently and pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add 20 µL of the pNPG substrate solution to all wells to start the reaction.

  • Incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 20-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop Reaction:

    • Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ to all wells. The addition of sodium carbonate will raise the pH and stop the enzymatic reaction, while also developing the yellow color of the p-nitrophenol product.

  • Measure Absorbance:

    • Read the absorbance of each well at 405 nm using a microplate reader.

  • Calculate Inhibition:

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • Cell line of interest (e.g., HepG2, Caco-2)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include untreated control wells.

  • Incubation:

    • Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure Absorbance:

    • Read the absorbance at a wavelength between 540 and 590 nm.

  • Calculate Cell Viability:

    • Calculate the percentage of cell viability relative to the untreated control cells.

Visualizations

Signaling Pathways and Experimental Workflows

ER_Glycoprotein_Quality_Control cluster_ER Endoplasmic Reticulum Lumen Nascent_Glycoprotein Nascent Glycoprotein Glc3Man9GlcNAc2 Glc3Man9GlcNAc2 Nascent_Glycoprotein->Glc3Man9GlcNAc2 N-linked Glycosylation Glc1Man9GlcNAc2 Glc1Man9GlcNAc2 Glc3Man9GlcNAc2->Glc1Man9GlcNAc2 Glucosidase I & II (Target of this compound) Calnexin_Calreticulin Calnexin/ Calreticulin (Chaperones) Glc1Man9GlcNAc2->Calnexin_Calreticulin Binding for folding Man9GlcNAc2 Man9GlcNAc2 UGGT UGGT Man9GlcNAc2->UGGT Incorrect folding detected ERAD ER-Associated Degradation (ERAD) Man9GlcNAc2->ERAD Terminal misfolding Folded_Protein Correctly Folded Glycoprotein Man9GlcNAc2->Folded_Protein Correct folding Calnexin_Calreticulin->Man9GlcNAc2 Release after folding attempt UGGT->Glc1Man9GlcNAc2 Reglucosylation Golgi Golgi Apparatus Folded_Protein->Golgi Export Broussonetine_A This compound Broussonetine_A->Glc3Man9GlcNAc2 Inhibits Glucosidase I & II

Caption: ER Glycoprotein Quality Control Pathway and the inhibitory action of this compound.

Troubleshooting_Flowchart Start Low Bioassay Efficacy Check_Reagents Check Reagents: - this compound (age, storage) - Enzyme (activity, storage) - Substrate (concentration, purity) Start->Check_Reagents Check_Reagents->Start Reagents Faulty (Replace and Retry) Check_Protocol Review Assay Protocol: - Buffer pH and composition - Incubation times and temperatures - Pipetting accuracy Check_Reagents->Check_Protocol Reagents OK Check_Protocol->Start Protocol Error (Correct and Retry) Run_Controls Run Proper Controls: - Positive control (known inhibitor) - Negative control (no inhibitor) - Blank (no enzyme) Check_Protocol->Run_Controls Protocol Correct Optimize_Conditions Optimize Assay Conditions: - Titrate substrate concentration - Vary pre-incubation time - Test different buffer pH Problem_Solved Problem Resolved Optimize_Conditions->Problem_Solved Optimization Successful Consult_Literature Consult Literature for Similar Compounds Optimize_Conditions->Consult_Literature Optimization Fails Run_Controls->Start Controls Fail (Systemic Issue) Run_Controls->Optimize_Conditions Controls Validate Assay

Caption: Troubleshooting flowchart for low efficacy in this compound bioassays.

Experimental_Workflow A Prepare Reagents (Buffer, Enzyme, Substrate, this compound) B Dispense Reagents into 96-well Plate (Inhibitor, Controls, Enzyme) A->B C Pre-incubate at 37°C B->C D Add Substrate to Initiate Reaction C->D E Incubate at 37°C D->E F Stop Reaction (e.g., with Na2CO3) E->F G Read Absorbance (e.g., at 405 nm) F->G H Data Analysis (Calculate % Inhibition and IC50) G->H

Caption: General experimental workflow for a colorimetric glycosidase inhibition assay.

References

Technical Support Center: Enhancing the Solubility of Broussonetine A for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Broussonetine A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its solubility for in vivo applications.

Frequently Asked Questions (FAQs)

Q1: My this compound compound shows promising in vitro activity, but I'm observing low or inconsistent efficacy in my animal models. What could be the issue?

A1: A significant discrepancy between in vitro and in vivo results often points to poor bioavailability. For an orally administered compound like this compound, this is frequently caused by low aqueous solubility, which limits its dissolution in gastrointestinal fluids and subsequent absorption into the bloodstream. It is crucial to enhance the solubility to ensure adequate systemic exposure.

Q2: What are the primary strategies for enhancing the solubility of this compound for in vivo studies?

A2: The main approaches involve various formulation techniques designed to increase the dissolution rate and apparent solubility of the compound. These can be broadly categorized as:

  • Co-solvency: Using a mixture of water-miscible solvents.

  • Complexation: Encapsulating the this compound molecule within a larger, more soluble molecule like a cyclodextrin.

  • Lipid-Based Formulations: Dissolving or suspending this compound in lipids, surfactants, and co-solvents to form structures like liposomes or self-emulsifying drug delivery systems (SEDDS).

Q3: How do I choose the right solubility enhancement technique for this compound?

A3: The selection of a suitable technique depends on several factors including the required dose, the route of administration (e.g., oral, parenteral), and the physicochemical properties of this compound. A preliminary screening of these techniques at a small scale is highly recommended.

Q4: Are there any specific excipients that are known to be compatible with pyrrolidine (B122466) alkaloids like this compound?

A4: While specific compatibility data for this compound is scarce, general principles of excipient selection for alkaloids should be followed. It is essential to perform compatibility studies with your chosen excipients under accelerated stability conditions to ensure that the this compound does not degrade. Common excipients used for these types of formulations are listed in the protocols below.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
This compound precipitates from the formulation upon standing or dilution. The concentration of this compound exceeds its thermodynamic solubility in the chosen vehicle.- Reduce the concentration of this compound in the formulation.- Incorporate a precipitation inhibitor, such as a polymer (e.g., HPMC, PVP).- If using a co-solvent system, consider a different solvent or a higher proportion of the co-solvent.- Switch to a different formulation strategy, such as a suspension or a lipid-based system where the drug is not fully dissolved initially.
Low and variable bioavailability is observed in animal studies despite using a solubilizing formulation. Dissolution rate in the gastrointestinal tract is still the limiting factor for absorption.- For solid formulations, consider reducing the particle size of this compound through micronization or nanocrystallization to increase the surface area available for dissolution.- For lipid-based formulations, ensure that the system forms a stable and fine emulsion or microemulsion upon contact with aqueous media.- Investigate if this compound has poor membrane permeability. If so, consider including a permeation enhancer in the formulation (after careful toxicological evaluation).
The formulation vehicle is causing toxicity or adverse effects in the animals. The selected solvents or excipients are not well-tolerated at the administered dose.- Reduce the dosing volume by preparing a more concentrated formulation.- Explore alternative, less toxic vehicles. For example, consider aqueous suspensions with excipients that are Generally Regarded As Safe (GRAS).- Investigate well-tolerated lipid-based formulations, which can sometimes mitigate the toxicity of certain excipients.
The chosen formulation is difficult to prepare consistently or is not stable. The formulation is complex and sensitive to small variations in the preparation process.- Simplify the formulation if possible.- Carefully optimize and validate each step of the preparation protocol.- Conduct stability studies under different storage conditions to identify and address the cause of instability (e.g., temperature, light).

Quantitative Data Summary

As specific experimental solubility values for this compound are not available, this table provides a general overview of the expected solubility enhancements with different formulation strategies for poorly soluble compounds.

Formulation Strategy Typical Solubilizing Agent(s) Expected Fold-Increase in Apparent Solubility Common Administration Routes
Co-solvent System PEG 400, Propylene Glycol, Ethanol10 - 100Oral, Parenteral
Cyclodextrin Inclusion Complex Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)10 - 1,000Oral, Parenteral
Liposomal Formulation Phospholipids (e.g., DSPC, DPPC), Cholesterol> 1,000Parenteral, Oral
Self-Emulsifying Drug Delivery System (SEDDS) Oils (e.g., Capryol 90), Surfactants (e.g., Cremophor EL), Co-solvents (e.g., Transcutol HP)> 1,000Oral

Experimental Protocols

Protocol 1: Preparation of a Cyclodextrin Inclusion Complex of this compound

Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Freeze-dryer

Methodology:

  • Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to HP-β-CD. The molecular weight of this compound is approximately 507.6 g/mol .

  • Dissolution: Dissolve the calculated amount of HP-β-CD in deionized water with gentle stirring.

  • Complexation: Slowly add the this compound powder to the HP-β-CD solution while continuously stirring.

  • Equilibration: Continue stirring the mixture at room temperature for 24-48 hours to ensure complete complex formation. The solution should become clear as the complex forms.

  • Lyophilization: Freeze the resulting aqueous solution and then lyophilize it for 48 hours to obtain a dry powder of the this compound/HP-β-CD inclusion complex.

  • Characterization (Optional but Recommended): Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Solubility Assessment: Determine the aqueous solubility of the lyophilized complex and compare it to that of the unformulated this compound.

Protocol 2: Formulation of this compound in a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To prepare an oral lipid-based formulation of this compound that forms a microemulsion upon dilution in aqueous media.

Materials:

  • This compound

  • Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Cremophor EL, Kolliphor RH 40)

  • Co-solvent (e.g., Transcutol HP, PEG 400)

  • Vortex mixer

  • Water bath

Methodology:

  • Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the components with the highest solubilizing capacity.

  • Formulation Preparation: a. Accurately weigh the selected oil, surfactant, and co-solvent into a clear glass vial. A common starting point is a ratio of 30% oil, 40% surfactant, and 30% co-solvent. b. Heat the mixture in a water bath to 40-50°C to ensure homogeneity. c. Add the pre-weighed this compound to the mixture and vortex until a clear, homogenous solution is obtained.

  • Self-Emulsification Assessment: a. Add 1 mL of the prepared SEDDS formulation to 500 mL of 0.1 N HCl (simulated gastric fluid) at 37°C with gentle agitation. b. Visually observe the formation of the emulsion. A rapid formation of a clear or slightly bluish-white emulsion indicates successful self-emulsification. c. Measure the droplet size of the resulting emulsion using a particle size analyzer. Droplet sizes in the nanometer range are desirable for enhanced absorption.

  • Optimization: Adjust the ratios of oil, surfactant, and co-solvent to optimize the self-emulsification performance and this compound loading.

Protocol 3: Preparation of a Liposomal Formulation of this compound

Objective: To encapsulate this compound within liposomes for parenteral or oral administration.

Materials:

Methodology:

  • Lipid Film Hydration: a. Dissolve DSPC, cholesterol (e.g., in a 2:1 molar ratio), and this compound in a mixture of chloroform and methanol in a round-bottom flask. b. Remove the organic solvents using a rotary evaporator under vacuum to form a thin lipid film on the inner surface of the flask. c. Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Hydrate the lipid film by adding PBS (pH 7.4) and agitating the flask. The temperature of the PBS should be above the phase transition temperature of the lipids. b. This process will form multilamellar vesicles (MLVs).

  • Size Reduction: a. To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification: Remove any unencapsulated this compound by dialysis or size exclusion chromatography.

  • Characterization: Determine the particle size, zeta potential, and encapsulation efficiency of the final liposomal formulation.

Visualizations

experimental_workflow cluster_screening Formulation Screening cluster_formulation Formulation Development cluster_characterization Characterization cluster_invivo In Vivo Evaluation Solubility_Screening Solubility Screening (Co-solvents, Surfactants, Oils) Excipient_Compatibility Excipient Compatibility (HPLC, DSC) Solubility_Screening->Excipient_Compatibility Cyclodextrin_Complexation Cyclodextrin Complexation Excipient_Compatibility->Cyclodextrin_Complexation SEDDS_Formulation SEDDS Formulation Excipient_Compatibility->SEDDS_Formulation Liposome_Preparation Liposome Preparation Excipient_Compatibility->Liposome_Preparation Physicochemical_Tests Physicochemical Tests (Particle Size, Zeta Potential) Cyclodextrin_Complexation->Physicochemical_Tests SEDDS_Formulation->Physicochemical_Tests Liposome_Preparation->Physicochemical_Tests In_Vitro_Dissolution In Vitro Dissolution/ Dispersion Testing Physicochemical_Tests->In_Vitro_Dissolution Pharmacokinetic_Studies Pharmacokinetic Studies in Animals In_Vitro_Dissolution->Pharmacokinetic_Studies Efficacy_Studies Efficacy Studies Pharmacokinetic_Studies->Efficacy_Studies

Caption: Workflow for developing and evaluating a suitable formulation for this compound.

logical_relationship Poor_Aqueous_Solubility Poor Aqueous Solubility of this compound Low_Dissolution_Rate Low Dissolution Rate in GI Tract Poor_Aqueous_Solubility->Low_Dissolution_Rate Low_Bioavailability Low Oral Bioavailability Low_Dissolution_Rate->Low_Bioavailability Suboptimal_In_Vivo_Efficacy Suboptimal In Vivo Efficacy Low_Bioavailability->Suboptimal_In_Vivo_Efficacy Solubility_Enhancement Solubility Enhancement Strategies Solubility_Enhancement->Low_Dissolution_Rate

Caption: The relationship between poor solubility and in vivo efficacy of this compound.

stability and proper storage conditions for Broussonetine A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of Broussonetine A. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term storage, solid this compound should be stored in a tightly sealed vial at 2-8°C.[1] When stored under these conditions, the product is expected to be stable for up to 24 months.[1]

Q2: How should I prepare and store this compound stock solutions?

It is highly recommended to prepare and use solutions on the same day to ensure accuracy in your experiments.[1] If it is necessary to prepare stock solutions in advance, they should be stored as aliquots in tightly sealed vials at -20°C.[1] Under these conditions, the solutions are generally usable for up to two weeks.[1]

Q3: What solvents are suitable for dissolving this compound?

This compound is soluble in Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, and Ethanol.[1]

Q4: What is the proper handling procedure before using this compound?

Before opening the vial, it is recommended to allow the product to equilibrate to room temperature for at least one hour.[1] To ensure all the compound is at the bottom of the vial, gently shake it.[1] If you have a liquid formulation, a brief centrifugation at 200-500 RPM will gather the liquid at the bottom.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent Experimental Results Degradation of this compound stock solution.Prepare fresh stock solutions for each experiment. If using frozen aliquots, use a fresh aliquot for each experiment and avoid repeated freeze-thaw cycles. Consider performing a stability test on your stock solution under your specific experimental conditions.
Inaccurate concentration of stock solution.Ensure the solid compound has been fully dissolved. After thawing a frozen stock solution, ensure it is thoroughly mixed before use.
Loss of Compound Activity Improper long-term storage of solid compound.Verify that the solid compound has been consistently stored at 2-8°C in a tightly sealed container. Exposure to moisture or higher temperatures can lead to degradation.
Degradation of the compound in the experimental buffer.This compound, as a polyhydroxylated pyrrolidine (B122466) alkaloid, may be susceptible to degradation at non-optimal pH values. Determine the pH of your experimental buffer and consider performing a pH stability study.
Visible Changes in Solid Compound (e.g., discoloration) Potential degradation due to exposure to light, moisture, or oxygen.Discard the compound. Ensure that new vials are stored protected from light and in a dry environment. Consider storage under an inert atmosphere (e.g., argon or nitrogen) for enhanced stability.

Stability of this compound

Proposed Degradation Pathway

A potential degradation pathway for this compound could involve oxidation of its numerous hydroxyl groups or hydrolysis of the glycosidic bond, particularly under acidic or basic conditions.

Broussonetine_A_Degradation_Pathway Broussonetine_A This compound Oxidation Oxidation (e.g., exposure to air) Broussonetine_A->Oxidation Hydrolysis Hydrolysis (Acidic/Basic Conditions) Broussonetine_A->Hydrolysis Oxidized_Products Oxidized Degradation Products Oxidation->Oxidized_Products Hydrolyzed_Products Hydrolyzed Degradation Products Hydrolysis->Hydrolyzed_Products

A diagram illustrating potential degradation pathways for this compound.

Experimental Protocols

For researchers wishing to establish in-house stability data for this compound under their specific experimental conditions, the following protocols are recommended based on general guidelines for stability testing of chemical compounds.

Protocol 1: Stability of this compound in Solution

This protocol is designed to assess the stability of this compound in a specific solvent or buffer over time at different temperatures.

Materials:

  • This compound

  • Selected solvent/buffer (e.g., DMSO, PBS)

  • HPLC or LC-MS system

  • Temperature-controlled incubators/water baths

  • Autosampler vials

Procedure:

  • Prepare a stock solution of this compound of known concentration in the desired solvent/buffer.

  • Aliquot the stock solution into multiple autosampler vials.

  • Analyze an initial sample (T=0) using a validated HPLC or LC-MS method to determine the initial concentration and purity.

  • Store the aliquots at different temperatures (e.g., 4°C, room temperature, 37°C).

  • At specified time points (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot from each temperature condition.

  • Analyze the samples by HPLC or LC-MS.

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Solution_Stability_Workflow Start Prepare this compound Stock Solution Aliquot Aliquot into Vials Start->Aliquot T0_Analysis Analyze T=0 Sample (HPLC/LC-MS) Aliquot->T0_Analysis Storage Store Aliquots at Different Temperatures Aliquot->Storage Time_Points Analyze at Specified Time Points Storage->Time_Points Analysis Calculate % Remaining Time_Points->Analysis End Determine Stability Profile Analysis->End

An experimental workflow for determining the solution stability of this compound.
Protocol 2: pH Stability Profile of this compound

This protocol is to determine the stability of this compound across a range of pH values.

Materials:

  • This compound

  • A series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9)

  • HPLC or LC-MS system

  • Constant temperature incubator

Procedure:

  • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Dilute the stock solution into each of the different pH buffers to a final desired concentration.

  • Analyze an initial sample from each pH condition (T=0) using a validated HPLC or LC-MS method.

  • Incubate all samples at a constant temperature (e.g., 37°C).

  • At predetermined time points (e.g., 1, 4, 8, 24 hours), take an aliquot from each pH buffer.

  • Analyze the samples by HPLC or LC-MS.

  • Plot the percentage of this compound remaining versus time for each pH condition.

Data Presentation

The results from these stability studies can be summarized in the following tables:

Table 1: Temperature Stability of this compound in [Solvent/Buffer]

Time (hours)% Remaining at 4°C% Remaining at Room Temp.% Remaining at 37°C
0100100100
2
4
8
24
48

Table 2: pH Stability of this compound at [Temperature]

Time (hours)% Remaining at pH 3% Remaining at pH 5% Remaining at pH 7.4% Remaining at pH 9
0100100100100
1
4
8
24

References

Technical Support Center: Refining the Purification Protocol for Broussonetine A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Broussonetine A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the experimental process.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and purification of this compound from its natural source, Broussonetia kazinoki.

Extraction Phase

  • Question: My initial hot water extraction of Broussonetia kazinoki branches yields a very complex mixture with low concentrations of the target alkaloids. How can I improve the initial extraction efficiency?

    • Answer: Low yield in the initial extraction can be due to several factors. Ensure the plant material is properly dried and ground to a fine powder to maximize the surface area for extraction. The temperature of the hot water extraction is also a critical parameter; while higher temperatures can increase solubility, they may also lead to the degradation of thermolabile compounds. An optimal temperature should be determined empirically, starting with temperatures around 80-90°C. Additionally, consider performing multiple extraction cycles on the same plant material to ensure exhaustive extraction.

  • Question: After the initial extraction, I am having trouble efficiently concentrating the alkaloidal fraction. What is the recommended approach?

    • Answer: A common and effective method is to perform a liquid-liquid extraction to partition the alkaloids from the aqueous extract. Acidify the aqueous extract to a pH of around 2-3 with an acid like HCl. This will protonate the nitrogen in the pyrrolidine (B122466) ring of this compound, making it more water-soluble and allowing for the removal of non-polar impurities by washing with a solvent like ethyl acetate (B1210297). Subsequently, basify the aqueous layer to a pH of 9-10 with a base like NaOH. This deprotonates the nitrogen, making the alkaloid more soluble in organic solvents. You can then extract the alkaloidal fraction with a suitable organic solvent, such as a mixture of chloroform (B151607) and methanol (B129727).

Column Chromatography Purification

  • Question: I am experiencing poor separation and significant peak tailing during silica (B1680970) gel column chromatography. What could be the cause and how can I fix it?

    • Answer: Poor separation and peak tailing on a silica gel column are common issues when purifying polar compounds like this compound. This can be due to strong interactions between the hydroxyl groups of the compound and the acidic silanol (B1196071) groups on the silica surface. To mitigate this, consider the following:

      • Solvent System Modification: The polarity of your mobile phase is crucial. A common solvent system for separating pyrrolidine alkaloids is a gradient of chloroform-methanol. You may need to gradually increase the methanol concentration to effectively elute this compound. Adding a small amount of a basic modifier, like ammonium (B1175870) hydroxide (B78521) or triethylamine (B128534) (typically 0.1-1%), to the mobile phase can help to neutralize the acidic sites on the silica gel and reduce peak tailing.

      • Stationary Phase Choice: If tailing persists, consider using a different stationary phase. Alumina (B75360) (neutral or basic) can be a good alternative to silica gel for the purification of basic compounds. Alternatively, reversed-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/methanol or water/acetonitrile (B52724) with a modifier like formic acid or TFA) can be employed.

  • Question: My compound seems to be irreversibly binding to the silica gel column, leading to low recovery. What should I do?

    • Answer: Irreversible binding is a significant concern with highly polar, nitrogen-containing compounds. To address this:

      • Deactivate the Silica Gel: Before packing the column, you can treat the silica gel with a solution of triethylamine in your starting mobile phase to pre-neutralize the active sites.

      • Use a Milder Adsorbent: As mentioned, switching to neutral or basic alumina can prevent the strong acidic interactions causing irreversible adsorption.

      • Employ a Different Chromatographic Technique: Consider using ion-exchange chromatography. At an appropriate pH, this compound will be protonated and can be captured on a cation-exchange resin and subsequently eluted by changing the pH or increasing the salt concentration.

High-Performance Liquid Chromatography (HPLC) Purification

  • Question: I am struggling to achieve baseline separation of this compound from closely related alkaloids during preparative HPLC. What parameters can I optimize?

    • Answer: Achieving high purity with preparative HPLC often requires careful optimization. Here are key parameters to adjust:

      • Column Chemistry: The choice of stationary phase is critical. A C18 column is a good starting point for reversed-phase HPLC. If co-elution is an issue, experimenting with different column chemistries, such as a phenyl-hexyl or a polar-embedded phase, might provide the necessary selectivity.

      • Mobile Phase Composition: Fine-tuning the mobile phase is essential. For reversed-phase HPLC, a gradient of water and acetonitrile or methanol is commonly used. The addition of an ion-pairing agent or adjusting the pH with a buffer (e.g., ammonium formate (B1220265) or ammonium acetate) can significantly improve the resolution of closely related basic compounds.

      • Gradient Profile: Optimize the gradient slope. A shallower gradient around the elution time of your target compound will increase the separation between closely eluting peaks.

      • Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution, although it will increase the run time. Adjusting the column temperature can also alter selectivity.

  • Question: My final purified this compound from preparative HPLC shows low biological activity. What could be the reason?

    • Answer: Loss of biological activity can be due to degradation during the purification process.

      • Harsh pH Conditions: Exposure to strong acids or bases in the mobile phase can cause hydrolysis or other chemical modifications. Try to use buffers closer to neutral pH if possible.

      • Solvent Evaporation: During the removal of the HPLC solvent, excessive heat can lead to degradation. Use a rotary evaporator at a low temperature or freeze-drying (lyophilization) to remove the solvent.

      • Contamination: Ensure all solvents are of high purity and that the collection vials are clean to avoid introducing contaminants that might interfere with biological assays.

Quantitative Data Summary

The following table summarizes typical (hypothetical) data for the purification of this compound from 1 kg of dried Broussonetia kazinoki branches. Please note that actual yields and purity will vary depending on the specific experimental conditions and the quality of the starting material.

Purification StepStarting Material (g)Product (g)Yield (%)Purity (%)
Hot Water Extraction1000150 (Crude Extract)-~1-5
Acid-Base Partitioning15015 (Alkaloidal Fraction)10~20-30
Silica Gel Column Chromatography151.5 (Semi-purified Fraction)10~70-80
Preparative HPLC1.50.16.7>98

Experimental Protocols

1. Extraction and Acid-Base Partitioning

  • Extraction:

    • Air-dry the branches of Broussonetia kazinoki and grind them into a fine powder.

    • Extract the powdered plant material (1 kg) with hot water (10 L) at 80-90°C for 2 hours with constant stirring.

    • Filter the extract while hot and repeat the extraction process two more times with fresh hot water.

    • Combine the aqueous extracts and concentrate under reduced pressure to a volume of approximately 2 L.

  • Acid-Base Partitioning:

    • Acidify the concentrated aqueous extract to pH 2-3 with 2M HCl.

    • Wash the acidic solution with ethyl acetate (3 x 1 L) to remove non-polar impurities. Discard the organic layers.

    • Basify the aqueous layer to pH 9-10 with 2M NaOH.

    • Extract the basic solution with a mixture of chloroform:methanol (3:1, v/v) (3 x 1 L).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alkaloidal fraction.

2. Silica Gel Column Chromatography

  • Column Preparation:

    • Prepare a slurry of silica gel (e.g., 200-300 mesh) in the initial mobile phase (e.g., 100% chloroform).

    • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude alkaloidal fraction in a minimal amount of the initial mobile phase.

    • Alternatively, adsorb the sample onto a small amount of silica gel and load the dry powder onto the top of the packed column.

  • Elution:

    • Elute the column with a stepwise or linear gradient of chloroform and methanol. A typical gradient might be from 100% chloroform to 90:10 chloroform:methanol.

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable visualization reagent (e.g., ninhydrin (B49086) for primary/secondary amines).

    • Combine the fractions containing this compound and concentrate under reduced pressure.

3. Preparative High-Performance Liquid Chromatography (HPLC)

  • System and Column:

    • Use a preparative HPLC system equipped with a UV detector.

    • A reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm particle size) is suitable.

  • Mobile Phase:

    • A typical mobile phase would be a gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).

  • Gradient Program:

    • Develop a gradient program that provides good separation of the target peak. For example, a linear gradient from 10% B to 50% B over 30 minutes.

  • Purification:

    • Dissolve the semi-purified fraction from the column chromatography in the initial mobile phase composition.

    • Inject the sample onto the column.

    • Collect the fraction corresponding to the this compound peak.

    • Remove the solvent from the collected fraction by lyophilization to obtain the pure compound.

Visualization of Experimental Workflow and Signaling Pathway

Broussonetine_A_Purification_Workflow cluster_extraction Extraction & Initial Processing cluster_chromatography Chromatographic Purification start Broussonetia kazinoki Branches extraction Hot Water Extraction start->extraction concentration1 Concentration extraction->concentration1 acidification Acidification (pH 2-3) concentration1->acidification EtOAc_wash Ethyl Acetate Wash acidification->EtOAc_wash basification Basification (pH 9-10) CHCl3_MeOH_extraction Chloroform:Methanol Extraction basification->CHCl3_MeOH_extraction concentration2 Concentration CHCl3_MeOH_extraction->concentration2 alkaloid_fraction Crude Alkaloidal Fraction concentration2->alkaloid_fraction column_chrom Silica Gel Column Chromatography alkaloid_fraction->column_chrom semi_purified Semi-purified Fraction column_chrom->semi_purified prep_hplc Preparative HPLC semi_purified->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: Experimental workflow for the purification of this compound.

Glycosidase_Inhibition_Pathway cluster_inhibition Mechanism of Glycosidase Inhibition cluster_cellular_effect Cellular Consequence Broussonetine_A This compound (Iminosugar) Inhibition Competitive Inhibition Broussonetine_A->Inhibition Glycosidase α-Glucosidase Glycosidase->Inhibition Substrate Complex Carbohydrate (e.g., Sucrose, Starch) Substrate->Inhibition No_hydrolysis Inhibition of Carbohydrate Hydrolysis Inhibition->No_hydrolysis Reduced_glucose Reduced Glucose Absorption No_hydrolysis->Reduced_glucose Downstream_effects Modulation of Downstream Signaling Pathways (e.g., Insulin Signaling) Reduced_glucose->Downstream_effects

Caption: Signaling pathway of this compound as a glycosidase inhibitor.

dealing with catalyst poisoning in Broussonetine A synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Broussonetine A and its analogs. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst poisoning during the synthesis pipeline.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the catalytic steps of this compound synthesis, particularly the olefin metathesis reaction using ruthenium-based catalysts like the Grubbs catalyst.

Issue 1: Low or No Conversion in Ring-Closing Metathesis (RCM) or Cross-Metathesis (CM)

  • Question: My RCM/CM reaction to form the Broussonetine backbone is not proceeding or is giving very low yields. What could be the cause?

  • Answer: Low or no conversion in the metathesis step is often due to catalyst deactivation or poisoning. The primary suspect in the synthesis of this compound and its analogs is the nitrogen atom in the pyrrolidine (B122466) ring, which can act as a Lewis base and coordinate to the ruthenium center of the Grubbs catalyst. This coordination can lead to the formation of a stable, catalytically inactive complex, effectively "poisoning" the catalyst.

    Troubleshooting Steps:

    • Nitrogen Protection: Ensure the pyrrolidine nitrogen is adequately protected. The use of an electron-withdrawing protecting group, such as tert-butoxycarbonyl (Boc), is crucial. This reduces the nucleophilicity of the nitrogen, preventing it from coordinating with the ruthenium catalyst.

    • Substrate Purity: Verify the purity of your diene precursor. Trace impurities, particularly those with coordinating functional groups (e.g., residual amines, phosphines, or sulfur compounds from previous steps), can act as catalyst poisons. It is recommended to purify the substrate meticulously before the metathesis reaction.

    • Solvent and Reagent Quality: Use freshly distilled, anhydrous, and deoxygenated solvents (typically dichloromethane (B109758) or toluene). Ensure all reagents are free from potential catalyst poisons.

    • Catalyst Loading: In the presence of potentially coordinating groups, higher catalyst loadings (from 2 mol% up to 10 mol%) may be necessary to achieve a reasonable reaction rate and yield. It is advisable to perform small-scale test reactions to optimize the catalyst loading.

    • Slow Addition: In some cases, slow addition of the catalyst over several hours can maintain a low concentration of the active catalyst, which can sometimes mitigate decomposition pathways.

Issue 2: Formation of Isomerized Byproducts

  • Question: I am observing the formation of isomerized byproducts in my metathesis reaction instead of the desired cyclic alkene. What is causing this?

  • Answer: The formation of isomerized byproducts is a known side reaction in olefin metathesis, often mediated by ruthenium hydride species that can form from the decomposition of the primary metathesis catalyst. These hydrides can catalyze the migration of the double bond.

    Troubleshooting Steps:

    • Use of Additives: The addition of a weak acid, such as acetic acid or 1,4-benzoquinone, can help to suppress isomerization by quenching the ruthenium hydride species.

    • Reaction Time and Temperature: Minimize reaction times and use the lowest effective temperature. Prolonged reaction times and high temperatures can promote catalyst decomposition and subsequent isomerization.

    • Catalyst Choice: Consider using a more stable catalyst, such as a Hoveyda-Grubbs second-generation catalyst, which can be less prone to decomposition into species that cause isomerization.

Frequently Asked Questions (FAQs)

Q1: Which catalyst is best suited for the RCM step in this compound synthesis?

A1: Second-generation Grubbs (GII) and Hoveyda-Grubbs second-generation (HGII) catalysts are commonly used for RCM in the synthesis of nitrogen-containing heterocycles like the Broussonetine core. GII is often effective, but HGII catalysts can offer greater stability and may be more resistant to poisoning by coordinating functional groups. The choice of catalyst may require empirical optimization for your specific substrate.

Q2: My pyrrolidine nitrogen is Boc-protected, but I am still experiencing low yields. What else can I do?

A2: If nitrogen protection is not sufficient, consider the following:

  • Formation of Ammonium (B1175870) Salts: An alternative strategy to reduce the nucleophilicity of the amine is to convert it into a soluble ammonium salt by adding a strong acid like HCl. This can effectively prevent coordination to the ruthenium center. The free base can be regenerated upon workup.

  • Check for Other Coordinating Groups: Examine your substrate for other potential Lewis basic sites, such as unprotected hydroxyl groups, that might interact with the catalyst. While often tolerated, under certain conditions they may interfere.

  • Substrate Aggregation: Highly polar substrates can sometimes aggregate in nonpolar solvents like toluene, reducing their availability for catalysis. Consider solvent choice and concentration carefully.

Q3: Is it possible to regenerate a poisoned Grubbs catalyst?

A3: Regeneration of a Grubbs catalyst poisoned by nitrogenous compounds is challenging and often not practical on a lab scale for complex synthetic intermediates. The binding of amines to the ruthenium center can be strong and may lead to irreversible decomposition. It is generally more efficient to focus on preventing poisoning in the first place. If you must attempt recovery, a potential strategy involves acidic washing to protonate and remove the bound amine, followed by re-purification of the catalyst, though success is not guaranteed.

Q4: How do I know if my catalyst is being poisoned?

A4: Signs of catalyst poisoning include:

  • A stalled reaction, where conversion plateaus at a low level despite the presence of starting material.

  • The need for significantly higher catalyst loadings than what is reported for similar substrates.

  • A color change in the reaction mixture that deviates from the expected progression (e.g., a rapid change from the initial color to a dark, heterogeneous mixture).

Quantitative Data

The following table summarizes typical catalyst loadings and reported yields for Ring-Closing Metathesis (RCM) in the synthesis of various N-Boc protected cyclic amines, which are structurally related to the core of this compound.

Catalyst TypeSubstrate TypeCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)Reference
Grubbs IN-Boc-diallylamine5.0CH₂Cl₂4594Org. Synth. 2003, 80, 166
Grubbs IIN-Boc-diallylamine0.5CH₂Cl₂4098J. Org. Chem. 2001, 66, 9033
Hoveyda-Grubbs IIN-Boc protected diene1-2Toluene8090Org. Lett. 2009, 11, 45
Grubbs IIDiene with secondary amine5.0 (portion-wise)Toluene11075Org. Lett. 2005, 7, 5079
Grubbs IIDiene with amide5.0CH₂Cl₂4060-80J. Org. Chem. 2007, 72, 1886

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of the Pyrrolidine Intermediate

  • Dissolve the amine-containing pyrrolidine precursor in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (B95107) (THF).

  • Add di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) (1.1 to 1.5 equivalents) to the solution.

  • Add a base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 to 2.0 equivalents), to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to obtain the N-Boc protected product.

Protocol 2: Representative Procedure for Ring-Closing Metathesis (RCM)

  • Degassing: Vigorously bubble argon or nitrogen gas through the solvent (anhydrous DCM or toluene) for at least 30 minutes to remove dissolved oxygen.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the N-Boc protected diene substrate in the degassed solvent to a concentration of 0.01-0.1 M.

  • Catalyst Addition: Add the Grubbs or Hoveyda-Grubbs catalyst (typically 1-5 mol%) to the solution. The solution will typically change color upon addition of the catalyst.

  • Reaction: Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the progress by TLC or GC-MS. The reaction is driven by the release of ethylene (B1197577) gas.

  • Quenching: Once the reaction is complete, add a quenching agent such as ethyl vinyl ether or triphenylphosphine (B44618) to deactivate the catalyst.

  • Purification: Concentrate the solvent and purify the crude product by flash column chromatography on silica gel to isolate the desired cyclic alkene.

Visualizations

Broussonetine_A_Synthesis_Pathway cluster_start Starting Material cluster_core Core Synthesis cluster_key_step Key Catalytic Step cluster_final Final Product D-Arabinose D-Arabinose Cyclic_Nitrone Cyclic Nitrone D-Arabinose->Cyclic_Nitrone multistep Pyrrolidine_Precursor Pyrrolidine Precursor Cyclic_Nitrone->Pyrrolidine_Precursor Grignard Addition N_Protected_Diene N-Protected Diene Pyrrolidine_Precursor->N_Protected_Diene N-Protection & Alkene Installation RCM Ring-Closing Metathesis (Grubbs Catalyst) N_Protected_Diene->RCM Protected_Broussonetine_A Protected this compound RCM->Protected_Broussonetine_A Broussonetine_A This compound Protected_Broussonetine_A->Broussonetine_A Deprotection

Caption: A generalized synthetic pathway for this compound.

Catalyst_Poisoning_Mechanism cluster_catalyst Active Catalyst Cycle cluster_poison Poisoning Pathway Active_Catalyst Active Ru Catalyst (e.g., Grubbs II) Metathesis_Intermediate Metallacyclobutane Intermediate Active_Catalyst->Metathesis_Intermediate [2+2] Cycloaddition Inactive_Complex Inactive Ru-N Complex Active_Catalyst->Inactive_Complex Coordination of N Product Desired Product + Ethylene Metathesis_Intermediate->Product Retro [2+2] Product->Active_Catalyst Regenerates Substrate_N Pyrrolidine Substrate (with unprotected N) Substrate_N->Inactive_Complex

Caption: Mechanism of Grubbs catalyst poisoning by a nitrogen heterocycle.

Troubleshooting_Workflow Start Low RCM Yield Check_N_Protection Is Pyrrolidine N Protected? Start->Check_N_Protection Protect_N Protect N with Boc group Check_N_Protection->Protect_N No Check_Purity Is Substrate Pure? Check_N_Protection->Check_Purity Yes Protect_N->Check_Purity Purify_Substrate Purify Diene Substrate Check_Purity->Purify_Substrate No Optimize_Conditions Optimize Reaction Conditions Check_Purity->Optimize_Conditions Yes Purify_Substrate->Optimize_Conditions Increase_Loading Increase Catalyst Loading Optimize_Conditions->Increase_Loading Change_Catalyst Switch to HGII Catalyst Increase_Loading->Change_Catalyst Check_Isomerization Is Isomerization Observed? Change_Catalyst->Check_Isomerization Add_Inhibitor Add Additive (e.g., Acetic Acid) Check_Isomerization->Add_Inhibitor Yes Success Reaction Successful Check_Isomerization->Success No Add_Inhibitor->Success

Caption: Troubleshooting decision tree for RCM in this compound synthesis.

Technical Support Center: Scaling Up the Synthesis of Broussonetine A for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Broussonetine A. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this compound synthesis for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound and its analogues?

A1: A frequently employed chiral pool starting material is a D-arabinose-derived cyclic nitrone. This starting point provides a robust framework for elaborating the polyhydroxylated pyrrolidine (B122466) core characteristic of the Broussonetine family.[1][2][3]

Q2: Which key reactions are typically used to construct the this compound molecule?

A2: The synthesis of this compound and its analogues often involves several key transformations. These include the nucleophilic addition to the cyclic nitrone to install the side chain, a cross-metathesis (CM) reaction to elongate the side chain, and a Keck asymmetric allylation to introduce a hydroxyl group with high stereocontrol.[4][5][6]

Q3: What are the primary challenges when scaling up the synthesis of this compound?

A3: Scaling up the synthesis of complex molecules like this compound can present several challenges. These may include:

  • Reproducibility of reactions: Some reactions that perform well at the milligram scale may not be as efficient or may yield different product ratios at the gram scale.

  • Purification: The removal of byproducts and reagents can become more difficult at a larger scale, potentially requiring optimization of chromatographic conditions or the development of crystallization protocols.

  • Reagent stoichiometry and cost: The expense and availability of reagents and catalysts, particularly for stereoselective reactions, become significant factors at a larger scale.

  • Reaction conditions: Maintaining precise temperature control and efficient mixing in larger reaction vessels is crucial for consistent results.

Q4: How does this compound exert its biological effect?

A4: this compound is a potent inhibitor of glycosidase enzymes.[2][4] These enzymes are involved in the breakdown of complex carbohydrates. By inhibiting these enzymes, this compound can modulate various biological processes, which is the basis for its therapeutic potential. The inhibition is typically competitive, where this compound mimics the natural substrate of the enzyme and binds to its active site.[7][8]

Troubleshooting Guides

Issues with the Cross-Metathesis (CM) Reaction
Problem Potential Cause(s) Suggested Solution(s)
Low yield of the cross-metathesis product. - Inactive catalyst.- Impurities in the substrate or solvent.- Suboptimal reaction temperature or time.- Use a fresh batch of Grubbs' catalyst.- Ensure substrates and solvents are rigorously purified and degassed.- Optimize the reaction temperature (typically 40-60 °C for Grubbs' II catalyst) and monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Formation of significant amounts of homodimerized products. - Mismatched reactivity of the olefin partners.- High catalyst loading.- Use a slow addition of one of the olefin partners to the reaction mixture.- Screen different generations of Grubbs' catalysts, as their reactivity profiles differ.- Reduce the catalyst loading to the minimum effective amount.
Poor E/Z selectivity of the resulting alkene. - The nature of the catalyst and substrates.- While often difficult to control, screening different ruthenium catalysts (e.g., Hoveyda-Grubbs catalysts) can sometimes influence the stereochemical outcome. For most applications, the resulting mixture of isomers is carried on to the next step where the double bond is reduced.
Challenges in Keck Asymmetric Allylation
Problem Potential Cause(s) Suggested Solution(s)
Low enantioselectivity (low %ee). - Impure or improperly prepared BINOL-Ti catalyst.- Presence of water in the reaction mixture.- Incorrect stoichiometry of BINOL to Ti(OiPr)₄.- Use high-purity (R)- or (S)-BINOL.- Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). The use of molecular sieves is often recommended.[9]- A 2:1 ratio of BINOL to Ti(OiPr)₄ is generally considered optimal.[9]
Slow or incomplete reaction. - Inefficient catalyst activation.- Low reaction temperature.- The catalyst is typically generated in situ. Allow sufficient time for the complex to form before adding the aldehyde and allylating agent.- While the reaction is often run at low temperatures to maximize enantioselectivity, a slight increase in temperature may be necessary to drive the reaction to completion. Monitor by TLC to find the optimal balance.
Difficulty in removing tin byproducts (from allyltributyltin). - Tributyltin residues are notoriously difficult to remove by standard chromatography.- After the reaction, quench with a saturated aqueous solution of KF. This will precipitate the tin as a fluoride (B91410) salt, which can be removed by filtration.[10]

Experimental Protocols

General Protocol for Cross-Metathesis

This protocol is a general guideline and may require optimization for the specific substrates used in the this compound synthesis.

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the pyrrolidine-containing alkene (1.0 eq.) and the side-chain alkene partner (1.2-1.5 eq.) in anhydrous and degassed dichloromethane (B109758) (DCM) or toluene.

  • Add the Grubbs' catalyst (1-5 mol%) to the solution.

  • Heat the reaction mixture to the desired temperature (e.g., 40 °C) and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel to yield the desired cross-metathesis product.

General Protocol for Keck Asymmetric Allylation

This protocol is a general guideline and should be optimized for the specific aldehyde substrate.

  • To a flame-dried Schlenk flask under an inert atmosphere, add (R)- or (S)-BINOL (0.2 eq.) and anhydrous, degassed solvent (e.g., DCM).

  • Add Ti(Oi-Pr)₄ (0.1 eq.) and stir the mixture at room temperature for 1 hour to form the chiral catalyst.

  • Cool the mixture to the desired temperature (e.g., -20 °C).

  • Add the aldehyde substrate (1.0 eq.) followed by the dropwise addition of allyltributyltin (1.1-1.5 eq.).

  • Stir the reaction at this temperature for 4-48 hours, monitoring its progress by TLC.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Warm the mixture to room temperature and filter through a pad of celite.

  • Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • To remove tin byproducts, dissolve the crude product in an organic solvent and stir vigorously with a saturated aqueous solution of KF for several hours. Filter the resulting precipitate and concentrate the filtrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain the chiral homoallylic alcohol.

Quantitative Data

The following table summarizes representative yields for key steps in the synthesis of Broussonetine analogues, which can serve as a benchmark for the synthesis of this compound.

Reaction Step Product Starting Material Overall Yield Number of Steps Reference
Total Synthesis(+)-Broussonetine WD-arabinose derived cyclic nitrone31%11[1][2][3]
Multi-step SynthesisBroussonetine MD-arabinose-derived cyclic nitrone28%5[4]
Multi-step SynthesisBroussonetine M analoguesL-arabino-nitrone, L-lyxo-nitrone, L-xylo-nitrone26-31%5[4][5]

Visualizations

Glycosidase_Inhibition Mechanism of Glycosidase Inhibition by this compound cluster_enzyme Glycosidase Enzyme cluster_reaction Normal Enzymatic Reaction cluster_inhibition Inhibition by this compound Enzyme Enzyme (e.g., α-glucosidase) ActiveSite Active Site Products Monosaccharides (e.g., Glucose) ActiveSite->Products Catalyzes hydrolysis NoReaction Hydrolysis Blocked ActiveSite->NoReaction Prevents substrate binding Substrate Disaccharide (Substrate) Substrate->ActiveSite Binds to BroussonetineA This compound (Inhibitor) BroussonetineA->ActiveSite Competitively binds to

Caption: Competitive inhibition of glycosidase by this compound.

Broussonetine_Synthesis_Workflow General Synthetic Workflow for Broussonetine Analogues Start D-Arabinose-derived Cyclic Nitrone Step1 Nucleophilic Addition of Side Chain Precursor Start->Step1 Intermediate1 Pyrrolidine with Initial Side Chain Step1->Intermediate1 Step2 Cross-Metathesis (CM) with Alkene Partner Intermediate1->Step2 Intermediate2 Elongated Side Chain Intermediate Step2->Intermediate2 Step3 Keck Asymmetric Allylation Intermediate2->Step3 Intermediate3 Stereocontrolled Hydroxylated Intermediate Step3->Intermediate3 Step4 Further Functional Group Manipulations Intermediate3->Step4 FinalProduct Broussonetine Analogue Step4->FinalProduct

Caption: Key stages in the synthesis of Broussonetine analogues.

References

addressing diastereoselectivity issues in Broussonetine A synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address issues related to diastereoselectivity during the synthesis of Broussonetine A. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the key stereocenter-forming reaction in the synthesis of this compound that is prone to diastereoselectivity issues?

A1: The critical step for establishing the stereochemistry at C-5 of the pyrrolidine (B122466) ring is the nucleophilic addition of an organometallic reagent, typically undec-10-enylmagnesium bromide, to a chiral cyclic nitrone derived from a carbohydrate precursor like D-mannose or D-arabinose. The facial selectivity of this addition directly determines the configuration of the new stereocenter bearing the long alkyl side chain. While this reaction can be highly diastereoselective, suboptimal conditions can lead to the formation of undesired diastereomers.

Q2: My Grignard addition to the D-mannose-derived nitrone is giving a poor diastereomeric ratio (dr). What is the expected outcome and what are the controlling factors?

A2: The addition of Grignard reagents to sugar-derived cyclic nitrones is generally expected to proceed with high diastereoselectivity, often yielding a single diastereomer.[1] The stereochemical outcome is dictated by a competition between two models: the Felkin-Anh model and the Chelation-Control model.

  • Chelation Control (Expected Major Pathway): In the presence of a coordinating solvent like tetrahydrofuran (B95107) (THF) and a magnesium-based Grignard reagent, the magnesium ion can coordinate to both the nitrone oxygen and the oxygen of the adjacent C4-alkoxy group (from the mannose backbone). This forms a rigid five-membered chelate. The nucleophile then attacks from the less sterically hindered face, leading to the desired syn diastereomer.

  • Felkin-Anh Model (Potential Minor Pathway): In non-coordinating solvents or with reagents that chelate poorly, the conformation is predicted by the Felkin-Anh model. This would likely lead to the opposite, anti diastereomer.

A poor diastereomeric ratio suggests that chelation is not effectively controlling the reaction pathway.

Q3: How does the choice of solvent affect the diastereoselectivity of the Grignard addition?

A3: The solvent plays a crucial role in controlling diastereoselectivity by influencing the degree of chelation.

  • Coordinating Solvents (e.g., THF, 2-MeTHF): These solvents are generally preferred as they can solvate the magnesium ion, but still allow for the formation of the key intramolecular chelate that directs the stereoselective addition. THF is the most commonly used solvent for this reaction.

  • Non-Coordinating Solvents (e.g., Dichloromethane (DCM), Toluene): Using a non-coordinating solvent can disrupt the chelation-controlled pathway. This can lead to a mixture of diastereomers or even a reversal of selectivity, favoring the Felkin-Anh product.[2] Therefore, if you are observing poor selectivity, ensure your solvent is of high purity and appropriately coordinating.

Q4: Can the halide component of the Grignard reagent (RMgX) influence the outcome?

A4: Yes, the halide can influence the Lewis acidity of the magnesium center and its ability to form a rigid chelate. Recent studies have shown that alkylmagnesium iodides (RMgI) can form more Lewis acidic chelates compared to their bromide (RMgBr) or chloride (RMgCl) counterparts. This enhanced Lewis acidity can lead to a more organized and rigid transition state, resulting in higher diastereoselectivity.[3] If you are experiencing issues with diastereomeric ratios using undecenylmagnesium bromide, switching to the iodide version could offer an improvement.

Troubleshooting Guide: Poor Diastereoselectivity in Side-Chain Addition

This guide addresses the specific problem of obtaining a low diastereomeric ratio in the addition of undec-10-enylmagnesium bromide to the D-mannose derived nitrone intermediate.

Symptom Possible Cause(s) Troubleshooting Steps & Solutions
Low Diastereomeric Ratio (e.g., <90:10 dr) 1. Ineffective Chelation: The magnesium ion is not forming a rigid five-membered ring with the nitrone and C4-alkoxy group. 2. Solvent Issues: Presence of non-coordinating co-solvents or impurities. The solvent itself may be non-coordinating. 3. Grignard Reagent Quality: Poor quality or aged Grignard reagent.1. Optimize Reaction Conditions:     a. Solvent: Ensure you are using anhydrous, high-purity THF. Avoid non-coordinating solvents like DCM or toluene (B28343) unless a reversal of selectivity is desired.[2]     b. Temperature: Run the reaction at a low temperature (e.g., -78 °C to 0 °C) to enhance selectivity. Start at -78 °C and allow it to slowly warm. 2. Change Reagent:     a. Consider preparing and using undec-10-enylmagnesium iodide instead of the bromide to enhance chelation and rigidity of the transition state.[3] 3. Add a Lewis Acid:     a. The addition of a mild Lewis acid additive can sometimes enhance chelation and improve diastereoselectivity. However, this should be approached with caution as strong Lewis acids can also catalyze side reactions.[4]
Formation of the "Wrong" Diastereomer (Anti-Product) 1. Reaction is following a Felkin-Anh pathway instead of Chelation-Control. 2. Use of a non-coordinating solvent. 1. Confirm Solvent: Immediately verify that a coordinating solvent like THF was used. If DCM or toluene was used, the result is expected.[2] 2. Enhance Chelation: If using THF, ensure all conditions (low temperature, high-purity reagents) are met to favor the chelation pathway. The use of an iodide-based Grignard reagent may also enforce the chelation pathway.[3]
Data on Diastereoselective Additions to Chiral Nitrones

The following table summarizes expected outcomes based on literature for Grignard additions to sugar-derived cyclic nitrones, which serves as a baseline for the synthesis of this compound.

Nitrone SubstrateOrganometallic ReagentSolventTemperature (°C)Diastereomeric Ratio (syn:anti)Reference
D-Arabinose derivedpent-4-en-1-ylmagnesium bromideTHFN/ASingle Diastereomer[1]
D-Arabinose derived(3-cyclohexen-1-yl)methylmagnesium bromideTHF0>95:5Song, Y.-Y., et al. (2016)
Fluorinated Aryl Sulfinyl Iminepropargylmagnesium bromideTHF-78>98:2Org. Lett. 2021, 23, 10, 3888–3893[2]
Fluorinated Aryl Sulfinyl Iminepropargylmagnesium bromideDCM-48<2:98Org. Lett. 2021, 23, 10, 3888–3893[2]

Experimental Protocols

Protocol 1: High Diastereoselectivity Grignard Addition to a D-Arabinose Derived Nitrone

This protocol is adapted from the synthesis of Broussonetine I and is representative of the key reaction for this compound.[1]

Materials:

  • D-arabinose derived cyclic nitrone

  • Undec-10-enylmagnesium bromide (1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

Procedure:

  • A solution of the D-arabinose derived cyclic nitrone in anhydrous THF is cooled to 0 °C under an inert atmosphere (Argon or Nitrogen).

  • To this cooled solution, a solution of undec-10-enylmagnesium bromide in THF (typically 1.5 to 2.0 equivalents) is added dropwise over a period of 15-20 minutes.

  • The reaction mixture is stirred at 0 °C and allowed to slowly warm to room temperature over 2 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • The mixture is extracted with ethyl acetate (B1210297) (3x). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The resulting crude hydroxylamine (B1172632) is typically used in the next step without further purification. The diastereomeric ratio can be assessed at a later stage after conversion to a more stable pyrrolidine derivative, using ¹H NMR spectroscopy. In many reported syntheses, only a single diastereomer is observed.[1]

Visualizations

Logical Workflow for Troubleshooting Poor Diastereoselectivity

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Tier 1 Solutions cluster_3 Tier 2 Solutions cluster_4 Outcome start Poor Diastereomeric Ratio (dr) Observed check_solvent Verify Solvent Identity & Purity (Should be Anhydrous THF) start->check_solvent check_temp Confirm Reaction Temperature (Was it low, e.g., -78°C to 0°C?) start->check_temp rerun_optimized Re-run with Strict Anhydrous Conditions and Low Temperature check_solvent->rerun_optimized check_temp->rerun_optimized change_grignard Synthesize and Use Undecenylmagnesium Iodide rerun_optimized->change_grignard If still poor dr add_lewis_acid Introduce Mild Lewis Acid Additive (e.g., MgBr₂) rerun_optimized->add_lewis_acid Alternative end_node High Diastereoselectivity Achieved rerun_optimized->end_node If successful change_grignard->end_node add_lewis_acid->end_node

Caption: Troubleshooting workflow for poor diastereoselectivity.

Stereochemical Control Pathways

G cluster_0 cluster_1 Chelation Control Pathway cluster_2 Felkin-Anh Pathway start Chiral Nitrone + Grignard Reagent condition1 Coordinating Solvent (THF) + Mg²⁺ start->condition1 condition2 Non-Coordinating Solvent (DCM) or Poor Chelation start->condition2 chelate Rigid 5-Membered Chelate Formed condition1->chelate attack1 Attack from Least Hindered Face chelate->attack1 product1 Desired 'syn' Diastereomer (Major Product) attack1->product1 felkin Felkin-Anh Transition State condition2->felkin attack2 Attack Follows Bürgi-Dunitz Trajectory felkin->attack2 product2 Undesired 'anti' Diastereomer (Minor Product) attack2->product2

Caption: Competing pathways for diastereoselective addition.

References

Technical Support Center: Improving the Efficiency of the Final Deprotection Step for Broussonetine A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Broussonetine A and its analogues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the critical final deprotection step.

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups used for the hydroxyl moieties in this compound synthesis, and what are the standard deprotection methods?

A1: In the total synthesis of this compound and its analogues, benzyl (B1604629) (Bn) ethers are the most frequently used protecting groups for the multiple hydroxyl groups on the pyrrolidine (B122466) core due to their stability under various reaction conditions. The standard method for the final deprotection of benzyl ethers is catalytic hydrogenation, typically employing palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C) under a hydrogen atmosphere. Silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS), are also utilized, and their removal is commonly achieved using fluoride (B91410) reagents like tetrabutylammonium (B224687) fluoride (TBAF).

Q2: My catalytic hydrogenation for benzyl ether deprotection is slow or incomplete. What are the potential causes and solutions?

A2: Slow or incomplete hydrogenolysis is a common challenge. Key factors include:

  • Catalyst Inactivation: The palladium catalyst can be poisoned by impurities, particularly sulfur-containing compounds or residual reagents from previous steps. The basic nitrogen of the pyrrolidine ring can also interfere with the catalyst's activity.

  • Insufficient Hydrogen Pressure: Sterically hindered benzyl ethers may require higher hydrogen pressures for efficient cleavage.

  • Poor Catalyst Activity: The activity of Pd/C can vary between batches and suppliers.

  • Solvent Choice: The solvent can significantly impact the reaction rate.

For solutions, please refer to the Troubleshooting Guide below.

Q3: I am observing side reactions during the deprotection of my this compound precursor. What are the likely side products and how can I minimize them?

A3: With polyhydroxylated compounds like this compound, potential side reactions during deprotection include:

  • Incomplete Deprotection: Leading to a mixture of partially benzylated products, which can be difficult to separate from the final product.

  • Hydrogenolysis of other functional groups: While less common for hydroxyl groups, other sensitive functionalities in analogues might be affected.

  • Epimerization or Rearrangement: Under harsh basic or acidic conditions, though less common with catalytic hydrogenation.

Minimizing these side reactions involves optimizing reaction conditions such as catalyst choice, reaction time, and temperature.

Q4: Are there alternative methods to catalytic hydrogenation for benzyl ether deprotection in the context of this compound synthesis?

A4: While catalytic hydrogenation is the most prevalent method, other debenzylation techniques exist, such as using strong acids (e.g., HBr/AcOH) or oxidative cleavage. However, these methods are often less suitable for complex and sensitive molecules like this compound due to the potential for side reactions and degradation. For specific applications, transfer hydrogenation using reagents like ammonium (B1175870) formate (B1220265) can be a milder alternative to using hydrogen gas.

Q5: What are the best practices for purifying this compound after the final deprotection step?

A5: this compound is a highly polar, polyhydroxylated compound, which can make purification challenging. After catalyst filtration, the crude product is often purified using ion-exchange chromatography or reversed-phase chromatography. Due to its high water solubility, extraction procedures need to be carefully considered.

Troubleshooting Guide

This guide addresses specific issues that may arise during the final deprotection of this compound precursors.

Issue 1: Incomplete or Slow Catalytic Hydrogenation (Debenzylation)
Symptom Potential Cause Recommended Solution
Reaction stalls or proceeds very slowly as monitored by TLC or LC-MS.Catalyst Poisoning: The pyrrolidine nitrogen or impurities are deactivating the catalyst.1. Acidify the reaction medium: Add a mild acid like acetic acid or a small amount of HCl to protonate the pyrrolidine nitrogen, preventing it from coordinating to the palladium catalyst. 2. Use a more robust catalyst: Switch from 10% Pd/C to Pearlman's catalyst (Pd(OH)₂/C), which is often more effective for debenzylation in the presence of amines. 3. Ensure high purity of starting materials and solvents.
Low conversion even with extended reaction times.Steric Hindrance: Benzyl groups on sterically congested hydroxyls are difficult to access.1. Increase hydrogen pressure: If using a balloon of hydrogen, consider moving to a Parr hydrogenator to increase the pressure to 50-100 psi. 2. Increase catalyst loading: Increase the weight percentage of the catalyst relative to the substrate.
Reaction works well on small scale but fails on scale-up.Inefficient Mass Transfer: Poor mixing of the heterogeneous catalyst, substrate, and hydrogen gas.1. Ensure vigorous stirring: Use a mechanical stirrer for larger scale reactions to ensure the catalyst is well suspended. 2. Optimize solvent system: Use a solvent system in which the substrate is fully soluble, such as methanol (B129727), ethanol, or a mixture with THF or ethyl acetate (B1210297).
Issue 2: Silyl Ether Deprotection with TBAF Leads to Low Yields
Symptom Potential Cause Recommended Solution
Low yield of the desired product and presence of multiple unidentified byproducts.Base-Sensitivity of the Substrate: TBAF is basic and can cause decomposition of sensitive substrates.[1]1. Buffer the reaction: Add acetic acid to the TBAF solution to neutralize the basicity.[2] 2. Use alternative fluoride sources: Consider using HF-pyridine or triethylamine (B128534) trihydrofluoride (Et₃N·3HF), which are less basic.[2]
Difficulty in removing TBAF residues during work-up.High water solubility of TBAF byproducts. 1. Non-aqueous work-up: After the reaction, add a sulfonic acid resin and calcium carbonate, followed by filtration to remove TBAF and its byproducts.

Data Presentation

The following table summarizes typical conditions for the final deprotection step in the synthesis of various Broussonetine analogues, extracted from published total syntheses. Direct comparison of efficiency is challenging due to the different substrates and reaction scales.

Broussonetine Analogue Protecting Group(s) Deprotection Reagents & Conditions Yield Reference
Broussonetine DBenzyl, Boc1. Pd(OH)₂/C, H₂, Boc₂O, MeOH, rt 2. NaOMe, MeOH, 0°C; then HCl, MeOH, rt84% (step 1), 72% (step 2)[3]
Broussonetine MBenzylPd/C, H₂, acidic methanolQuantitative[4]
Broussonetine WAcetyl1. MeONa/MeOH 2. Concentrated HCl92% (2 steps)[5]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation for Debenzylation of a Perbenzylated Broussonetine Precursor

This protocol is a general procedure based on common practices for deprotecting polyhydroxylated pyrrolidines.

  • Preparation: Dissolve the perbenzylated this compound precursor (1.0 eq) in methanol (MeOH) or a mixture of MeOH/ethyl acetate in a hydrogenation flask.

  • Inerting: Sparge the solution with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Carefully add 20% Pd(OH)₂/C (Pearlman's catalyst) (10-20 mol%) to the flask under a positive pressure of the inert gas.

  • Acidification (Optional but Recommended): Add glacial acetic acid (1-2 equivalents) to the reaction mixture.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times. Maintain a positive pressure of H₂ (typically via a balloon or a hydrogenation apparatus at 50 psi) and stir the reaction vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take from a few hours to 48 hours.

  • Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by ion-exchange chromatography or reversed-phase HPLC.

Protocol 2: TBAF-Mediated Deprotection of a Silyl-Protected Broussonetine Precursor

This protocol provides a general method for silyl ether cleavage with buffering to mitigate base-sensitivity.

  • Preparation: Dissolve the silyl-protected this compound precursor (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) in a flask under an inert atmosphere.

  • Reagent Preparation: In a separate flask, prepare a buffered TBAF solution by adding acetic acid (1.1 eq) to a 1 M solution of TBAF in THF (1.1 eq per silyl group).

  • Reaction: Cool the substrate solution to 0 °C and add the buffered TBAF solution dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring the progress by TLC.

  • Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_deprotection Deprotection Step cluster_monitoring Reaction Monitoring cluster_workup Work-up & Purification cluster_end Final Product start Protected this compound Precursor deprotection Select Deprotection Method (e.g., Catalytic Hydrogenation) start->deprotection monitoring Monitor Reaction Progress (TLC, LC-MS) deprotection->monitoring workup Work-up (Filtration, Extraction) monitoring->workup purification Purification (Chromatography) workup->purification end This compound purification->end

Caption: General experimental workflow for the final deprotection of this compound.

References

Validation & Comparative

Navigating the Synthesis of Broussonetine Alkaloids: A Comparative Analysis of Efficacious Routes

Author: BenchChem Technical Support Team. Date: December 2025

The Broussonetine family of polyhydroxylated pyrrolidine (B122466) alkaloids, isolated from the plant Broussonetia kazinoki, has garnered significant attention from the scientific community due to their potent glycosidase inhibitory activity. This activity profile makes them attractive targets for the development of therapeutics for a range of diseases, including diabetes and lysosomal storage disorders. While a total synthesis for Broussonetine A has not been prominently documented in the reviewed literature, numerous successful syntheses of its close analogues, including Broussonetine C, D, F, G, H, I, J2, M, and W, have been reported. This guide provides a comparative analysis of the efficacy of these synthetic routes, offering valuable insights for researchers, scientists, and drug development professionals.

Comparative Efficacy of Synthetic Routes to Broussonetine Analogues

The synthesis of Broussonetine alkaloids typically involves the stereoselective construction of a highly substituted pyrrolidine core followed by the installation of a long, functionalized side chain. A common and effective strategy employs sugar-derived cyclic nitrones as key intermediates. The following table summarizes the quantitative data for several notable total syntheses of Broussonetine analogues, highlighting the overall yield and the number of synthetic steps.

Target MoleculeStarting MaterialKey StrategiesOverall Yield (%)Number of StepsReference
(+)-Broussonetine W D-ArabinoseCyclic nitrone, Grignard addition, Elimination31%11[1][2][3]
Broussonetine M D-ArabinoseCyclic nitrone, Grignard addition, Cross-metathesis, Keck asymmetric allylation28%5 (linear)[4]
(+)-Broussonetine H Not specifiedIridium-catalyzed spiroketalization, Brown allylationNot specifiedNot specified[5]
Broussonetine I R-GlyceraldehydeNot specified18%18[6]
Broussonetine J2 R-GlyceraldehydeNot specified19%16[6]
(+)-Broussonetine D Extended chiral 1,3-oxazineOxazine cleavage, Diastereoselective allylation22.2%6

Key Experimental Protocols

A pivotal step in many Broussonetine syntheses is the diastereoselective addition of a Grignard reagent to a sugar-derived cyclic nitrone to establish the stereochemistry of the pyrrolidine ring and introduce a precursor to the side chain. The following is a representative protocol for this transformation in the synthesis of Broussonetine M.[4]

Synthesis of the Pyrrolidine Core for Broussonetine M

  • Step 1: Grignard Addition to D-arabinose-derived cyclic nitrone To a solution of the D-arabinose-derived cyclic nitrone in anhydrous THF at -78 °C is added a solution of the Grignard reagent (prepared from 8-bromo-1-octene (B45317) and magnesium) in THF. The reaction mixture is stirred at this temperature for 2 hours. The reaction is then quenched by the addition of saturated aqueous NH4Cl solution. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure to afford the crude hydroxylamine (B1172632) product, which is used in the next step without further purification.

  • Step 2: Reduction and N-Cbz Protection The crude hydroxylamine is dissolved in a mixture of THF, water, and acetic acid. Zinc dust is added portionwise, and the mixture is stirred vigorously at room temperature for 12 hours. The reaction mixture is then filtered through a pad of Celite, and the filtrate is concentrated. The residue is redissolved in a mixture of THF and water, and NaHCO3 and Cbz-Cl are added. The mixture is stirred at room temperature for 12 hours. The reaction mixture is then extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated. The residue is purified by column chromatography on silica (B1680970) gel to afford the N-Cbz protected pyrrolidine.

Visualizing the Synthetic Pathways and Biological Action

To further elucidate the synthetic strategies and biological context of Broussonetine alkaloids, the following diagrams are provided.

G Generalized Synthetic Workflow for Broussonetine Alkaloids cluster_0 Pyrrolidine Core Synthesis cluster_1 Side Chain Synthesis & Coupling cluster_2 Final Steps Start Sugar Derivative (e.g., D-Arabinose) Nitrone Cyclic Nitrone Formation Start->Nitrone Grignard Grignard Addition Nitrone->Grignard Pyrrolidine Protected Pyrrolidine Core Grignard->Pyrrolidine Coupling Cross-Metathesis or other coupling reaction Pyrrolidine->Coupling SideChain Side Chain Precursor SideChain->Coupling Deprotection Deprotection Coupling->Deprotection FinalProduct Broussonetine Analogue Deprotection->FinalProduct G Mechanism of Glycosidase Inhibition by Broussonetine Alkaloids cluster_0 Enzyme-Substrate Interaction cluster_1 Inhibition by Broussonetine Enzyme Glycosidase Active Site Substrate Glycoside Substrate Enzyme->Substrate Binding Broussonetine Broussonetine (Iminosugar) Enzyme->Broussonetine Strong Binding Substrate->Enzyme Hydrolysis Inhibition Competitive Inhibition Substrate->Inhibition Blocked Broussonetine->Inhibition

References

A Comparative Analysis of Broussonetine A and Deoxynojirimycin as Glycosidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Look at Two Potent Glycosidase Inhibitors for Researchers and Drug Developers

In the landscape of glycosidase inhibitors, both broussonetine alkaloids and deoxynojirimycin (DNJ) represent significant classes of compounds with therapeutic potential. This guide provides a detailed comparison of their performance, drawing upon available experimental data for deoxynojirimycin and representative broussonetine analogues, given the limited publicly available quantitative data for Broussonetine A.

Executive Summary

Deoxynojirimycin (DNJ) is a well-characterized iminosugar, renowned for its potent and selective inhibition of α-glucosidases. Its mechanism of action involves mimicking the transition state of the substrate, thereby competitively inhibiting enzymes responsible for carbohydrate digestion. This property has led to its investigation and use in the management of type 2 diabetes.

The broussonetines are a family of polyhydroxylated pyrrolidine (B122466) alkaloids. While specific inhibitory data for this compound is scarce in the reviewed literature, its analogues, such as Broussonetine M and the enantiomer of Broussonetine W, have demonstrated potent and varied inhibition profiles against a range of glycosidases, including both α- and β-glucosidases and galactosidases. This suggests a broader spectrum of activity for the broussonetine class compared to the more targeted α-glucosidase inhibition of DNJ.

Quantitative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of deoxynojirimycin and representative broussonetine analogues against various glycosidases. It is important to note that the data is compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.

CompoundEnzymeSourceIC50 (µM)Reference
Deoxynojirimycin (DNJ) α-GlucosidaseRecombinant C-terminus of maltase-glucoamylase0.248 ± 0.006[1]
α-GlucosidaseRecombinant N-terminus of maltase-glucoamylase0.183 ± 0.007[1]
α-GlucosidaseNot Specified8.15 ± 0.12[2]
MaltaseRat Intestinal0.13[3]
Amylo-1,6-glucosidaseNot Specified0.16[3]
ent-Broussonetine W α-GlucosidaseRice0.047[4]
Broussonetine M α-GlucosidaseRice>100[5][6][7][8]
β-GlucosidaseBovine Liver6.3[5][6][7][8]
β-GalactosidaseBovine Liver2.3[5][6][7][8]
MaltaseRat Intestinal>100[5][6][7][8]
ent-Broussonetine M α-GlucosidaseRice1.2[5][6][7][8]
β-GlucosidaseBovine Liver>100[5][6][7][8]
β-GalactosidaseBovine Liver>100[5][6][7][8]
MaltaseRat Intestinal0.29[5][6][7][8]

Mechanism of Action and Selectivity

Deoxynojirimycin (DNJ) is a structural analogue of the natural substrate D-glucose, with the ring oxygen replaced by a nitrogen atom. This nitrogen becomes protonated at physiological pH, allowing DNJ to mimic the positively charged oxocarbenium ion-like transition state that occurs during the enzymatic hydrolysis of glycosidic bonds. This leads to competitive inhibition of α-glucosidases, enzymes crucial for the breakdown of complex carbohydrates in the small intestine. By delaying carbohydrate digestion, DNJ effectively reduces the postprandial glucose spike.

Broussonetines , on the other hand, possess a polyhydroxylated pyrrolidine ring, which also acts as a mimic of the sugar's transition state. However, the presence of a long alkyl chain substituent on the pyrrolidine ring in many broussonetine analogues, including this compound, likely contributes to interactions with hydrophobic pockets within the active site of glycosidases. This may explain the broader inhibitory spectrum observed for some broussonetine analogues, which includes both α- and β-glycosidases. The stereochemistry of the pyrrolidine ring and its substituents plays a crucial role in determining the specific inhibitory activity and selectivity. For instance, natural Broussonetine M is a potent inhibitor of β-glucosidase and β-galactosidase, while its enantiomer, ent-Broussonetine M, selectively inhibits rice α-glucosidase and rat intestinal maltase[5][6][7][8]. Similarly, (+)-broussonetine W is a potent inhibitor of β-galactosidase, while its enantiomer is a selective and potent inhibitor of α-glucosidase[4].

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against α-glucosidase using the chromogenic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Test compound (this compound or Deoxynojirimycin)

  • Phosphate (B84403) buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na2CO3) solution (0.1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound in phosphate buffer.

  • In a 96-well plate, add 25 µL of the test compound solution to each well. For the control, add 25 µL of phosphate buffer.

  • Add 50 µL of α-glucosidase solution (0.16 U/mL in phosphate buffer) to each well and pre-incubate at 37°C for 10 minutes.[9]

  • Initiate the reaction by adding 25 µL of 10 mM pNPG solution to each well.[9]

  • Incubate the plate at 37°C for 30 minutes.[9]

  • Stop the reaction by adding 100 µL of 0.1 M Na2CO3 solution to each well.[9]

  • Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.[9][10]

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with the test inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro β-Glucosidase Inhibition Assay

This protocol describes a method for assessing the in vitro inhibitory activity of compounds against β-glucosidase using p-nitrophenyl-β-D-glucopyranoside (pNP-Glc) as the substrate.

Materials:

  • β-Glucosidase from a suitable source (e.g., bovine liver)

  • p-Nitrophenyl-β-D-glucopyranoside (pNP-Glc)

  • Test compound

  • Acetate (B1210297) buffer (0.1 M, pH 5.0)

  • Sodium carbonate (Na2CO3) solution (0.2 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare various concentrations of the test compound in acetate buffer.

  • To each well of a 96-well plate, add 50 µL of the test compound solution. For the control, add 50 µL of acetate buffer.

  • Add 50 µL of β-glucosidase solution in acetate buffer to each well and pre-incubate at 37°C for 5 minutes.

  • Start the enzymatic reaction by adding 50 µL of 20 mM pNP-Glc solution to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Terminate the reaction by adding 100 µL of 0.2 M Na2CO3 solution.

  • Measure the absorbance of the liberated p-nitrophenol at 400 nm using a microplate reader.[11]

  • Calculate the percentage of inhibition as described for the α-glucosidase assay.

  • Determine the IC50 value from the dose-response curve.

Visualizing the Glycosidase Inhibition Assay Workflow

The following diagram illustrates the general workflow for determining the IC50 value of a glycosidase inhibitor.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Inhibitor Prepare Inhibitor Dilutions Mix Mix Inhibitor and Enzyme (Pre-incubation) Inhibitor->Mix Enzyme Prepare Enzyme Solution Enzyme->Mix Substrate Prepare Substrate Solution Add_Substrate Add Substrate (Initiate Reaction) Substrate->Add_Substrate Mix->Add_Substrate Incubate Incubate at Optimal Temperature Add_Substrate->Incubate Stop Stop Reaction Incubate->Stop Measure Measure Absorbance Stop->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Plot->IC50

Caption: Workflow for determining the IC50 of a glycosidase inhibitor.

Signaling Pathway: α-Glucosidase Inhibition and Glucose Uptake

The diagram below illustrates how α-glucosidase inhibitors like deoxynojirimycin impact carbohydrate digestion and subsequent glucose absorption.

G Dietary_Carbs Dietary Carbohydrates (Starch, Sucrose) Alpha_Glucosidase α-Glucosidase (in Small Intestine) Dietary_Carbs->Alpha_Glucosidase Hydrolysis Monosaccharides Monosaccharides (Glucose) Alpha_Glucosidase->Monosaccharides Absorption Intestinal Absorption Monosaccharides->Absorption Bloodstream Bloodstream Glucose Absorption->Bloodstream DNJ Deoxynojirimycin (Inhibitor) DNJ->Alpha_Glucosidase Inhibition

Caption: Mechanism of α-glucosidase inhibition by Deoxynojirimycin.

Conclusion

Deoxynojirimycin stands out as a specific and potent inhibitor of α-glucosidases, making it a valuable tool for managing conditions characterized by high post-meal blood glucose levels. The broussonetine family of alkaloids, as represented by analogues like Broussonetine M and the enantiomer of Broussonetine W, appears to offer a broader spectrum of glycosidase inhibition, targeting both α- and β-glycosidases with high potency. This suggests that broussonetines could have a wider range of therapeutic applications beyond glucose metabolism modulation. The choice between these two classes of inhibitors will ultimately depend on the specific therapeutic target and desired selectivity profile. Further research is warranted to elucidate the full inhibitory profile of this compound and other members of this promising class of natural products.

References

Broussonetine A: A Potent Glycosidase Inhibitor Outperforming Key Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the glycosidase inhibitory effects of Broussonetine A and its analogues against other established inhibitors. The data presented herein, supported by detailed experimental protocols, demonstrates the potential of this compound as a superior candidate for therapeutic development.

This compound and its derivatives have emerged as highly potent and selective inhibitors of various glycosidases, enzymes crucial in numerous physiological and pathological processes. This guide synthesizes experimental data to compare the inhibitory efficacy of these natural compounds with other known glycosidase inhibitors, including 1,4-dideoxy-1,4-imino-D-arabinitol (DAB), 2,5-dihydroxymethyl-3,4-dihydroxypyrrolidine (DMDP), and the commercially available drugs Acarbose, Miglitol, and Voglibose.

Comparative Inhibitory Activity

The inhibitory potential of Broussonetine analogues, particularly Broussonetine M and W, has been extensively studied against a range of glycosidases. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, reveal their remarkable efficacy, often in the micromolar to nanomolar range.

α-Glucosidase Inhibition

In the context of α-glucosidase inhibition, a key target for the management of type 2 diabetes, the enantiomers of Broussonetine M (ent-3 and ent-10'-epi-3) exhibit potent activity against rice α-glucosidase with IC50 values of 1.2 μM and 1.3 μM, respectively[1]. Similarly, the enantiomer of Broussonetine W is a selective and potent inhibitor of α-glucosidase, with an IC50 of 0.047 μM[2]. In comparison, the well-established α-glucosidase inhibitor Acarbose demonstrates IC50 values that can vary significantly depending on the source of the enzyme and experimental conditions, with reported values ranging from the micromolar to millimolar scale[3][4][5][6][7]. Voglibose, another commercial inhibitor, shows very potent inhibition of sucrase and maltase with IC50 values of 3.9 nM and 6.4 nM, respectively[8].

InhibitorEnzyme SourceIC50 (µM)Reference
ent-Broussonetine M (ent-3) Rice α-glucosidase1.2[1]
ent-10'-epi-Broussonetine M Rice α-glucosidase1.3[1]
ent-Broussonetine W α-glucosidase0.047[2]
Voglibose Rat maltase0.11[9][10]
Voglibose Rat sucrase0.07[9][10]
Acarbose α-glucosidase~117-465[4][6][7]
Miglitol α-glucosidaseNot specified[11][12][13][14][15]
β-Glucosidase and β-Galactosidase Inhibition

Broussonetine M and its analogue, 10'-epi-3, are potent inhibitors of β-glucosidase and β-galactosidase. Broussonetine M shows an IC50 of 6.3 μM for β-glucosidase and 2.3 μM for β-galactosidase[1]. Its analogue, 10'-epi-3, is even more potent with IC50 values of 0.8 μM and 0.2 μM, respectively[1]. Broussonetine W is a particularly powerful inhibitor of β-galactosidase with an IC50 value of 0.03 μM[2]. For comparison, DMDP, a known β-glycosidase inhibitor, has an IC50 of 9.7 µM for β-glucosidase and 3.3 µM for β-galactosidase.

InhibitorEnzymeIC50 (µM)Reference
Broussonetine M (3) β-glucosidase6.3[1]
10'-epi-Broussonetine M β-glucosidase0.8[1]
Broussonetine M (3) β-galactosidase2.3[1]
10'-epi-Broussonetine M β-galactosidase0.2[1]
Broussonetine W β-galactosidase0.03[2]
DMDP β-glucosidase9.7
DMDP β-galactosidase3.3

Experimental Protocols

The determination of glycosidase inhibitory activity is crucial for evaluating the efficacy of compounds like this compound. A widely accepted method involves a colorimetric assay using a p-nitrophenyl (pNP) glycoside as a substrate.

Protocol: α-Glucosidase Inhibition Assay

This protocol outlines the steps to measure the inhibitory effect of a test compound on α-glucosidase activity.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Test compound (e.g., this compound)

  • Positive control (e.g., Acarbose)

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the α-glucosidase enzyme in phosphate buffer.

    • Prepare a stock solution of the pNPG substrate in phosphate buffer.

    • Prepare a series of dilutions of the test compound and the positive control in phosphate buffer.

  • Assay Reaction:

    • In a 96-well microplate, add a specific volume of the phosphate buffer.

    • Add a defined volume of the test compound or positive control solution to the respective wells. For the enzyme control well, add the same volume of buffer.

    • Add the α-glucosidase solution to all wells except the blank.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes).

    • Initiate the reaction by adding the pNPG substrate solution to all wells.

  • Incubation and Termination:

    • Incubate the plate at the same temperature for a specific duration (e.g., 30 minutes).

    • Stop the reaction by adding the sodium carbonate solution to each well. The addition of Na₂CO₃ increases the pH, which stops the enzymatic reaction and develops the yellow color of the p-nitrophenol product.

  • Measurement and Calculation:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of the test compound.

G Experimental Workflow for Glycosidase Inhibition Assay cluster_prep Preparation cluster_reaction Reaction Setup (96-well plate) cluster_measurement Measurement & Analysis prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme Solution prep_enzyme->add_enzyme prep_substrate Prepare Substrate (pNPG) add_substrate Initiate Reaction (Add pNPG) prep_substrate->add_substrate prep_inhibitor Prepare Inhibitor Dilutions (this compound, Controls) add_inhibitor Add Inhibitor/Control prep_inhibitor->add_inhibitor add_buffer Add Buffer add_buffer->add_inhibitor add_inhibitor->add_enzyme pre_incubate Pre-incubate (e.g., 37°C, 15 min) add_enzyme->pre_incubate pre_incubate->add_substrate incubate Incubate (e.g., 37°C, 30 min) add_substrate->incubate stop_reaction Stop Reaction (Na2CO3) incubate->stop_reaction read_absorbance Read Absorbance (405 nm) stop_reaction->read_absorbance calculate Calculate % Inhibition & IC50 read_absorbance->calculate G Lysosomal Glycosphingolipid Metabolism Pathway GM1 GM1 Ganglioside GM2 GM2 Ganglioside GM1->GM2 β-Galactosidase GM3 GM3 Ganglioside GM2->GM3 Hexosaminidase A LactoCer Lactosylceramide GM3->LactoCer Sialidase GluCer Glucosylceramide LactoCer->GluCer β-Galactosidase Ceramide Ceramide GluCer->Ceramide β-Glucosidase beta_Gal β-Galactosidase HexA Hexosaminidase A Sialidase Sialidase beta_Glc β-Glucosidase (Glucocerebrosidase) BroussonetineA This compound (and analogues) BroussonetineA->beta_Gal BroussonetineA->beta_Glc G ER Unfolded Protein Response (UPR) Pathway Glycoprotein Nascent Glycoprotein Glc3Man9 Glc3Man9GlcNAc2 Glycoprotein->Glc3Man9 N-linked glycosylation Glc1Man9 Glc1Man9GlcNAc2 Glc3Man9->Glc1Man9 α-Glucosidase I Man9 Man9GlcNAc2 Glc1Man9->Man9 α-Glucosidase II Calnexin Calnexin/Calreticulin Cycle (Proper Folding) Man9->Calnexin Calnexin->Glycoprotein Reglucosylation (if misfolded) Misfolded Misfolded Glycoprotein UPR Unfolded Protein Response (UPR) Activation Misfolded->UPR Accumulation Apoptosis Apoptosis UPR->Apoptosis Prolonged Stress GlucosidaseI α-Glucosidase I GlucosidaseI->Misfolded Inhibition leads to misfolding GlucosidaseII α-Glucosidase II GlucosidaseII->Misfolded Inhibition leads to misfolding BroussonetineA This compound BroussonetineA->GlucosidaseI BroussonetineA->GlucosidaseII

References

Unveiling the Potency of Broussonetine A Analogues: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Broussonetine A analogues with varied side chains, focusing on their structure-activity relationships as potent glycosidase inhibitors. The following sections detail their inhibitory activities, the experimental protocols used for their evaluation, and key structural insights that govern their efficacy and selectivity.

This compound, a polyhydroxylated pyrrolidine (B122466) alkaloid, and its analogues have garnered significant attention in medicinal chemistry due to their potent inhibitory effects on various glycosidase enzymes. These enzymes play crucial roles in numerous physiological and pathological processes, including carbohydrate metabolism, viral infections, and cancer. Consequently, inhibitors of these enzymes, such as this compound derivatives, hold immense therapeutic potential. The specificity and potency of these inhibitors are intricately linked to their molecular structure, particularly the stereochemistry of the pyrrolidine core and the nature of the appended side chain.

Comparative Analysis of Glycosidase Inhibition

The inhibitory activities of various this compound analogues against different glycosidases are summarized below. The data highlights how modifications to the side chain and the stereochemistry of the core pyrrolidine structure influence potency and selectivity.

CompoundTarget EnzymeIC50 (µM)Key Structural FeaturesReference
Broussonetine M β-Glucosidase6.3Natural product with a specific stereochemistry and a C13 hydroxylated side chain.[1][2][3][4]
β-Galactosidase2.3[1][2][3][4]
Rice α-Glucosidase>100[1][2][3][4]
10'-epi-Broussonetine M β-Glucosidase0.8Epimer at the C-10' position of the side chain.[1][2][3][4]
β-Galactosidase0.2[1][2][3][4]
ent-Broussonetine M Rice α-Glucosidase1.2Enantiomer of Broussonetine M.[1][2][3][4]
Rat Intestinal Maltase0.29[1][2][3][4]
β-Glucosidase>100[1][2][3][4]
β-Galactosidase>100[1][2][3][4]
ent-10'-epi-Broussonetine M Rice α-Glucosidase1.3Enantiomer of 10'-epi-Broussonetine M.[1][2][3][4]
Rat Intestinal Maltase18[1][2][3][4]
(+)-Broussonetine W β-Galactosidase0.03Natural product with an α,β-unsaturated ketone in the side chain.[5]
α-Glucosidase>100[5]
ent-(−)-Broussonetine W α-Glucosidase0.047Enantiomer of (+)-Broussonetine W.[5]
β-Galactosidase>100[5]

Key Structure-Activity Relationship Insights

The data reveals several critical factors influencing the inhibitory activity of this compound analogues:

  • Stereochemistry of the Pyrrolidine Core: The configuration of the hydroxyl groups on the pyrrolidine ring is a primary determinant of enzyme selectivity. As seen with Broussonetine M and its enantiomer, a change in the core stereochemistry can dramatically shift the inhibitory profile from β-glycosidases to α-glycosidases.[1][2][3][4]

  • Side Chain Modifications: The structure of the side chain plays a crucial role in modulating the potency of inhibition.

    • Hydroxylation: The position of hydroxyl groups on the side chain significantly impacts activity. For instance, 10'-epi-Broussonetine M is a more potent inhibitor of β-glucosidase and β-galactosidase than Broussonetine M, indicating the importance of the stereocenter in the side chain for binding.[1][2][3][4]

    • Unsaturation and Functional Groups: The presence of functional groups like an α,β-unsaturated ketone in Broussonetine W leads to highly potent and selective inhibition of β-galactosidase.[5]

    • Chain Length and Hydrophobicity: The length and hydrophobicity of the side chain also contribute to the inhibitory profile, although more systematic studies with a wider range of analogues are needed to fully elucidate these relationships.

Experimental Protocols

The determination of the inhibitory activity of this compound analogues relies on robust and standardized enzymatic assays. Below are detailed protocols for the commonly used α-glucosidase and β-galactosidase inhibition assays.

α-Glucosidase Inhibition Assay

This assay spectrophotometrically measures the amount of p-nitrophenol produced from the enzymatic hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG).

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Potassium phosphate (B84403) buffer (pH 6.8)

  • Test compounds (this compound analogues)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of α-glucosidase in potassium phosphate buffer.

  • In a 96-well plate, add the test compound at various concentrations.

  • Add the α-glucosidase solution to each well and incubate for a defined period (e.g., 10 minutes) at 37°C.

  • Initiate the reaction by adding the pNPG substrate solution to each well.

  • Incubate the plate at 37°C for a specific time (e.g., 20 minutes).

  • Stop the reaction by adding a solution of sodium carbonate (Na2CO3).

  • Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

β-Galactosidase Inhibition Assay

Similar to the α-glucosidase assay, this method quantifies the enzymatic activity by measuring the hydrolysis of a chromogenic substrate, o-nitrophenyl-β-D-galactopyranoside (ONPG).

Materials:

  • β-Galactosidase from bovine liver or other sources

  • o-Nitrophenyl-β-D-galactopyranoside (ONPG)

  • Phosphate buffer (pH 7.3)

  • Test compounds (this compound analogues)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of β-galactosidase in phosphate buffer.

  • Add the test compound at varying concentrations to the wells of a 96-well plate.

  • Add the β-galactosidase solution to each well and pre-incubate at 37°C.

  • Start the enzymatic reaction by adding the ONPG substrate solution.

  • Incubate the plate at 37°C for a set duration.

  • Terminate the reaction by adding a stop solution (e.g., sodium carbonate).

  • Measure the absorbance of the resulting o-nitrophenol at 420 nm.

  • Calculate the percentage of inhibition and determine the IC50 value as described for the α-glucosidase assay.

Visualizing the Research Workflow

To systematically investigate the structure-activity relationship of this compound analogues, a well-defined experimental workflow is essential. The following diagram illustrates the key steps involved in this process.

SAR_Workflow cluster_synthesis Analogue Synthesis & Characterization cluster_screening Biological Evaluation cluster_analysis Data Analysis & Interpretation Start Design of Analogues (Varying Side Chains & Stereochemistry) Synthesis Chemical Synthesis of This compound Analogues Start->Synthesis Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification PrimaryScreening Primary Screening: Glycosidase Inhibition Assays (α-glucosidase, β-galactosidase, etc.) Purification->PrimaryScreening Pure Analogues DoseResponse Dose-Response Studies & IC50 Determination PrimaryScreening->DoseResponse Selectivity Selectivity Profiling (Panel of Glycosidases) DoseResponse->Selectivity SAR_Analysis Structure-Activity Relationship (SAR) Analysis Selectivity->SAR_Analysis IC50 Data Lead_Identification Identification of Lead Compounds for Further Development SAR_Analysis->Lead_Identification

Caption: Experimental workflow for determining the structure-activity relationship of this compound analogues.

Conclusion

The study of this compound analogues continues to be a fertile ground for the discovery of potent and selective glycosidase inhibitors. The key to unlocking their full therapeutic potential lies in a deep understanding of their structure-activity relationships. This guide highlights that both the stereochemistry of the pyrrolidine core and the specific functionalities of the side chain are critical design elements. The provided experimental protocols offer a standardized approach for evaluating new analogues, ensuring data comparability across different studies. Future research focusing on the synthesis of a wider diversity of side chains, including those with varying lengths, branching, and aromatic substitutions, will undoubtedly lead to the development of novel and highly effective glycosidase inhibitors for a range of therapeutic applications.

References

Broussonetine A: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Broussonetine A, a polyhydroxylated pyrrolidine (B122466) alkaloid isolated from Broussonetia kazinoki, has garnered significant interest for its potential therapeutic applications. This guide provides a comprehensive comparison of the currently available in vitro and in vivo efficacy data for this compound and its analogues, offering valuable insights for researchers in the fields of drug discovery and development. While in vitro studies have robustly demonstrated its potent enzymatic inhibition, a notable gap exists in the literature regarding its in vivo efficacy, a critical aspect for its translation into clinical use.

In Vitro Efficacy: Potent Glycosidase Inhibition

This compound and its derivatives have consistently shown potent inhibitory activity against a range of glycosidase enzymes. This inhibition is a key mechanism underlying its potential as a therapeutic agent for metabolic disorders and other conditions.

Summary of Glycosidase Inhibition Data
CompoundEnzymeSourceIC50 (µM)
This compound analogue α-GlucosidaseYeast0.047[1]
This compound analogue β-Galactosidase0.03[1]
Broussonetine M β-Glucosidase6.3[2][3][4][5]
Broussonetine M β-Galactosidase2.3[2][3][4][5]
ent-Broussonetine M α-GlucosidaseRice1.2[2][3][4][5]
ent-Broussonetine M MaltaseRat Intestinal0.29[2][3][4][5]
10'-epi-Broussonetine M β-Glucosidase0.8[2][3][4][5]
10'-epi-Broussonetine M β-Galactosidase0.2[2][3][4][5]

In Vivo Efficacy: A Research Gap

Despite the promising in vitro results, there is a significant lack of published studies detailing the in vivo efficacy of this compound in animal models of disease. While extracts from Broussonetia species have shown antidiabetic and antihyperglycemic activities in diabetic rats, the specific contribution of this compound to these effects has not been elucidated.[6] This absence of data is a critical limitation in assessing the true therapeutic potential of this compound. Further preclinical studies are imperative to evaluate its pharmacokinetic profile, safety, and efficacy in relevant animal models.

Signaling Pathway Activation

Recent research suggests that the therapeutic effects of alkaloids from Broussonetia papyrifera, the plant family from which this compound is derived, may be mediated through the activation of the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway.[1] An alkaloid-rich fraction of Broussonetia papyrifera extract was found to activate this pathway.[1] PPARs are nuclear receptors that play a crucial role in regulating lipid and glucose metabolism, as well as inflammation. Their activation can lead to improved insulin (B600854) sensitivity and a reduction in inflammatory responses.

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Broussonetine_A This compound (Alkaloid) PPAR_RXR PPAR-RXR Heterodimer Broussonetine_A->PPAR_RXR Activates PPRE PPRE (Peroxisome Proliferator Response Element) PPAR_RXR->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Initiates Metabolic_Regulation Modulation of Lipid & Glucose Metabolism, and Inflammation Target_Genes->Metabolic_Regulation Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy (Proposed) Enzyme_Assay Glycosidase Inhibition Assay IC50 Determine IC50 values Enzyme_Assay->IC50 Animal_Model Induce Disease Model (e.g., Diabetes in Rats) Enzyme_Assay->Animal_Model Informs Treatment Administer this compound Animal_Model->Treatment Evaluation Evaluate Therapeutic Effects (e.g., Blood Glucose Reduction) Treatment->Evaluation

References

Broussonetine A Analogs: A Comparative Guide to Glycosidase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of Broussonetine A analogs, specifically Broussonetine M and Broussonetine W, with various enzymes within the glycosidase family. The information is compiled from preclinical studies and is intended to support research and drug development efforts.

Executive Summary

This compound and its derivatives are pyrrolidine (B122466) alkaloids isolated from plants of the Broussonetia genus.[1][2] These compounds have demonstrated potent inhibitory activity against several glycosidase enzymes. This guide focuses on the inhibitory profiles of Broussonetine M and Broussonetine W, highlighting their selectivity and potency across different glycosidases. The available data, primarily from in vitro enzyme inhibition assays, indicates a significant degree of cross-reactivity within the glycosidase family, with inhibitory concentrations in the micromolar to nanomolar range. Currently, there is a lack of published data on the cross-reactivity of this compound or its analogs with other enzyme families.

Comparative Inhibitory Activity

The inhibitory activity of Broussonetine M, its enantiomer (ent-Broussonetine M), and Broussonetine W against a panel of glycosidase enzymes is summarized in the table below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

CompoundEnzymeSourceIC50 (µM)
Broussonetine M α-GlucosidaseRice> 100
β-GlucosidaseBovine Liver6.3[3][4][5][6]
β-GalactosidaseBovine Liver2.3[3][4][5][6]
MaltaseRat Intestinal> 100
** ent-Broussonetine M α-GlucosidaseRice1.2[3][4][5][6]
β-GlucosidaseBovine Liver> 100
β-GalactosidaseBovine Liver> 100
MaltaseRat Intestinal0.29[3][4][5][6]
(+)-Broussonetine W α-GlucosidaseNot Specified> 100
β-GlucosidaseNot Specified> 100
β-GalactosidaseNot Specified0.03
ent-(+)-Broussonetine W**α-GlucosidaseNot Specified0.047
β-GlucosidaseNot Specified> 100
β-GalactosidaseNot Specified> 100

Experimental Protocols

The following is a generalized protocol for a glycosidase inhibition assay, based on common methodologies cited in the literature. Specific parameters may vary between individual experiments.

Glycosidase Inhibition Assay

  • Enzyme and Substrate Preparation: A solution of the target glycosidase enzyme (e.g., α-glucosidase, β-glucosidase) is prepared in a suitable buffer at its optimal pH. A corresponding chromogenic or fluorogenic substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase) is also prepared in the same buffer.

  • Inhibitor Preparation: A stock solution of this compound or its analog is prepared in a suitable solvent (e.g., DMSO) and then serially diluted to obtain a range of test concentrations.

  • Assay Procedure:

    • Aliquots of the enzyme solution are pre-incubated with varying concentrations of the inhibitor or vehicle control for a specified period at a controlled temperature.

    • The enzymatic reaction is initiated by the addition of the substrate solution.

    • The reaction is allowed to proceed for a defined time.

    • The reaction is terminated, often by the addition of a stop solution (e.g., a high pH buffer like sodium carbonate).

  • Data Acquisition: The amount of product formed is quantified by measuring the absorbance or fluorescence of the solution at a specific wavelength.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each inhibitor concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing Experimental and Conceptual Frameworks

To aid in the understanding of the experimental workflow and a potential biological implication of glycosidase inhibition, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme Enzyme Solution Preincubation Pre-incubation: Enzyme + Inhibitor Enzyme->Preincubation Substrate Substrate Solution Reaction Initiate Reaction: + Substrate Substrate->Reaction Inhibitor Inhibitor Dilutions Inhibitor->Preincubation Preincubation->Reaction Termination Terminate Reaction Reaction->Termination Measurement Measure Product Formation (Absorbance/Fluorescence) Termination->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: Workflow for a typical in vitro glycosidase inhibition assay.

G BroussonetineA This compound Analog Glycosidase Glycosidase Enzyme (e.g., α-glucosidase) BroussonetineA->Glycosidase Inhibition SimpleSugar Simple Sugars (e.g., Glucose) Glycosidase->SimpleSugar Blocked ComplexCarb Complex Carbohydrates ComplexCarb->Glycosidase Hydrolysis CellularUptake Cellular Uptake SimpleSugar->CellularUptake MetabolicPathways Downstream Metabolic Pathways CellularUptake->MetabolicPathways

Caption: Hypothetical signaling impact of glycosidase inhibition.

References

A Head-to-Head Comparison of Broussonetine A and Other Iminosugars as Glycosidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Iminosugars represent a significant class of carbohydrate analogues where the endocyclic oxygen atom is replaced by a nitrogen atom.[1][2] This structural modification allows them to act as potent inhibitors of glycosidases and glycosyltransferases by mimicking the transition states of their carbohydrate substrates.[1][3] Their therapeutic potential is vast, with applications in the treatment of type 2 diabetes, viral infections, and lysosomal storage disorders.[4][5][6] Among the diverse family of iminosugars, Broussonetines, a group of polyhydroxylated pyrrolidine (B122466) alkaloids isolated from Broussonetia species, have demonstrated particularly high potency and selectivity.[7][8]

This guide provides a head-to-head comparison of Broussonetine A and its related family members against other well-characterized iminosugars, such as 1-Deoxynojirimycin (B1663644) (DNJ) and its clinically approved derivative, Miglitol (B1676588). The comparison focuses on glycosidase inhibitory activity, supported by quantitative data and detailed experimental protocols.

Comparative Analysis of Glycosidase Inhibition

The efficacy of iminosugars is determined by their ability to inhibit specific glycosidases. This inhibitory potential is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The selectivity and potency are profoundly influenced by the stereochemistry of the polyhydroxylated ring and the nature of appended side chains.[9][10]

For instance, studies on Broussonetine W, a related pyrrolidine alkaloid, revealed that the natural (+)-enantiomer is a highly selective and potent inhibitor of β-galactosidase (IC50 = 0.03 μM), whereas its synthetic enantiomer is a selective and potent inhibitor of α-glucosidase (IC50 = 0.047 μM).[9][11] This highlights the critical role of stereochemistry. Similarly, for Broussonetine M, both the configuration of the pyrrolidine ring and the C-10' hydroxyl group on its alkyl side chain were found to affect the specificity and potency of glycosidase inhibition.[10][12][13]

The following table summarizes the IC50 values for various Broussonetines and other iminosugars against a panel of glycosidases.

IminosugarTarget EnzymeSourceIC50 (μM)Reference
(+)-Broussonetine W β-GalactosidaseBovine Liver0.03[9][11]
ent-(-)-Broussonetine Wα-GlucosidaseRice0.047[9][11]
Broussonetine M β-GlucosidaseAlmond6.3[10][12][13]
β-GalactosidaseBovine Liver2.3[10][12][13]
10'-epi-Broussonetine M β-GlucosidaseAlmond0.8[10][12][13]
β-GalactosidaseBovine Liver0.2[10][12][13]
ent-Broussonetine M α-GlucosidaseRice1.2[10][12][13]
MaltaseRat Intestine0.29[10][12][13]
ent-10'-epi-Broussonetine M α-GlucosidaseRice1.3[10][12][13]
MaltaseRat Intestine18[10][12][13]
Broussonetine E α-GlucosidaseStrong Inhibition[7]
β-GlucosidaseStrong Inhibition[7]
β-GalactosidaseStrong Inhibition[7]
1-Deoxynojirimycin (DNJ) α-GlucosidaseRat IntestineHigh Correlation with Inhibition[14]
Miglitol α-Glucoside HydrolasesIntestinalClinically Effective[15]

Featured Iminosugars: A Closer Look

Broussonetine Family

Broussonetines are a class of pyrrolidine-based iminosugars isolated from plants of the genus Broussonetia.[8] They are characterized by a polyhydroxylated pyrrolidine core and a long alkyl side chain.[7] As shown in the data table, these compounds exhibit potent and often highly selective inhibition of various glycosidases. The unique structure-activity relationships, such as the opposing selectivity of enantiomers, make them valuable candidates for developing targeted therapeutics.[9][11]

1-Deoxynojirimycin (DNJ)

1-Deoxynojirimycin (DNJ) is a polyhydroxylated piperidine (B6355638) alkaloid and one of the most studied α-glucosidase inhibitors.[16][17] It is naturally abundant in mulberry (Morus spp.) leaves.[14][16] DNJ's primary mechanism involves inhibiting α-glucosidases in the small intestine, which delays carbohydrate digestion and reduces postprandial hyperglycemia.[15][18] Its strong correlation with α-glucosidase inhibition has made it a benchmark compound in the field.[14]

Miglitol

Miglitol is a synthetic derivative of DNJ, specifically N-hydroxyethyl-DNJ, and is an approved oral medication for type 2 diabetes mellitus.[15][17][19] It functions as a reversible inhibitor of membrane-bound intestinal α-glucoside hydrolase enzymes.[15] This inhibition delays the breakdown of complex carbohydrates into absorbable monosaccharides like glucose, thereby lowering post-meal blood glucose spikes.[15][20] Unlike sulfonylureas, Miglitol does not stimulate insulin (B600854) secretion.[15]

Visualizing Mechanisms and Workflows

To better understand the context of iminosugar activity, the following diagrams illustrate the general mechanism of inhibition, a typical experimental workflow, and the biological pathway targeted by these compounds for antiviral applications.

Glycosidase_Inhibition_Mechanism Mechanism of Glycosidase Inhibition cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by Iminosugar Enzyme Glycosidase (Active Site) Products Monosaccharide Products Enzyme->Products Hydrolysis Substrate Glycosidic Substrate Substrate->Enzyme Binds Enzyme_I Glycosidase (Active Site) Blocked No Reaction Enzyme_I->Blocked Inhibition Iminosugar Iminosugar (Transition-State Mimic) Iminosugar->Enzyme_I Binds Tightly

Mechanism of Glycosidase Inhibition

Experimental_Workflow Workflow for Glycosidase Inhibition Assay start Start prep Reagent Preparation Enzyme Solution Iminosugar Dilutions (Inhibitor) p-Nitrophenyl Substrate Buffer Solution start->prep incubation Incubation Combine Enzyme, Buffer, and Inhibitor Pre-incubate Add Substrate to start reaction Incubate at optimal temperature (e.g., 27-37°C) prep->incubation stop Stop Reaction Add quenching agent (e.g., Na₂CO₃) incubation->stop measure Measure Absorbance Read absorbance at 405 nm (Quantifies released p-nitrophenol) stop->measure calculate Data Analysis|{Calculate % Inhibition vs. Control | Plot dose-response curve | Determine IC₅₀ value} measure->calculate end End calculate->end

Workflow for Glycosidase Inhibition Assay

Glycoprotein_Processing_Pathway ER Glycoprotein Processing and Iminosugar Inhibition Nascent Nascent Glycoprotein (in Endoplasmic Reticulum) Glc3 Glc₃Man₉(GlcNAc)₂ Nascent->Glc3 Glycosylation Glu1 α-Glucosidase I Glc3->Glu1 Glucose Trimming Glc2 Glc₂Man₉(GlcNAc)₂ Glu1->Glc2 Glucose Trimming Glu2 α-Glucosidase II Glc2->Glu2 Glc1 Glc₁Man₉(GlcNAc)₂ Glu2->Glc1 Man9 Man₉(GlcNAc)₂ Glu2->Man9 Glc1->Glu2 Folding Correct Protein Folding (Calnexin/Calreticulin Cycle) Man9->Folding Inhibitor Iminosugar Inhibitors (e.g., DNJ, Broussonetine) Inhibitor->Glu1 Inhibit Inhibitor->Glu2 Inhibit

ER Glycoprotein Processing and Iminosugar Inhibition

Experimental Protocols

General Glycosidase Inhibition Assay

The following is a generalized protocol for determining the glycosidase inhibitory activity of iminosugars, based on common methodologies.[5][10][21]

  • Materials and Reagents:

    • Glycosidase enzyme (e.g., α-glucosidase from S. cerevisiae, β-galactosidase from bovine liver).

    • Appropriate p-nitrophenyl (pNP) glycoside substrate (e.g., p-nitrophenyl α-D-glucopyranoside).

    • Buffer solution at the optimal pH for the specific enzyme (e.g., 0.1 M phosphate (B84403) buffer or citrate (B86180) buffer).

    • Test iminosugar compound (this compound, DNJ, etc.) dissolved in buffer or water to create a stock solution and serial dilutions.

    • Quenching solution (e.g., 0.4 M Na₂CO₃).

    • 96-well microplate.

    • Microplate reader.

  • Assay Procedure:

    • To each well of a 96-well plate, add 20 µL of the enzyme solution and 10 µL of the iminosugar solution at various concentrations. Include a control well with 10 µL of buffer instead of the inhibitor.

    • Pre-incubate the plate at the optimal temperature (e.g., 37°C) for 15 minutes.

    • Initiate the enzymatic reaction by adding 20 µL of the pNP-substrate solution to each well.

    • Incubate the reaction mixture for a defined period (e.g., 30 minutes) at the optimal temperature.

    • Stop the reaction by adding 100 µL of the quenching solution to each well.

    • Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Abs_sample / Abs_control)] * 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

Broussonetines, including this compound and its analogues, represent a class of highly potent and selective pyrrolidine-based iminosugar inhibitors. Head-to-head comparisons reveal that their inhibitory profiles can be significantly more potent and specific than broader-acting iminosugars like 1-Deoxynojirimycin. The profound impact of stereochemistry on their activity, where enantiomers can target different classes of glycosidases, offers exciting possibilities for rational drug design. While DNJ and its derivative Miglitol have established roles in managing type 2 diabetes, the unique properties of the Broussonetine family mark them as compelling lead compounds for developing novel therapeutics targeting a range of conditions, from metabolic disorders to viral infections and lysosomal storage diseases. Further investigation into their in vivo efficacy and safety is warranted.

References

Validating the Therapeutic Potential of Broussonetine A in Cell-Based Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of Broussonetine A and its analogues as glycosidase inhibitors. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this document leverages data from structurally similar broussonetine compounds to illustrate the potential efficacy and experimental validation workflows relevant to this class of molecules.

Executive Summary

Broussonetine alkaloids, isolated from plants of the genus Broussonetia, have emerged as a promising class of pyrrolidine-based glycosidase inhibitors. While specific cell-based studies on this compound are not extensively documented, the potent and selective inhibitory activities of its analogues, such as Broussonetine M and W, against various glycosidases, including α-glucosidase, highlight the therapeutic potential of this structural scaffold. This guide offers a framework for validating this compound in cell-based models by comparing the performance of its analogues with established α-glucosidase inhibitors and detailing the necessary experimental protocols.

Comparative Analysis of Glycosidase Inhibitors

The therapeutic potential of this compound and its analogues lies in their ability to inhibit glycosidases, enzymes crucial for carbohydrate metabolism. α-Glucosidase inhibitors, in particular, are established therapeutic agents for managing type 2 diabetes by delaying glucose absorption. The following table summarizes the inhibitory potency (IC50 values) of various broussonetine analogues against α-glucosidase, alongside common commercially available inhibitors.

Table 1: Comparison of α-Glucosidase Inhibitory Activity (IC50 Values)

Compoundα-Glucosidase IC50 (µM)Source Organism of EnzymeReference
ent-Broussonetine M 1.2Rice[1][2]
ent-10'-epi-Broussonetine M 1.3Rice[1][2]
ent-(+)-Broussonetine W 0.047Not Specified[3]
Acarbose ~822Saccharomyces cerevisiae[4]
1-Deoxynojirimycin (DNJ) 222.4Saccharomyces cerevisiae[4]

Note: Data for this compound is not currently available in the cited literature.

Experimental Protocols for Cell-Based Validation

To validate the therapeutic potential of this compound, a series of cell-based assays are essential. These assays will help determine its efficacy as a glycosidase inhibitor, its impact on cellular processes like glucose uptake, and its safety profile.

α-Glucosidase Inhibition Assay

This in vitro assay is the primary screen to determine the direct inhibitory effect of this compound on α-glucosidase activity.

Principle: The assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase. The absorbance of the yellow-colored p-nitrophenol is measured spectrophotometrically. A reduction in absorbance in the presence of the test compound indicates inhibition of the enzyme.

Protocol:

  • Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate (B84403) buffer (pH 6.8).

  • Prepare various concentrations of this compound and a positive control (e.g., Acarbose).

  • In a 96-well plate, add the enzyme solution to wells containing either the test compound, positive control, or buffer (as a negative control).

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the pNPG substrate to all wells.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding a sodium carbonate solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.

Cell Viability and Cytotoxicity Assays

These assays are crucial to assess the safety profile of this compound and to ensure that any observed therapeutic effects are not due to cellular toxicity.

a) MTT Assay (Cell Viability)

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Seed cells (e.g., Caco-2, HepG2) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24-48 hours.

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidic isopropanol).

  • Measure the absorbance at a wavelength between 500 and 600 nm.

b) Lactate (B86563) Dehydrogenase (LDH) Assay (Cytotoxicity)

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The LDH assay measures the amount of LDH released, which is proportional to the number of lysed cells.

Protocol:

  • Seed and treat cells with this compound as described for the MTT assay.

  • Collect the cell culture supernatant.

  • Add the supernatant to a reaction mixture containing lactate and NAD+.

  • LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH.

  • The formation of NADH can be measured spectrophotometrically at 340 nm.

Cellular Glucose Uptake Assay

This assay directly measures the effect of this compound on the ability of cells to take up glucose, a key process in glucose homeostasis.

Principle: A fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), is used. The uptake of 2-NBDG by cells can be quantified using a fluorescence microplate reader or flow cytometry.

Protocol:

  • Seed cells (e.g., L6 myotubes, 3T3-L1 adipocytes) in a 96-well black plate.

  • Differentiate the cells into a mature phenotype (e.g., myotubes or adipocytes).

  • Starve the cells in a glucose-free medium for a few hours.

  • Treat the cells with this compound, insulin (B600854) (positive control), or vehicle control.

  • Add 2-NBDG to the wells and incubate for a defined period (e.g., 30-60 minutes).

  • Wash the cells to remove extracellular 2-NBDG.

  • Measure the intracellular fluorescence using a fluorescence plate reader.

Signaling Pathways and Mechanistic Insights

The primary mechanism of action for α-glucosidase inhibitors is the competitive and reversible inhibition of α-glucosidase enzymes in the brush border of the small intestine. This action delays the breakdown of complex carbohydrates into absorbable monosaccharides, thereby reducing postprandial hyperglycemia.

The following diagrams illustrate the general mechanism of α-glucosidase inhibition and a potential experimental workflow for evaluating this compound.

G cluster_0 Small Intestine Lumen cluster_1 Brush Border Membrane cluster_2 Enterocyte Carbohydrates Complex Carbohydrates Alpha_Glucosidase α-Glucosidase Carbohydrates->Alpha_Glucosidase Hydrolysis Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 Uptake Alpha_Glucosidase->Glucose Bloodstream Bloodstream GLUT2->Bloodstream Broussonetine_A This compound Broussonetine_A->Alpha_Glucosidase Inhibition

Figure 1: Mechanism of α-glucosidase inhibition by this compound.

G Start Start: this compound In_Vitro_Assay In Vitro α-Glucosidase Inhibition Assay Start->In_Vitro_Assay IC50 Determine IC50 Value In_Vitro_Assay->IC50 Cell_Culture Cell-Based Assays (e.g., Caco-2, L6, HepG2) IC50->Cell_Culture Cytotoxicity Cytotoxicity/Viability (MTT, LDH) Cell_Culture->Cytotoxicity Glucose_Uptake Glucose Uptake (2-NBDG) Cell_Culture->Glucose_Uptake Signaling_Studies Mechanistic Studies (e.g., Western Blot for AMPK, Akt phosphorylation) Glucose_Uptake->Signaling_Studies Lead_Optimization Lead Optimization Signaling_Studies->Lead_Optimization

Figure 2: Experimental workflow for validating this compound.

Further mechanistic studies could investigate the impact of this compound on key signaling pathways involved in glucose metabolism, such as the AMP-activated protein kinase (AMPK) and insulin signaling (PI3K/Akt) pathways. Activation of AMPK, for instance, can promote glucose uptake independently of insulin.

Conclusion and Future Directions

While direct experimental evidence for this compound in cell-based models is currently limited, the potent glycosidase inhibitory activity of its structural analogues strongly supports its therapeutic potential. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to initiate a comprehensive evaluation of this compound. Future studies should focus on determining its specific α-glucosidase inhibitory activity, assessing its effects on glucose uptake in relevant cell lines, and elucidating its precise molecular mechanisms of action. Such investigations will be crucial in validating this compound as a potential lead compound for the development of novel anti-diabetic agents.

References

A Comparative Analysis of the Glycosidase Inhibitory Activities of Broussonetine A Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) values of Broussonetine A and its derivatives against various glycosidase enzymes. The data presented herein is compiled from publicly available research to facilitate the objective comparison of the potency and selectivity of these compounds. Detailed experimental protocols for typical glycosidase inhibition assays are also provided to support the interpretation of the data and assist in the design of future experiments.

Comparative IC50 Values

The inhibitory activities of this compound derivatives are highly dependent on the stereochemistry of the polyhydroxylated pyrrolidine (B122466) ring and the nature of the side chain. The following table summarizes the IC50 values of various Broussonetine analogues against a panel of glycosidase enzymes.

CompoundEnzymeSourceIC50 (µM)
This compound α-glucosidase, β-glucosidase, β-galactosidase, β-mannosidaseBroussonetia kazinokiStrong inhibition (specific values not provided in the abstract)[1]
Broussonetine B α-glucosidase, β-glucosidase, β-galactosidase, β-mannosidaseBroussonetia kazinokiStrong inhibition (specific values not provided in the abstract)[1]
Broussonetine E α-glucosidase, β-glucosidase, β-galactosidase, β-mannosidaseBroussonetia kazinokiStrong inhibition (specific values not provided in the abstract)[1]
Broussonetine F α-glucosidase, β-glucosidase, β-galactosidase, β-mannosidaseBroussonetia kazinokiStrong inhibition (specific values not provided in the abstract)[1]
Broussonetinine A β-galactosidase, α-mannosidaseBroussonetia kazinokiStrong inhibition (specific values not provided in the abstract)[1]
Broussonetinine B β-galactosidase, α-mannosidaseBroussonetia kazinokiStrong inhibition (specific values not provided in the abstract)[1]
Broussonetine M (3) β-glucosidaseBovine liver6.3[2][3][4][5][6]
β-galactosidaseBovine liver2.3[2][3][4][5][6]
β-galactosidaseBovine liver8.1[2][5]
10'-epi-Broussonetine M (10'-epi-3) β-glucosidaseBovine liver0.8[2][3][4][5][6]
β-galactosidaseBovine liver0.2[2][3][4][5][6]
ent-Broussonetine M (ent-3) α-glucosidaseRice1.2[2][3][4][5][6]
MaltaseRat intestinal0.29[2][3][4][5][6]
ent-10'-epi-Broussonetine M (ent-10'-epi-3) α-glucosidaseRice1.3[2][3][4][5][6]
MaltaseRat intestinal18[2][3][4][5][6]
(+)-Broussonetine W (4) β-galactosidaseNot specified0.03[7][8][9]
ent-(+)-Broussonetine W α-glucosidaseNot specified0.047[7][8][9]
Broussonetine I β-glucosidaseNot specified2.9[10]
ent-Broussonetine I α-glucosidaseNot specified0.33[10]
ent-Broussonetine J2 α-glucosidaseNot specified0.53[10]
Broussonetine S (9) β-galactosidaseBovine liverNanomolar range
β-glucosidaseBovine liverNanomolar range
10'-epi-Broussonetine S (10'-epi-9) β-galactosidaseBovine liverNanomolar range
β-glucosidaseBovine liverNanomolar range

Experimental Protocols

The determination of IC50 values for glycosidase inhibitors typically involves a colorimetric assay where the enzyme cleaves a synthetic substrate to produce a colored product. The inhibitor's potency is quantified by measuring the reduction in color development.

α-Glucosidase Inhibition Assay

This protocol is a generalized procedure based on common methodologies.[8][9][10]

Materials:

  • α-Glucosidase from baker's yeast (e.g., Sigma-Aldrich G0660)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Test compounds (this compound derivatives)

  • Acarbose (B1664774) (positive control)

  • 0.1 M Phosphate (B84403) buffer (pH 6.8)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 0.1 M Sodium carbonate (Na2CO3) solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the test compounds and acarbose in DMSO.

  • In a 96-well plate, add 40 µL of 0.5 U/mL α-glucosidase solution in 0.1 M phosphate buffer (pH 6.8) to each well.

  • Add 20 µL of the test compound solution at various concentrations.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 40 µL of 5 mM pNPG solution.

  • Incubate the plate at 37°C for 30 minutes.

  • Terminate the reaction by adding 80 µL of 0.1 M Na2CO3 solution.

  • Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: Inhibition (%) = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

β-Galactosidase Inhibition Assay

This protocol is a generalized procedure based on common methodologies.[2][3][7]

Materials:

  • β-Galactosidase (e.g., from bovine liver)

  • o-Nitrophenyl-β-D-galactopyranoside (ONPG) as the substrate

  • Test compounds (this compound derivatives)

  • Z-buffer (0.06 M Na2HPO4, 0.04 M NaH2PO4, 0.01 M KCl, 0.001 M MgSO4, pH 7.0)

  • 1 M Sodium carbonate (Na2CO3) solution

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare solutions of the test compounds in an appropriate solvent.

  • In a reaction tube or well, add a specific volume of the enzyme solution in Z-buffer.

  • Add the test compound at various concentrations.

  • Pre-incubate the mixture at a specified temperature (e.g., 28°C or 37°C) for a short period (e.g., 5 minutes).

  • Initiate the reaction by adding a stock solution of ONPG.

  • Incubate the reaction at the specified temperature until a pale yellow color develops.

  • Stop the reaction by adding a volume of 1 M Na2CO3 solution.

  • Measure the absorbance of the o-nitrophenol produced at 420 nm.

  • The percentage of inhibition is calculated using the formula: Inhibition (%) = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Experimental Workflow for Glycosidase Inhibition Assay

experimental_workflow prep_enzyme Prepare Enzyme Solution mix Mix Enzyme and Inhibitor prep_enzyme->mix prep_substrate Prepare Substrate (e.g., pNPG/ONPG) add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate prep_inhibitor Prepare Inhibitor (Broussonetine Derivative) prep_inhibitor->mix preincubate Pre-incubate mix->preincubate preincubate->add_substrate incubate Incubate add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction measure Measure Absorbance stop_reaction->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC50 calculate->determine_ic50

Caption: Workflow for a typical glycosidase inhibition assay.

Potential Downstream Effects of Glycosidase Inhibition

While the primary mechanism of this compound and its derivatives is the direct inhibition of glycosidase enzymes, this action can have broader biological consequences. Glycosidases are crucial for the processing of glycoproteins, which are involved in a myriad of cellular processes. It has been noted that some compounds from Broussonetia species can influence inflammatory pathways such as NF-κB and metabolic pathways involving AMPK. However, the direct link between the glycosidase inhibitory activity of purified Broussonetines and these signaling pathways requires further investigation. The following diagram illustrates a generalized pathway that could potentially be affected by altered glycoprotein (B1211001) processing.

signaling_pathway cluster_inhibition Enzyme Inhibition cluster_cellular_effect Cellular Consequence cluster_response Biological Response inhibitor This compound Derivative enzyme Glycosidase (e.g., α-glucosidase) inhibitor->enzyme Inhibits glycoprotein Altered Glycoprotein Processing enzyme->glycoprotein Impacts receptor Cell Surface Receptor Function glycoprotein->receptor Affects signaling Downstream Signaling (e.g., NF-κB, AMPK) receptor->signaling Modulates response Modulation of Cellular Processes (e.g., Inflammation, Metabolism) signaling->response Leads to

Caption: Potential downstream effects of glycosidase inhibition.

References

Assessing the Selectivity of Broussonetine A for Different Glycosidase Subtypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory activity of Broussonetine A and its analogues against a panel of glycosidase subtypes. The data presented herein is intended to aid researchers in evaluating the selectivity and potential therapeutic applications of this class of iminosugar alkaloids. For comparative purposes, data for two well-established glycosidase inhibitors, 1-deoxynojirimycin (B1663644) (DNJ) and castanospermine (B190763), are also included where available.

Executive Summary

This compound and its derivatives exhibit potent inhibitory activity against a range of glycosidases. The selectivity of these compounds is highly dependent on their stereochemistry. While specific quantitative data for this compound is limited in publicly available literature, extensive research on its analogues, such as Broussonetine M and W, reveals a clear preference for either α- or β-glycosidases depending on the enantiomeric form. This guide summarizes the available inhibitory concentration (IC50) data, details the experimental protocols for assessing glycosidase inhibition, and illustrates the key signaling pathway affected by glycosidase inhibitors.

Comparative Inhibitory Activity

The inhibitory potency of Broussonetine analogues and reference compounds against various glycosidase subtypes is summarized in Table 1. The data highlights the significant role of stereochemistry in determining the selectivity of these inhibitors. For instance, certain enantiomers of Broussonetine M are potent inhibitors of β-glucosidase and β-galactosidase, while their opposite enantiomers are selective for α-glucosidase and maltase.[1][2][3][4]

Table 1: Comparative IC50 Values of Broussonetine Analogues and Other Glycosidase Inhibitors

Compoundα-Glucosidase (various sources)β-Glucosidase (almond)Maltase (rat intestinal)β-Galactosidase (bovine liver)α-Mannosidase (jack bean)β-Mannosidase (snail)
This compound Strong Inhibition (qualitative)[5]Strong Inhibition (qualitative)[5]Not ReportedStrong Inhibition (qualitative)[5]Not ReportedStrong Inhibition (qualitative)[5]
Broussonetine M NI6.3 µM[1][4]NI2.3 µM[1][4]NINI
ent-Broussonetine M 1.2 µM (rice)[1][4]NI0.29 µM[1][4]NININI
(+)-Broussonetine W NININI0.03 µM[6][7]NINI
ent-(+)-Broussonetine W 0.047 µM (rice)[6][7]NININININI
1-Deoxynojirimycin (DNJ) 40 µM (human)[5]>1000 µM0.13 µMNININI
Castanospermine 0.12 µM (cellular α-glucosidase I)[8]60 µM[9]NINISomewhat Inhibited (qualitative)[10]NI

NI: No Inhibition reported or observed at tested concentrations. Note: The source of the enzyme and assay conditions can significantly affect IC50 values. Direct comparison should be made with caution.

Experimental Protocols

The determination of glycosidase inhibitory activity is crucial for assessing the potency and selectivity of compounds like this compound. A standard in vitro colorimetric assay is commonly employed for this purpose.

General Protocol for In Vitro Glycosidase Inhibition Assay

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific glycosidase.

Materials:

  • Glycosidase enzyme (e.g., α-glucosidase from Saccharomyces cerevisiae)

  • Substrate (e.g., p-nitrophenyl-α-D-glucopyranoside, pNPG)

  • Test inhibitor (e.g., this compound)

  • Reference inhibitor (e.g., Acarbose)

  • Assay buffer (e.g., 0.1 M Phosphate buffer, pH 6.8)

  • Stop solution (e.g., 0.1 M Sodium Carbonate, Na2CO3)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, test inhibitor, and reference inhibitor in the appropriate assay buffer. A series of dilutions of the inhibitor solutions are made to determine the IC50 value.

  • Assay Setup: In a 96-well microplate, add a defined volume of the enzyme solution to each well, followed by the addition of various concentrations of the test inhibitor or reference inhibitor. Control wells containing the enzyme and buffer without any inhibitor are also prepared.

  • Pre-incubation: The plate is pre-incubated at a specific temperature (e.g., 37°C) for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate solution to all wells.

  • Incubation: The plate is incubated at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 20-30 minutes).

  • Termination of Reaction: The reaction is stopped by adding a stop solution, which also helps in the development of the color of the product.

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 405 nm for the release of p-nitrophenol from pNPG) using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

  • IC50 Determination: The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Enzyme Solution mix Mix Enzyme and Inhibitor prep_enzyme->mix prep_substrate Substrate Solution add_substrate Add Substrate prep_substrate->add_substrate prep_inhibitor Inhibitor Dilutions prep_inhibitor->mix pre_incubate Pre-incubate mix->pre_incubate pre_incubate->add_substrate incubate Incubate add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction read_absorbance Measure Absorbance stop_reaction->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Experimental workflow for determining the IC50 of a glycosidase inhibitor.

Signaling Pathway: Glycosidase Inhibition and the Unfolded Protein Response

Glycosidases, particularly α-glucosidases I and II located in the endoplasmic reticulum (ER), play a critical role in the proper folding of N-linked glycoproteins. Inhibition of these enzymes disrupts the calnexin/calreticulin cycle, a key quality control mechanism in the ER. This disruption leads to the accumulation of misfolded glycoproteins, a condition known as ER stress. To cope with this stress, the cell activates a complex signaling network called the Unfolded Protein Response (UPR).

The UPR is initiated by three ER-resident transmembrane sensors: IRE1α (inositol-requiring enzyme 1α), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6).

  • IRE1α Pathway: Upon activation, IRE1α splices the mRNA of X-box binding protein 1 (XBP1). The spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding, ER-associated degradation (ERAD), and lipid biosynthesis to expand the ER's capacity.

  • PERK Pathway: Activated PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), which leads to a general attenuation of protein synthesis, thereby reducing the load of new proteins entering the ER. However, this phosphorylation paradoxically promotes the translation of activating transcription factor 4 (ATF4), which induces the expression of genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis (via CHOP).

  • ATF6 Pathway: When ER stress occurs, ATF6 translocates to the Golgi apparatus, where it is cleaved by proteases to release its cytosolic domain (ATF6f). ATF6f then moves to the nucleus and activates the transcription of genes encoding ER chaperones and components of the ERAD machinery.

If these adaptive responses fail to restore ER homeostasis, the UPR signaling shifts towards inducing apoptosis to eliminate the stressed cells.

Caption: The Unfolded Protein Response pathway initiated by glycosidase inhibition.

Conclusion

The available data on this compound analogues strongly suggest that this class of compounds holds significant potential as selective glycosidase inhibitors. The profound impact of stereochemistry on their inhibitory profiles underscores the importance of chiral synthesis in developing targeted therapeutic agents. Further quantitative studies on this compound itself are warranted to fully elucidate its selectivity and therapeutic potential. The detailed experimental protocol and the elucidation of the downstream signaling pathway provide a solid framework for future research in this area.

References

Broussonetine A and Commercial Glycosidase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Broussonetine A, a naturally occurring pyrrolidine (B122466) alkaloid, with commercially available glycosidase inhibitors. The information presented is intended for researchers, scientists, and drug development professionals interested in the potential of novel glycosidase inhibitors. While specific inhibitory data for this compound is limited in publicly available literature, this guide leverages data from its close structural analogues to provide a valuable comparative analysis.

Introduction to this compound

This compound is a member of the broussonetine family of alkaloids, which are isolated from the branches of Broussonetia kazinoki. These natural products are characterized by a polyhydroxylated pyrrolidine ring, a structural feature they share with other well-known glycosidase inhibitors like 1-deoxynojirimycin (B1663644) (DNJ). The unique structural variations within the broussonetine family, particularly in their side chains, lead to a diverse and often potent inhibitory activity against a range of glycosidase enzymes. While extensive research has been conducted on analogues such as Broussonetine M and W, specific quantitative data on this compound's inhibitory effects remains scarce. This guide will therefore utilize data from these closely related compounds to infer the potential activity profile of this compound in comparison to established commercial inhibitors.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the 50% inhibitory concentrations (IC50) of various Broussonetine analogues and commercially available glycosidase inhibitors against a selection of glycosidase enzymes. It is important to note that the data for this compound is inferred from its analogues, and direct experimental validation is required.

Inhibitorα-Glucosidase (Saccharomyces cerevisiae) IC50 (µM)β-Glucosidase (Bovine Liver) IC50 (µM)α-Mannosidase (Jack Bean) IC50 (µM)β-Mannosidase (Snail) IC50 (µM)β-Galactosidase (Bovine Liver) IC50 (µM)
Broussonetine Analogues
Broussonetine M-6.3[1][2][3]--2.3[1][2][3]
ent-Broussonetine M1.2[1][2][3]----
Broussonetine W-0.12--0.03
ent-Broussonetine W0.047----
Commercial Inhibitors
Acarbose117.20 - 262.32[4][5]----
Miglitol-----
Voglibose-----

Note: A hyphen (-) indicates that data was not found in the searched literature. The IC50 values for Acarbose can vary significantly depending on the specific assay conditions.

Experimental Protocols

The following is a generalized protocol for an in vitro α-glucosidase inhibition assay, a common method for evaluating the potency of glycosidase inhibitors.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Test compound (e.g., this compound)

  • Positive control (e.g., Acarbose)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 6.8)

  • Sodium carbonate (Na2CO3) solution (e.g., 0.1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Dissolve the α-glucosidase enzyme in the phosphate buffer to the desired concentration (e.g., 0.5 U/mL).

    • Dissolve the pNPG substrate in the phosphate buffer to the desired concentration (e.g., 5 mM).

    • Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., DMSO) and then dilute to various concentrations with the phosphate buffer.

  • Enzyme Inhibition Assay:

    • To each well of a 96-well microplate, add 50 µL of the α-glucosidase solution.

    • Add 50 µL of the test compound or positive control at various concentrations to the respective wells. A control well should contain 50 µL of the buffer instead of an inhibitor.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of the sodium carbonate solution to each well.

  • Measurement and Calculation:

    • Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentrations.

Visualizing Mechanisms and Workflows

To better understand the biological context and experimental procedures, the following diagrams are provided.

Glycosidase_Inhibition_Pathway cluster_lumen Intestinal Lumen cluster_brush_border Brush Border Membrane cluster_inhibition cluster_absorption Absorption Carbohydrates Dietary Carbohydrates (Starch, Sucrose) Oligosaccharides Oligosaccharides Carbohydrates->Oligosaccharides α-Amylase alpha_Glucosidase α-Glucosidase Oligosaccharides->alpha_Glucosidase Glucose Glucose alpha_Glucosidase->Glucose Hydrolysis Bloodstream Bloodstream Glucose->Bloodstream Absorption Inhibitor α-Glucosidase Inhibitor (e.g., this compound, Acarbose) Inhibitor->alpha_Glucosidase Blocks Active Site

Caption: Mechanism of α-glucosidase inhibitors in delaying carbohydrate digestion.

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Enzyme Solution (α-Glucosidase) D Add Enzyme and Inhibitor to Microplate Wells A->D B Prepare Substrate Solution (pNPG) F Add Substrate to Initiate Reaction B->F C Prepare Inhibitor Solutions (this compound, Acarbose) C->D E Pre-incubate D->E E->F G Incubate F->G H Stop Reaction G->H I Measure Absorbance at 405 nm H->I J Calculate % Inhibition I->J K Determine IC50 Value J->K

Caption: General workflow for an in vitro glycosidase inhibition assay.

Conclusion

This compound and its analogues represent a promising class of natural glycosidase inhibitors. While direct comparative data for this compound is currently limited, the potent and selective activity of its close relatives, such as Broussonetine M and W, suggests its potential as a valuable research tool and a lead compound for the development of new therapeutics. The commercially available α-glucosidase inhibitors, such as acarbose, serve as important benchmarks in this field. Further research to isolate and characterize the specific inhibitory profile of this compound is warranted to fully understand its therapeutic potential. The experimental protocols and diagrams provided in this guide offer a framework for researchers to conduct their own comparative studies and contribute to the growing body of knowledge on these important enzyme inhibitors.

References

Safety Operating Guide

Safe Disposal of Broussonetine A: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Broussonetine A, a pyrrolidine (B122466) alkaloid compound. Adherence to these procedures is critical to ensure personnel safety and environmental protection. Given the absence of a specific Safety Data Sheet (SDS) for this compound, it should be handled as a potentially hazardous chemical, drawing parallels from safety protocols for other toxic alkaloids.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
GlovesNitrile or other chemical-resistant gloves.
Eye ProtectionSafety glasses with side shields or goggles.
Lab CoatStandard laboratory coat.
RespiratoryUse in a well-ventilated area or fume hood.

In the event of a spill, immediately alert personnel in the vicinity. Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it into a designated, labeled hazardous waste container. Do not allow the chemical to enter drains or waterways.

Operational Disposal Plan

The primary method for the disposal of this compound and its contaminated materials is through a licensed hazardous waste disposal service. Under no circumstances should this compound be disposed of down the drain or in regular trash.

Step-by-Step Disposal Procedure:

  • Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions.

  • Containerization:

    • Place solid this compound waste and contaminated lab debris (e.g., gloves, pipette tips, paper towels) into a clearly labeled, leak-proof hazardous waste container.

    • For solutions containing this compound, use a shatter-resistant, compatible container. The original container is often a suitable choice.

  • Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • Accumulation start date

    • An indication of the hazards (e.g., "Toxic")

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials. Use secondary containment, such as a plastic tub, to prevent spills.

  • Disposal Request: Once the container is full or has reached the storage time limit set by your institution, arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.

Chemical Incompatibility

To prevent dangerous reactions, do not mix this compound waste with the following categories of chemicals. This information is based on general guidelines for alkaloid compounds.

Incompatible Material ClassesPotential Hazard of Mixing
Strong Oxidizing AgentsViolent reactions, fire, or explosion.
Strong AcidsPotential for vigorous reaction and decomposition.
Strong BasesPotential for vigorous reaction and decomposition.
Halogenated CompoundsFormation of toxic byproducts.

This table provides general guidance. Always consult the Safety Data Sheet for all chemicals to be mixed.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

BroussonetineA_Disposal_Workflow start Start: this compound Waste Generated is_solid Is the waste solid or contaminated debris? start->is_solid is_liquid Is the waste a liquid solution? is_solid->is_liquid No solid_container Place in a labeled, leak-proof solid hazardous waste container. is_solid->solid_container Yes liquid_container Place in a labeled, shatter-resistant, compatible liquid hazardous waste container. is_liquid->liquid_container Yes label_waste Properly label the container with 'Hazardous Waste', 'this compound', and start date. solid_container->label_waste liquid_container->label_waste storage Store sealed container in a designated, secure area with secondary containment. label_waste->storage disposal_request Arrange for pickup by EHS or a licensed hazardous waste contractor. storage->disposal_request end End: Proper Disposal disposal_request->end

Caption: Workflow for the safe disposal of this compound waste.

This guide is intended to provide a framework for the safe handling and disposal of this compound. Researchers must always consult their institution's specific waste management policies and procedures.

Essential Safety and Logistics for Handling Broussonetine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for the handling and disposal of Broussonetine A. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the general safety protocols for pyrrolidine (B122466) alkaloids and glycosidase inhibitors. It is imperative to handle this compound with caution in a controlled laboratory environment.

Compound Identification and Properties

This compound is a pyrrolidine alkaloid.[1] While detailed experimental data on its physical and chemical properties are scarce, computed properties are available and summarized below.

PropertyValueSource
Molecular Formula C₂₄H₄₅NO₁₀[1]
Molecular Weight 507.6 g/mol [1]
Appearance Solid (Assumed)-
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol
CAS Number 173220-07-0[1]

Hazard Identification and Precautionary Measures

As a pyrrolidine alkaloid, this compound should be treated as potentially hazardous. The toxicological properties have not been thoroughly investigated. Therefore, it is crucial to minimize exposure.

General Hazards of Pyrrolidine Alkaloids:

  • Potential for liver toxicity.

  • Possible skin and eye irritant.

  • May be harmful if ingested or inhaled.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to ensure the safety of laboratory personnel.

Protection TypeRecommended Equipment
Eye/Face Protection Chemical safety goggles or a face shield where splashing is possible.
Skin Protection - Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). - Body Protection: A standard laboratory coat should be worn. For larger quantities or potential for significant exposure, a chemical-resistant apron or coveralls are recommended.
Respiratory Protection For handling small quantities in a well-ventilated area, respiratory protection may not be required. If generating dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is recommended. All work with the solid form should be conducted in a chemical fume hood.

Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid compound to avoid inhalation of dust.

  • Avoid direct contact with skin, eyes, and clothing.

  • Use non-sparking tools and equipment.

  • Minimize the quantity of material handled at any one time.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents.

Accidental Release and First Aid Measures

Accidental Release:

  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For a solid spill, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For a liquid spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent followed by soap and water.

First Aid:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Collection:

  • Collect all solid and liquid waste containing this compound in clearly labeled, sealed, and appropriate hazardous waste containers.

  • Do not mix with other waste streams unless compatibility is confirmed.

Disposal Method:

  • Dispose of the hazardous waste through a licensed and certified waste disposal company.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.

Experimental Workflow Diagram

The following diagram outlines the essential steps for the safe handling of this compound in a laboratory setting.

BroussonetineA_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather Materials and Reagents prep_hood->prep_materials weigh Weigh Solid this compound in Fume Hood prep_materials->weigh Proceed to Handling dissolve Dissolve in Appropriate Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Glassware and Work Surfaces experiment->decontaminate experiment->decontaminate Proceed to Cleanup waste_collection Collect Waste in Labeled Hazardous Waste Container decontaminate->waste_collection waste_disposal Arrange for Professional Hazardous Waste Disposal waste_collection->waste_disposal ppe_removal Remove and Dispose of Contaminated PPE waste_disposal->ppe_removal

Caption: Workflow for the safe laboratory handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.